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  • Product: 3-Cyclohexyl-2-hydroxypropanoic acid
  • CAS: 25400-54-8

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: The Pharmacological Utility of 3-Cyclohexyl-2-hydroxypropanoic Acid in Rational Drug Design

Executive Summary In modern medicinal chemistry, the discovery of novel therapeutics rarely relies on a single "magic bullet" molecule. Instead, it depends on the strategic utilization of privileged scaffolds—molecular b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the discovery of novel therapeutics rarely relies on a single "magic bullet" molecule. Instead, it depends on the strategic utilization of privileged scaffolds—molecular building blocks that reliably orient pharmacophores in three-dimensional space to maximize target engagement. 3-Cyclohexyl-2-hydroxypropanoic acid (also known as 3-cyclohexyllactic acid; CAS: 62377-41-7 for the (S)-enantiomer, 156469-00-0 for the (R)-enantiomer) is one such critical scaffold[1],[2].

While not deployed as a standalone active pharmaceutical ingredient (API), this chiral α-hydroxy acid is a cornerstone intermediate in the synthesis of highly potent biological modulators. By providing a unique combination of lipophilic bulk and precise stereochemical control, it enables the development of inhibitors targeting the ubiquitin-proteasome system (UPS), chemokine receptors, and cell adhesion molecules[3],[4],[5].

This whitepaper dissects the structural logic, biological targets, and validated experimental workflows associated with 3-cyclohexyl-2-hydroxypropanoic acid, providing drug development professionals with a comprehensive guide to its utility.

Structural Logic & Mechanistic Advantages

The value of 3-cyclohexyl-2-hydroxypropanoic acid lies in its bipartite structure, which solves two fundamental challenges in drug design: target affinity and metabolic stability.

  • The Cyclohexyl Moiety (Lipophilic Anchor): With a computed XLogP3 of approximately 2.3 and a topological polar surface area of 57.5 Ų[6], the cyclohexyl ring serves as a highly effective lipophilic anchor. In the context of enzyme active sites (such as the hydrophobic pockets of deubiquitinases), the saturated cyclohexane ring acts as a bioisostere for aromatic rings (like the phenyl group in phenyllactic acid). This saturation often improves the metabolic stability of the final drug candidate by eliminating the susceptibility of aromatic rings to certain cytochrome P450-mediated oxidative degradations[3].

  • The Chiral α-Hydroxy Acid (Stereochemical Director): The molecule possesses a chiral center at the α-carbon, flanked by a hydroxyl (-OH) and a carboxylic acid (-COOH) group. These orthogonal functional groups allow for precise, bidirectional derivatization (e.g., esterification at the hydroxyl, amidation at the carboxyl)[7]. More importantly, the enantiomeric purity ((R) vs. (S)) dictates the 3D trajectory of the attached pharmacophores, which is an absolute requirement for avoiding off-target toxicity in stereoselective biological environments[3].

Key Biological Targets & Therapeutic Applications

The incorporation of this scaffold into larger molecular frameworks has yielded significant breakthroughs across multiple therapeutic areas.

USP19 Inhibition (Oncology & Muscle Atrophy)

Ubiquitin Specific Peptidase 19 (USP19) is a deubiquitinating enzyme implicated in cancer progression and muscle wasting disorders (cachexia and sarcopenia)[5]. USP19 stabilizes the E3 ubiquitin ligase KPC1, which subsequently targets the cyclin-dependent kinase (CDK) inhibitor p27 for degradation, thereby promoting unchecked cell proliferation[8].

Derivatives synthesized from 3-cyclohexyl-2-hydroxypropanoic acid act as potent, selective inhibitors of USP19. By blocking USP19, KPC1 is destabilized, leading to the therapeutic accumulation of p27 and subsequent cell cycle arrest[8].

USP19_Pathway Scaffold 3-Cyclohexyl-2-hydroxypropanoic Acid Scaffold Inhibitor USP19 Inhibitor Scaffold->Inhibitor Synthesized into USP19 USP19 Enzyme Inhibitor->USP19 Inhibits KPC1 KPC1 (E3 Ligase) USP19->KPC1 Stabilizes p27 p27 (CDK Inhibitor) KPC1->p27 Degrades Arrest Cell Cycle Arrest (Therapeutic Effect) p27->Arrest Accumulates & Induces

Figure 1: Mechanism of USP19 inhibition via cyclohexyl-scaffold derivatives.

Chemokine Receptor Modulation (HIV & Inflammation)

Chemokine receptors, specifically CCR5 and CXCR4, are critical co-receptors for the entry of the Human Immunodeficiency Virus (HIV-1) into host macrophages and T-cells[9]. Furthermore, they mediate leukocyte migration in autoimmune pathologies like rheumatoid arthritis and asthma[4]. Pyrrolidine-based modulators synthesized using the 3-cyclohexyl-2-hydroxypropanoic acid backbone have demonstrated the ability to block the interaction between the viral envelope glycoprotein gp120 and the host CCR5 receptor, effectively halting viral fusion[9].

E-Selectin Inhibition

E-selectin is a cell adhesion molecule expressed on endothelial cells, responsible for the "rolling" of leukocytes during the inflammatory response. The (S)-enantiomer of 3-cyclohexyl-2-hydroxypropanoic acid has been identified as a critical structural motif in the synthesis of selective E-selectin inhibitors, providing the necessary steric bulk to competitively block leukocyte binding[3],[7].

Quantitative Structure-Activity Data

The following table summarizes the quantitative and functional impact of incorporating the 3-cyclohexyl-2-hydroxypropanoic acid scaffold into various drug candidates.

Target / PathwayTherapeutic IndicationScaffold Role & StereochemistryKey Quantitative Metric / Outcome
USP19 (Deubiquitinase) Cancer, Muscle Atrophy (Cachexia)Hydrophobic pocket engagement; requires precise stereocontrol for active site fit.IC50 values frequently achieved in the low nanomolar range for optimized leads[5].
CCR5 / CXCR4 HIV-1 Infection, Rheumatoid ArthritisCore structural backbone for pyrrolidine modulators; mimics natural peptide ligands.Successfully blocks gp120-mediated viral fusion in vitro[9].
E-Selectin Inflammatory DiseasesThe (S)-enantiomer dictates the spatial orientation of the inhibitor complex.High binding affinity to cell adhesion molecules, preventing leukocyte rolling[3].

Experimental Methodologies: Synthesis & Validation

To ensure scientific integrity, the synthesis of biological modulators from this scaffold must employ a self-validating system . This means the protocol must include internal checkpoints (IPC) to verify that the critical chiral center is not racemized during aggressive coupling conditions.

Below is a field-proven, step-by-step methodology for synthesizing an amide derivative (e.g., for a USP19 inhibitor) utilizing HATU-mediated coupling, followed by biological validation[4],[5].

Protocol: Self-Validating HATU-Mediated Amide Coupling

Causality & Rationale: HATU is selected over traditional carbodiimides (like EDC/HOBt) because it generates a highly reactive 7-azabenzotriazole active ester that drives the reaction to completion rapidly, minimizing the time the α-carbon spends in a potentially enolizable (and thus racemizable) state. DIPEA is used as a sterically hindered base to deprotonate the carboxylic acid without acting as a competing nucleophile.

  • Step 1: Carboxylic Activation (In-Process Control)

    • Dissolve 1.0 equivalent of enantiopure 3-cyclohexyl-2-hydroxypropanoic acid (e.g., 67.2 µmol) and 1.1 equivalents of HATU in 1.0 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere[5].

    • Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Validation Check: Stir for 15 minutes at room temperature. Pull a 5 µL aliquot for LC-MS analysis to confirm the quantitative formation of the active ester intermediate.

  • Step 2: Amide Coupling

    • Once activation is confirmed, add 1.0 equivalent of the target amine building block.

    • Stir the reaction mixture at room temperature for 2–4 hours until LC-MS indicates complete consumption of the active ester.

  • Step 3: Quench and Extraction

    • Quench the reaction with saturated aqueous NaHCO3 to hydrolyze any unreacted active ester and neutralize the acid.

    • Extract the organic layer with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Step 4: Stereochemical Validation via Chiral HPLC

    • Causality: Because biological targets are stereospecific, you must prove the enantiomeric excess (ee) was preserved.

    • Purify the crude product using a Chiralpak AD column (2×25 cm) with an isocratic mobile phase of 17:3 v/v hexanes/isopropanol at a flow rate of 9.0 mL/min, monitoring at 220 nm[4]. Isolate the pure diastereomer/enantiomer.

Protocol: In Vitro IC50 Determination (Biochemical Assay)

To validate the biological activity of the synthesized USP19 inhibitor:

  • Incubate recombinant human USP19 enzyme with varying concentrations of the purified cyclohexyl-derivative (from 1 nM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.01% Tween-20) for 30 minutes at 37°C.

  • Add a fluorogenic substrate, such as Ubiquitin-Rhodamine 110.

  • Measure the initial velocity of rhodamine release using a microplate reader (Excitation: 485 nm, Emission: 535 nm).

  • Calculate the IC50 using a 4-parameter logistic non-linear regression model to validate target engagement[5].

Workflow Step1 Step 1: Carboxylic Activation 3-Cyclohexyl-2-hydroxypropanoic acid + HATU + DIPEA in DCM Step2 Step 2: Amide Coupling Add Target Amine Stir at Room Temp Step1->Step2 Active Ester Formation Step3 Step 3: Chiral Purification HPLC Separation (Chiralpak AD) Isolate Diastereomers Step2->Step3 Crude Product Step4 Step 4: Biological Validation In Vitro IC50 Determination (e.g., USP19 Assay) Step3->Step4 Enantiopure Compound

Figure 2: Self-validating workflow for the synthesis of enantiopure derivatives.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12756209, 3-Cyclohexyl-2-hydroxypropanoic acid". PubChem. URL:[Link]

  • Google Patents. "US Patent 6,265,434 B1 - Pyrrolidine modulators of chemokine receptor activity". United States Patent and Trademark Office.
  • Google Patents. "PCT Publication WO2018020242A1 - Pharmaceutical compounds (USP19 Inhibitors)". World Intellectual Property Organization.

Sources

Exploratory

3-Cyclohexyl-2-hydroxypropanoic Acid: A Comprehensive Technical Guide to Synthesis and Pharmaceutical Applications

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the need for versatile, stereochemically pure building blocks that can enhance target affinity...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the need for versatile, stereochemically pure building blocks that can enhance target affinity while optimizing pharmacokinetic profiles. 3-Cyclohexyl-2-hydroxypropanoic acid (also known as hexahydrophenyllactic acid or 3-cyclohexyl-lactic acid) is a prime example of such a scaffold[1][2].

By substituting the aromatic phenyl ring of phenyllactic acid with a fully saturated cyclohexyl moiety, this compound offers a unique combination of increased lipophilicity and structural flexibility. It is heavily utilized in medicinal chemistry to synthesize peptide mimetics, glycomimetics, and small-molecule inhibitors[3][4]. This whitepaper provides a rigorous examination of its physicochemical properties, scalable synthetic routes, and downstream applications in drug development, designed specifically for process chemists and pharmaceutical researchers.

Physicochemical Profiling & Structural Dynamics

The utility of 3-cyclohexyl-2-hydroxypropanoic acid stems from its bifunctional nature—an α -hydroxy group for hydrogen bonding or esterification, and a carboxylic acid for amide coupling or salt formation[4]. The cyclohexyl ring significantly alters the molecule's partition coefficient (LogP) compared to its aromatic counterpart, enhancing membrane permeability and facilitating blood-brain barrier (BBB) transit in downstream active pharmaceutical ingredients (APIs).

Table 1: Core Physicochemical Properties
PropertyValueScientific Implication
Molecular Formula C₉H₁₆O₃Core aliphatic framework ensures metabolic stability against aromatic ring oxidation.
Molecular Weight 172.22 g/mol Low molecular weight allows for extensive derivatization without exceeding Lipinski's Rule of 5[1].
XLogP3-AA 2.3Optimal lipophilicity for hydrophobic pocket engagement in receptor targets[2].
Topological Polar Surface Area (TPSA) 57.5 ŲIdeal for oral bioavailability; provides sufficient polarity for aqueous solubility[1][2].
Hydrogen Bond Donors/Acceptors 2 / 3Facilitates strong directional interactions with target kinase or protease active sites[1].
Rotatable Bonds 3Balances conformational flexibility with entropic penalty upon target binding[2].

(Data aggregated from PubChem CID 12756209 and Guidechem CAS 62377-41-7)[1][2].

Scalable Synthetic Methodologies (Process Chemistry)

The synthesis of enantiomerically pure (R)- or (S)-3-cyclohexyl-2-hydroxypropanoic acid has historically been bottlenecked by the high cost of starting materials like D-phenylalanine (~$165/kg) and the instability of activated intermediates[3]. To achieve chromatography-free, large-scale manufacturing, process chemistry has evolved toward catalytic and biocatalytic methodologies[5].

Table 2: Comparison of Synthetic Routes for (R)-3-Cyclohexyl Lactic Acid
ApproachStarting MaterialStepsYield (%)Optical Purity (R/S)Scalability / Causality
A. Diazotization D-Phenylalanine258–7595:5 – 98:2Limited by the high cost of D-phenylalanine[3].
C. Cyanohydrin Hydrolysis Phenylacetaldehyde3~40>99:1Requires complex diastereomeric salt resolution[5].
D. Asymmetric Dihydroxylation Methyl Cinnamate3>80>99:1Optimal for scale-up. Uses cheap starting materials; one-pot hydrogenation[3][5].
E. Biocatalytic Reduction Phenylpyruvic Acid287>99.5:0.5Highly stereospecific, environmentally benign, leverages Proteus sp. enzymes[5].
Synthetic Workflow Visualization

Synthesis Start1 Methyl Cinnamate (Cost-Effective) Step1A Asymmetric Dihydroxylation (Approach D) Start1->Step1A Sharpless AD Start2 Phenylpyruvic Acid (Prochiral Substrate) Step1B Biocatalytic Reduction (Proteus sp.) (Approach E) Start2->Step1B 2-Oxocarboxylate Reductase Int1 Chiral Diol Intermediate Step1A->Int1 Int2 (R)-3-Phenyl Lactic Acid Step1B->Int2 NADH Recycling Step2A One-Pot Catalytic Hydrogenation (Pd/C or PtO2, H2) Int1->Step2A Deoxygenation & Reduction Step2B Phenyl Ring Hydrogenation (PtO2, H2) Int2->Step2B Product (R)-3-Cyclohexyl-2-hydroxypropanoic acid (Enantiopure API Building Block) Step2A->Product Step2B->Product

Figure 1: Comparison of the most viable commercial synthetic routes (Approach D and E) for enantiopure production.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in each step to explain why specific reagents and conditions are selected.

Protocol 1: Large-Scale Synthesis via Approach D (Asymmetric Dihydroxylation & Hydrogenation)

Objective: To synthesize the target compound without column chromatography, maximizing atom economy[3].

  • Asymmetric Dihydroxylation :

    • Procedure: React methyl cinnamate with a catalytic osmium source and chiral ligand (e.g., AD-mix- β for the (R)-enantiomer) in a biphasic t -BuOH/H₂O system.

    • Causality: The biphasic system prevents over-oxidation. The chiral ligand dictates the facial selectivity of the osmate ester intermediate, ensuring high enantiomeric excess (ee >99%).

  • One-Pot Catalytic Hydrogenation :

    • Procedure: Transfer the chiral diol intermediate to a high-pressure reactor. Add 5% Pd/C and a catalytic amount of acid (e.g., TFA). Pressurize with H₂ (50 psi) at 60°C.

    • Causality: The acid catalyzes the elimination of the benzylic hydroxyl group, forming an alkene that is immediately reduced by Pd/C.

  • Aromatic Ring Reduction :

    • Procedure: Filter off the Pd/C, swap the catalyst to PtO₂ (Adams' catalyst), and increase H₂ pressure to 100 psi.

    • Causality: Pd/C is inefficient for aromatic ring reduction under mild conditions. PtO₂ is highly active for arene hydrogenation, yielding the fully saturated cyclohexyl moiety without racemizing the α -stereocenter[3][5].

  • Saponification :

    • Procedure: Treat the resulting methyl ester with 1M LiOH in THF/H₂O, followed by acidification with 1M HCl. Extract with ethyl acetate and crystallize from cyclohexane.

Protocol 2: Biocatalytic Reduction via Approach E

Objective: To leverage enzymatic stereospecificity for the reduction of phenylpyruvic acid[5].

  • Bioconversion :

    • Procedure: Suspend resting cells of Proteus mirabilis in a phosphate buffer (pH 7.0) containing phenylpyruvic acid and sodium formate. Incubate at 30°C with gentle agitation.

    • Causality: Proteus possesses both 2-oxocarboxylate reductase and formate dehydrogenase. The addition of sodium formate allows the formate dehydrogenase to continuously recycle NAD⁺ to NADH, driving the stereospecific reduction of the ketone to the (R)- α -hydroxy acid[5].

  • Recovery & Hydrogenation :

    • Procedure: Centrifuge to remove cell mass. Acidify the supernatant and extract with ethyl acetate to yield (R)-3-phenyl lactic acid (>99.5% ee). Subject this to PtO₂ hydrogenation as described in Protocol 1, Step 3[5].

Pharmacological Applications & Target Engagement

3-Cyclohexyl-2-hydroxypropanoic acid is not an end-product but a highly privileged chiral building block. Its incorporation into drug candidates fundamentally alters their pharmacodynamics.

  • E-Selectin Inhibitors (Glycomimetics) : The (S)-enantiomer is utilized as a structural substitute for the complex N-acetylneuraminic acid residue in simplified analogues of Sialyl Lewis X (SLex)[3][5]. By mimicking the bioactive conformation, these inhibitors block E-selectin-mediated leukocyte adhesion, offering therapeutic pathways for severe inflammatory diseases[4].

  • Chemokine Receptor Modulators : Derivatives of this acid are incorporated into pyrrolidine-based modulators of chemokine receptors (CCR1, CCR2, CCR5, CXCR4)[6].

    • Mechanism: The cyclohexyl group anchors the molecule into the hydrophobic transmembrane pockets of these GPCRs, preventing the binding of endogenous chemokines. This is critical for treating HIV (where CCR5/CXCR4 act as co-receptors for viral entry), asthma, and rheumatoid arthritis[6].

  • Ubiquitin Specific Protease 19 (USP19) Inhibitors : Recent patent literature highlights the use of 3-cyclohexyl-2-hydroxypropanoic acid in synthesizing inhibitors for USP19[7]. USP19 is implicated in muscle wasting and oncology. The α -hydroxy acid moiety is often coupled via HATU/DIPEA to complex spiro-amines, forming potent enzyme inhibitors[7].

Target Engagement Visualization

BioApp Compound 3-Cyclohexyl-lactic acid Scaffold Target1 E-Selectin (Adhesion Molecule) Compound->Target1 Glycomimetic Replacement Target2 Chemokine Receptors (CCR5 / CXCR4) Compound->Target2 Hydrophobic Pocket Anchor Target3 USP19 (Deubiquitinase) Compound->Target3 Amide-Coupled Inhibition Effect1 Block Leukocyte Adhesion (Anti-inflammatory) Target1->Effect1 Effect2 Prevent Viral Entry / Chemotaxis (HIV, Rheumatoid Arthritis) Target2->Effect2 Effect3 Modulate Protein Degradation (Muscle Wasting Therapy) Target3->Effect3

Figure 2: Biological target pathways and therapeutic outcomes mediated by 3-cyclohexyl-lactic acid derivatives.

Analytical Characterization & Quality Control

To validate the integrity of synthesized 3-cyclohexyl-2-hydroxypropanoic acid, strict analytical controls must be implemented:

  • Chiral HPLC : Essential for verifying the enantiomeric excess (ee). A Chiralpak AD column (e.g., 2×25 cm) using a hexane/isopropanol mobile phase (typically 17:3 v/v) at 220 nm is standard for resolving the (R) and (S) diastereomers or their esterified derivatives[6].

  • NMR Spectroscopy : ¹H-NMR will show the distinct disappearance of aromatic protons (7.1–7.4 ppm) and the emergence of a complex multiplet in the upfield region (0.8–1.8 ppm) corresponding to the 11 protons of the newly formed cyclohexyl ring[1]. The α -proton typically appears as a distinct doublet of doublets around 4.0–4.2 ppm.

References

  • PubChem . "3-Cyclohexyl-2-hydroxypropanoic acid | C9H16O3 | CID 12756209". National Center for Biotechnology Information. Available at:[Link]

  • American Chemical Society (ACS) . "Process Research of (R)-Cyclohexyl Lactic Acid and Related Building Blocks". Organic Process Research & Development. Available at:[Link]

  • American Chemical Society (ACS) . "Process Research of (R)-Cyclohexyl Lactic Acid and Related Building Blocks: A Comparative Study". Available at:[Link]

  • Google Patents. "US6265434B1 - Pyrrolidine modulators of chemokine receptor activity".
  • Google Patents. "WO2018020242A1 - Pharmaceutical compounds".

Sources

Foundational

The Discovery, Synthesis, and Medicinal Applications of 3-Cyclohexyl-2-hydroxypropanoic Acid: A Technical Whitepaper

Executive Summary The transition from natural amino acids to highly tailored, non-natural alicyclic building blocks marked a turning point in modern peptidomimetic drug discovery. 3-Cyclohexyl-2-hydroxypropanoic acid (co...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from natural amino acids to highly tailored, non-natural alicyclic building blocks marked a turning point in modern peptidomimetic drug discovery. 3-Cyclohexyl-2-hydroxypropanoic acid (commonly known as hexahydrophenyllactic acid, or Hpl ) emerged in the 1990s as a critical chiral pharmacophore. By replacing highly basic and metabolically labile N-terminal amino groups with a neutral hydroxyl moiety, and substituting planar aromatic rings with bulky, fully saturated cyclohexyl groups, medicinal chemists unlocked new pathways for orally active therapeutics. This whitepaper explores the historical discovery, structural rationale, and scalable synthesis of this vital chemical building block.

Chemical Identity and Physicochemical Profiling

Understanding the baseline properties of 3-Cyclohexyl-2-hydroxypropanoic acid is essential for predicting its behavior in both synthetic workflows and biological systems. The molecule features a chiral center at the alpha-carbon and a highly lipophilic cyclohexane ring, making it an ideal candidate for occupying hydrophobic enzymatic pockets[1].

Table 1: Physicochemical and Identification Data

PropertyValue
IUPAC Name 3-cyclohexyl-2-hydroxypropanoic acid
Common Synonyms Hexahydrophenyllactic acid (Hpl), Cyclohexyl lactic acid
Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
CAS Registry Numbers 62377-41-7 (S-isomer), 156469-00-0 (R-isomer), 25400-54-8 (Racemic)
Topological Polar Surface Area 57.5 Ų
Computed XLogP3 2.3

Data sourced from.

Mechanistic Role in Drug Discovery

The discovery of Hpl's utility was driven by the need to overcome the pharmacokinetic limitations of early peptide drugs, specifically in the realm of coagulation and inflammation[2].

The Thrombin Inhibitor Breakthrough

In the mid-1990s, research led by Bajusz et al. revolutionized the design of active site-directed thrombin inhibitors[2]. The prototype inhibitor, D-Phe-Pro-Arg-H, was highly potent but suffered from poor oral bioavailability and instability due to its terminal amino group.

The Causality of Structural Modification: Researchers hypothesized that the basicity of the N-terminal amine was a liability rather than a necessity for target affinity. By replacing the amino group of D-Phenylalanine with a hydroxyl group (forming an alpha-hydroxy acid), and simultaneously reducing the phenyl ring to a cyclohexyl ring, they created D-Hpl-Pro-Arg-H[2].

  • Metabolic Stability: The terminal OH group is neutral and resistant to aminopeptidases.

  • Hydrophobic Packing: The S3 subsite of thrombin is a deep, hydrophobic pocket. The fully saturated cyclohexyl ring (chair conformation) possesses a larger van der Waals volume than a planar phenyl ring, allowing it to pack more tightly into the S3 pocket. This displaces high-energy water molecules, driving binding affinity through a favorable entropic gain[2].

  • Oral Bioavailability: The removal of the positive charge significantly increased the lipophilicity of the molecule, allowing it to traverse the gastrointestinal epithelium[2].

ThrombinPathway Thrombin Active Thrombin (Serine Protease) Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Complex Inhibitor-Thrombin Complex (Catalytically Inactive) Thrombin->Complex Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerizes Inhibitor D-Hpl-Pro-Arg-H (Orally Active Inhibitor) Inhibitor->Thrombin Binds S3 Pocket (Hydrophobic packing) Inhibitor->Complex

Figure 1: Mechanism of active-site directed thrombin inhibition by Hpl-derivatives.

Chemokine Receptor Modulators

Beyond coagulation, Hpl derivatives have been heavily utilized in the synthesis of pyrrolidine modulators for chemokine receptors (CCR5 and CCR3)[3]. These receptors are critical mediators of inflammatory diseases (like asthma and rheumatoid arthritis) and act as co-receptors for HIV-1 entry. The incorporation of the 3-cyclohexyl-2-hydroxypropanoic acid scaffold provides the necessary steric bulk and lipophilicity to selectively antagonize these receptors without triggering unwanted agonistic cascades[3].

Evolution of Synthetic Methodologies

Enantiomerically pure (R)- and (S)-cyclohexyl lactic acid are not easily sourced from nature. Consequently, process chemists had to design highly efficient, scalable synthetic routes[4].

Table 2: Synthetic Route Comparison

ParameterFirst-Generation RouteSecond-Generation Route
Starting Material (R)-3-Phenyl lactic acidMethyl cinnamate
Key Transformations Aromatic hydrogenation, O-sulfonylationAsymmetric dihydroxylation, one-pot reduction
Chromatography Required? Yes (Two steps)No (Chromatography-free)
Overall Yield ~60%>75%
Scalability Low (Unstable triflate intermediate)High (Stable crystalline intermediates)
The First-Generation Approach

Initially, synthesis relied on the direct catalytic hydrogenation of commercially available D-(+)-3-phenyl lactic acid using a Platinum oxide ( PtO2​ ) catalyst[4]. While conceptually simple, the starting material was prohibitively expensive for large-scale manufacturing. Furthermore, activating the hydroxyl group for downstream peptide coupling required forming a triflate intermediate, which proved to be an unstable oil at room temperature, severely limiting industrial scalability[4].

The Second-Generation "One-Pot" Approach

To bypass these limitations, a highly sustainable, chromatography-free process was developed starting from inexpensive methyl cinnamate[4].

SynthWorkflow Start Methyl Cinnamate Step1 Asymmetric Dihydroxylation (AD-mix-beta) Start->Step1 Enantioselective diol formation Step2 One-Pot Catalytic Hydrogenation (Rh/Al2O3 + H2) Step1->Step2 Benzylic OH & Aromatic reduction Step3 Saponification (LiOH / H2O) Step2->Step3 Ester hydrolysis Product (R)-3-Cyclohexyl-2-hydroxypropanoic acid Step3->Product Acidification & Extraction

Figure 2: Scalable synthetic workflow for (R)-3-Cyclohexyl-2-hydroxypropanoic acid.

Validated Experimental Protocol: Second-Generation Synthesis

The following protocol details the optimized, self-validating methodology for producing (R)-3-Cyclohexyl-2-hydroxypropanoic acid[4].

Step 1: Asymmetric Dihydroxylation

  • Dissolve methyl cinnamate (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Add AD-mix- β (1.4 g per mmol of substrate) and methanesulfonamide (1.0 eq) to accelerate the hydrolysis of the osmate ester.

  • Stir at 0°C for 24 hours.

  • Causality: The AD-mix- β utilizes osmium tetroxide and chiral cinchona alkaloid ligands to enforce strict facial selectivity, establishing the crucial (R)-stereocenter at the alpha position.

  • In-Process Control (IPC) 1: Monitor via TLC (Hexane/EtOAc 7:3). Quench with sodium sulfite ( Na2​SO3​ ) only when the starting material is entirely consumed. Extract and crystallize the resulting chiral diol.

Step 2: One-Pot Catalytic Hydrogenolysis and Hydrogenation

  • Dissolve the purified diol in a solvent system of Acetic Acid and Methanol (1:1 v/v).

  • Add Rh/Al2​O3​ (5 mol%) catalyst.

  • Pressurize the reactor with H2​ gas to 50 psi and heat to 60°C for 12 hours.

  • Causality: This is a highly engineered tandem reaction. The acetic acid promotes the specific hydrogenolysis (cleavage) of the benzylic hydroxyl group, leaving the alpha-hydroxyl group intact. Simultaneously, the Rhodium catalyst, which is highly active for aromatic systems at low pressures, fully reduces the phenyl ring to a cyclohexyl ring.

  • IPC 2: Monitor hydrogen gas uptake. Once pressure stabilizes, sample the mixture and validate via HPLC (UV detection at 210 nm). The reaction is complete when all aromatic absorption signals disappear.

Step 3: Saponification and Isolation

  • Filter the reaction mixture through Celite to remove the rhodium catalyst and concentrate the filtrate in vacuo.

  • Dissolve the crude methyl ester in THF/Water and add LiOH (2.0 eq). Stir at room temperature for 4 hours.

  • Causality: The methyl ester served as a protecting group during hydrogenation to prevent catalyst poisoning by free carboxylic acids. LiOH cleanly hydrolyzes this ester.

  • IPC 3: Check the pH of the aqueous layer (must be >12).

  • Acidify the aqueous layer to pH 2 using 1M HCl . Extract the aqueous phase with Ethyl Acetate (3x).

  • Dry the combined organic layers over Na2​SO4​ and evaporate to yield the pure (R)-3-Cyclohexyl-2-hydroxypropanoic acid as a white solid.

  • Final Validation: Confirm enantiomeric excess (ee > 98%) using Chiral HPLC (e.g., Chiralpak AD column, Hexane/IPA mobile phase).

Conclusion

3-Cyclohexyl-2-hydroxypropanoic acid represents a triumph of rational drug design and process chemistry. By understanding the thermodynamic advantages of hydrophobic packing and the pharmacokinetic benefits of neutralizing basic amines, medicinal chemists elevated this alicyclic hydroxy acid into a cornerstone of modern peptidomimetic synthesis. The evolution from expensive, low-yield synthetic routes to highly scalable, chromatography-free asymmetric processes ensures that this building block will remain highly accessible for the next generation of therapeutics.

References

  • National Center for Biotechnology Information. "3-Cyclohexyl-2-hydroxypropanoic acid | C9H16O3 | CID 12756209." PubChem Database. Available at:[Link]

  • Bajusz, S., et al. (1996). "Active site-directed thrombin inhibitors: alpha-hydroxyacyl-prolyl-arginals, new orally active stable analogues of D-Phe-Pro-Arg-H." Seminars in Thrombosis and Hemostasis, 22(3):243-6. Available at:[Link]

  • Klegraf, E., et al. (2003). "Process Research of (R)-Cyclohexyl Lactic Acid and Related Building Blocks: A Comparative Study." Organic Process Research & Development, 7(4): 541-546. Available at:[Link]

  • Hale, J. J., et al. (2001). "Pyrrolidine modulators of chemokine receptor activity." US Patent US6265434B1.

Sources

Exploratory

3-Cyclohexyl-2-hydroxypropanoic Acid (Hexahydrophenyllactic Acid): Mechanism of Action and Applications in Active Site-Directed Thrombin Inhibitors

Executive Summary In the landscape of peptidomimetic drug design, non-natural amino acids and their hydroxy-acid analogs serve as critical building blocks for overcoming the pharmacokinetic liabilities of native peptides...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of peptidomimetic drug design, non-natural amino acids and their hydroxy-acid analogs serve as critical building blocks for overcoming the pharmacokinetic liabilities of native peptides. 3-Cyclohexyl-2-hydroxypropanoic acid —commonly referred to as hexahydrophenyllactic acid (Hpl) —is a prime example of such an innovation.

This in-depth technical guide explores the mechanism of action of Hpl when incorporated into active site-directed thrombin inhibitors, specifically as the N-terminal moiety in α -hydroxyacyl-prolyl-arginals (e.g., D-Hpl-Pro-Arg-H)[1]. By replacing the traditional D-phenylalanine (D-Phe) residue, the Hpl moiety transforms highly potent but metabolically unstable peptide aldehydes into orally bioavailable, stable, and highly selective anticoagulants[1]. This whitepaper dissects the structural rationale, binding kinetics, and the self-validating experimental workflows required to evaluate these compounds.

Mechanistic Rationale: The Thrombin Active Site & Hpl Integration

Thrombin (Factor IIa) is a serine protease that plays a central role in the coagulation cascade, converting soluble fibrinogen into an insoluble fibrin clot. The active site of thrombin is characterized by a deep, narrow catalytic cleft containing three primary recognition sub-sites:

  • S1 Specificity Pocket: A deep pocket containing Asp189, which forms a critical salt bridge with basic residues (like Arginine).

  • S2 Pocket: A hydrophobic cleft that ideally accommodates the rigid pyrrolidine ring of Proline.

  • S3/S4 Hydrophobic Pocket: An aryl-binding site that accommodates bulky, hydrophobic residues.

The Evolutionary Leap from D-Phe to D-Hpl

The prototype inhibitor D-Phe-Pro-Arg-H binds these three sub-sites with high affinity. However, its terminal α -amino group ( NH2​ ) renders it highly susceptible to rapid degradation by aminopeptidases in vivo, severely limiting its clinical utility[1].

Incorporating the D-isomer of 3-cyclohexyl-2-hydroxypropanoic acid (D-Hpl) addresses this through three distinct mechanistic advantages:

  • Evasion of Aminopeptidase Cleavage: By replacing the α -amino group with an α -hydroxyl group, the resulting molecule is an α -hydroxyacyl derivative[1]. Aminopeptidases strictly require an N-terminal amine for recognition; the depsipeptide-like linkage created by Hpl renders the inhibitor invisible to these enzymes, drastically increasing plasma half-life and enabling oral bioavailability[1].

  • Optimal S3 Pocket Saturation: While the planar phenyl ring of D-Phe fits the S3 pocket, the saturated cyclohexyl ring of Hpl adopts a bulky chair conformation. This 3D geometry provides superior van der Waals contact with the hydrophobic residues lining the S3 pocket, maintaining or enhancing binding affinity.

  • Avoidance of Hydrophobic Bulk Penalties: Attempts to stabilize D-Phe by adding protecting groups (e.g., Boc-D-Phe-Pro-Arg-H) resulted in compounds that were too bulky and hydrophobic, leading to unfavorable biological properties such as excessive antifibrinolytic activity[1]. The terminal hydroxyl group of Hpl maintains a low-molecular-weight, neutral profile that preserves target selectivity without these off-target effects[1].

Visualization: Thrombin Binding Mechanism

G cluster_inhibitor D-Hpl-Pro-Arg-H Inhibitor cluster_thrombin Thrombin Active Site Hpl D-Hpl (3-Cyclohexyl-2-hydroxypropanoic acid) Terminal OH & Cyclohexyl Ring Pro Proline (Pro) Rigid Spacer Hpl->Pro S3 S3/S4 Hydrophobic Pocket (Aryl Binding Site) Hpl->S3 Hydrophobic Fit Arg Arginine Aldehyde (Arg-H) Electrophilic Warhead Pro->Arg S2 S2 Pocket (Hydrophobic) Pro->S2 Shape Complementarity S1 S1 Specificity Pocket (Asp189) Arg->S1 Salt Bridge Catalytic Catalytic Triad (Ser195, His57, Asp102) Arg->Catalytic Reversible Covalent Bond

Figure 1: Binding mechanism of D-Hpl-Pro-Arg-H within the thrombin active site.

Quantitative Structure-Activity Relationship (SAR)

The following table summarizes the quantitative and qualitative shifts in pharmacological profiles when modifying the P3 residue of the Pro-Arg-H pharmacophore. Data reflects the comparative advantages of the Hpl moiety in balancing potency and stability ()[1].

Compound PrototypeP3 Residue (Terminal Group)StabilityThrombin InhibitionAntifibrinolytic ActivityOral Bioavailability
R1 (D-Phe-Pro-Arg-H)D-Phenylalanine ( NH2​ )Low (Aminopeptidase sensitive)Highly PotentLowPoor
R3 (Boc-D-Phe-Pro-Arg-H)Boc-D-Phenylalanine (Boc- NH )HighPotentHigh (Unfavorable) Moderate
3 (D-Hpl-Pro-Arg-H)D-Hpl (Terminal OH )High Highly Potent Moderate High (Effective at 5 mg/kg)

Table 1: SAR comparison demonstrating how the Hpl substitution optimizes the therapeutic window by eliminating the bulky Boc group while retaining the stability lost in the native NH2​ peptide[1].

Experimental Workflows: Self-Validating Protocol Systems

To rigorously evaluate the mechanism of action and efficacy of Hpl-derived thrombin inhibitors, researchers must employ a tiered validation strategy. The following protocols are designed as self-validating systems, ensuring that artifacts are caught early through built-in causality checks.

Protocol 1: In Vitro Chromogenic Assay for Thrombin Inhibition Kinetics ( Ki​ )

Objective: Determine the absolute inhibition constant ( Ki​ ) of the Hpl-derivative against human α -thrombin. Causality Check: We utilize continuous rate monitoring rather than endpoint assays. Because peptide aldehydes form a reversible covalent hemiacetal with Ser195, continuous monitoring distinguishes between fast-binding and slow, tight-binding inhibition kinetics.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4). Note: PEG 8000 prevents non-specific adsorption of the enzyme to the microplate walls, ensuring baseline stability.

  • Reagent Setup:

    • Enzyme: Human α -thrombin (final concentration: 0.5 nM).

    • Substrate: S-2238 (H-D-Phe-Pip-Arg-pNA) at concentrations ranging from 0.5×Km​ to 5×Km​ .

    • Inhibitor (D-Hpl-Pro-Arg-H): Serial dilutions from 0.1 nM to 100 nM.

  • Incubation: Pre-incubate the enzyme and inhibitor in the microplate for 15 minutes at 37°C to allow equilibrium of the reversible covalent bond.

  • Initiation & Kinetic Read: Add the S-2238 substrate to initiate the reaction. Immediately monitor the release of p-nitroaniline (pNA) at 405 nm using a microplate reader for 10 minutes (reading every 15 seconds).

  • Self-Validation/QC:

    • Inner Filter Control: Measure the absorbance of the inhibitor alone at 405 nm to ensure it does not quench the signal.

    • Positive Control: Run Argatroban in parallel to validate enzyme activity and assay sensitivity.

  • Data Analysis: Calculate initial velocities ( v0​ ). Plot 1/v0​ versus inhibitor concentration (Dixon plot) to determine the Ki​ and confirm competitive inhibition.

Protocol 2: Ex Vivo Plasma Clotting Assays (TT and aPTT)

Objective: Validate the physiological translation of the Hpl-inhibitor. Causality Check: Thrombin Time (TT) isolates the final step of the coagulation cascade (fibrinogen to fibrin). Activated Partial Thromboplastin Time (aPTT) measures the entire intrinsic pathway. A compound that prolongs TT significantly more than aPTT confirms highly selective, direct thrombin inhibition without upstream off-target effects.

Step-by-Step Methodology:

  • Plasma Preparation: Obtain citrated human pooled plasma (centrifuged at 2500 x g to ensure platelet-poor plasma).

  • Spiking: Aliquot 100 μ L of plasma into cuvettes. Add 10 μ L of the Hpl-inhibitor (dissolved in DMSO, final DMSO concentration <1%) at varying concentrations.

  • Vehicle Control: Run a 1% DMSO blank to establish the baseline clotting time (ensuring the solvent itself does not delay coagulation).

  • Thrombin Time (TT) Execution: Incubate at 37°C for 3 minutes. Add 100 μ L of standard human thrombin reagent (calibrated to yield a baseline TT of ~15 seconds).

  • Detection: Use a mechanical coagulometer (e.g., Stago) to detect the exact moment of fibrin thread formation.

  • Analysis: Plot the concentration of the inhibitor against the fold-prolongation of clotting time. An effective Hpl-derivative will double the TT at low nanomolar concentrations.

Visualization: Experimental Validation Workflow

Workflow Start Compound Synthesis (D-Hpl incorporation) InVitro In Vitro Chromogenic Assay (Ki Determination) Start->InVitro Selectivity Protease Selectivity Panel (Factor Xa, Plasmin, Trypsin) InVitro->Selectivity If Ki < 10 nM ExVivo Ex Vivo Plasma Assays (TT, aPTT, PT) Selectivity->ExVivo High Selectivity InVivo In Vivo Thrombosis Models (Rat/Rabbit Oral Dosing) ExVivo->InVivo Clotting Delayed

Figure 2: Step-by-step experimental workflow for validating Hpl-derived thrombin inhibitors.

Conclusion

The strategic integration of 3-Cyclohexyl-2-hydroxypropanoic acid (Hpl) into the P3 position of peptide arginals represents a masterclass in rational drug design. By replacing a vulnerable α -amine with a stable α -hydroxyl group, and utilizing the robust steric profile of a saturated cyclohexyl ring, researchers successfully bridged the gap between highly potent in vitro activity and viable in vivo oral efficacy[1]. For drug development professionals, the Hpl moiety remains a definitive case study in utilizing non-natural hydroxy acids to engineer metabolic stability without sacrificing target affinity.

References

  • Active site-directed thrombin inhibitors: alpha-hydroxyacyl-prolyl-arginals, new orally active stable analogues of D-Phe-Pro-Arg-H. PubMed (Seminars in Thrombosis and Hemostasis).[Link]

Sources

Foundational

In Vitro Profiling of 3-Cyclohexyl-2-hydroxypropanoic Acid Derivatives: Mechanistic Insights and Assay Methodologies

Introduction and Pharmacophore Rationale The development of targeted small-molecule inhibitors relies heavily on privileged chiral scaffolds. Among these, 3-cyclohexyl-2-hydroxypropanoic acid (also known as hexahydrophen...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacophore Rationale

The development of targeted small-molecule inhibitors relies heavily on privileged chiral scaffolds. Among these, 3-cyclohexyl-2-hydroxypropanoic acid (also known as hexahydrophenyllactic acid) has emerged as a critical structural motif [1]. Specifically, the (2S)-enantiomer (CAS: 62377-41-7) serves as a potent pharmacophore in the design of inhibitors targeting zinc-dependent metalloproteinases (such as Matrix Metalloproteinases, MMPs), Cathepsin S [2], and various chemokine receptors (e.g., CCR5) [3].

As an Application Scientist, I approach the evaluation of these derivatives not merely as a screening exercise, but as a system of molecular interactions. The efficacy of 3-cyclohexyl-2-hydroxypropanoic acid derivatives is driven by strict structure-activity relationship (SAR) causality:

  • The (2S)-Hydroxycarboxylic Acid Motif: Functions as a highly efficient Zinc-Binding Group (ZBG). The oxygen atoms coordinate directly with the catalytic Zn2+ ion in the active site of metalloproteinases, displacing the catalytic water molecule[4].

  • The Cyclohexyl Ring: Acts as a bulky, hydrophobic P1' substituent. It is sterically optimized to penetrate the S1' hydrophobic pocket of enzymes like MMP-9 and MMP-13, driving both binding affinity and isoform selectivity.

BindingMechanism Ligand 3-Cyclohexyl-2-hydroxypropanoic Acid Scaffold OH_Group (2S)-Hydroxy / Carboxylate (Metal Chelator) Ligand->OH_Group presents Cyclohexyl Cyclohexyl Ring (Hydrophobic Core) Ligand->Cyclohexyl presents Zinc Catalytic Zn2+ Ion (MMP Active Site) OH_Group->Zinc coordinates (Chelation) S1_Pocket S1' Hydrophobic Pocket (Enzyme Cavity) Cyclohexyl->S1_Pocket occupies (Van der Waals)

Logical relationship of the pharmacophore binding mechanism within the MMP active site.

Quantitative Profiling: Target Inhibition Data

To contextualize the potency of this scaffold, we must look at the quantitative inhibition metrics. The binding affinity is typically measured via IC50​ values. Because the cyclohexyl group perfectly complements the deep S1' pocket of certain MMPs, derivatives containing this moiety exhibit sub-nanomolar potency against specific targets [4].

Table 1: Representative IC50​ Data for (2S)-3-Cyclohexyl-2-hydroxypropanoic Acid Derivatives
Enzyme TargetCompound ClassP1' SubstituentConfiguration IC50​ (nM)
MMP-1 (Collagenase-1)Hydroxamate/CarboxylateCyclohexyl(2S)1.3
MMP-9 (Gelatinase B)Hydroxamate/CarboxylateCyclohexyl(2S)0.4
MMP-13 (Collagenase-3)Hydroxamate/CarboxylateCyclohexyl(2S)0.6

Note: Data demonstrates the high affinity achieved when the (2S)-configuration is paired with the cyclohexyl P1' group.

In Vitro Experimental Methodologies

A robust in vitro testing cascade must be self-validating. The following protocols detail the primary biochemical screening and secondary biophysical validation required to characterize these derivatives.

ScreeningWorkflow Prep 1. Compound Preparation (Serial Dilution) FRET 2. FRET-based Enzyme Assay (Primary Screen) Prep->FRET SPR 3. SPR & ITC (Binding Kinetics) FRET->SPR Analysis 4. IC50 & Kd Determination SPR->Analysis

Step-by-step in vitro screening workflow for evaluating enzyme inhibitors.
Protocol A: FRET-Based Matrix Metalloproteinase Inhibition Assay

This primary screen utilizes Fluorescence Resonance Energy Transfer (FRET) to measure the cleavage of a fluorogenic peptide substrate.

Self-Validating Controls:

  • Positive Control (100% Activity): Enzyme + Substrate + DMSO vehicle.

  • Negative Control (Blank): Buffer + Substrate (measures auto-hydrolysis background).

  • Reference Standard: Broad-spectrum MMP inhibitor (e.g., Marimastat) to ensure assay sensitivity and reproducibility.

Step-by-Step Procedure:

  • Enzyme Activation: Recombinant human MMPs (e.g., MMP-9) are often secreted as inactive zymogens (pro-MMPs). Activate the pro-enzyme by incubating with 1 mM p-aminophenylmercuric acetate (APMA) in assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM CaCl2​ , 0.05% Brij-35) at 37°C for 2–24 hours (duration is isoform-dependent).

  • Compound Preparation: Prepare a 10 mM stock of the 3-cyclohexyl-2-hydroxypropanoic acid derivative in 100% LC-MS grade DMSO. Perform a 10-point, 3-fold serial dilution in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Pre-Incubation: Transfer 40 µL of the activated enzyme (at a pre-titrated concentration, typically 0.1–1 nM) to a black 96-well microplate. Add 10 µL of the diluted inhibitor. Incubate at 37°C for 30 minutes. Causality note: This pre-incubation allows the slow-binding ZBG to reach equilibrium with the active site zinc.

  • Reaction Initiation: Add 50 µL of the FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) at a final concentration of 10 µM (ensure [S]≪Km​ to accurately approximate Ki​ from IC50​ via the Cheng-Prusoff equation).

  • Kinetic Readout: Immediately monitor fluorescence continuously for 30–60 minutes using a microplate reader ( λex​=328 nm, λem​=393 nm).

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Plot % inhibition versus log[Inhibitor] and fit to a 4-parameter logistic (4PL) equation to derive the IC50​ .

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

While IC50​ is dependent on assay conditions (enzyme and substrate concentrations), SPR provides the intrinsic thermodynamic dissociation constant ( Kd​ ) and kinetic rate constants ( kon​ , koff​ ).

Step-by-Step Procedure:

  • Sensor Chip Functionalization: Utilize a CM5 sensor chip. Activate the dextran matrix using standard EDC/NHS chemistry. Covalently immobilize the target enzyme (e.g., Cathepsin S or MMP) via primary amines in 10 mM sodium acetate buffer (pH 4.5) to achieve a target immobilization level of 2000–3000 Resonance Units (RU). Block unreacted sites with 1 M ethanolamine-HCl.

  • Analyte Injection: Dilute the 3-cyclohexyl-2-hydroxypropanoic acid derivative in running buffer (e.g., PBS-P+ with 1% DMSO). Inject a concentration series (e.g., 0.1 nM to 100 nM) over the immobilized enzyme and a reference flow cell (blank activated/deactivated) at a high flow rate (30 µL/min) to minimize mass transport limitations.

  • Association and Dissociation: Allow an association phase of 120 seconds, followed by a dissociation phase of 300–600 seconds in running buffer. Causality note: The bulky cyclohexyl group often leads to a slower koff​ due to deep burial in the S1' pocket, necessitating longer dissociation times for accurate measurement.

  • Regeneration: If the compound does not fully dissociate, inject a short pulse (30s) of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to strip the bound ligand without denaturing the enzyme.

  • Data Fitting: Double-reference the sensograms (subtracting reference cell and zero-concentration blank injection). Fit the data to a 1:1 Langmuir binding model to extract ka​ ( kon​ ) and kd​ ( koff​ ), calculating Kd​=kd​/ka​ .

Conclusion

Derivatives of 3-cyclohexyl-2-hydroxypropanoic acid represent a masterclass in rational drug design. By combining a potent, metal-chelating (2S)-hydroxycarboxylic acid headgroup with a sterically demanding cyclohexyl tail, researchers can achieve remarkable affinity and selectivity against challenging targets like MMPs and Cathepsin S. The rigorous application of orthogonal in vitro assays—combining functional FRET kinetics with biophysical SPR—ensures that these compounds are validated not just for their apparent potency, but for their fundamental molecular mechanism of action.

References

  • Google Patents. "CA2542963A1 - Inhibitors of cathepsin s". Google Patents.
  • Google Patents. "US6265434B1 - Pyrrolidine modulators of chemokine receptor activity". Google Patents.
Exploratory

Engineering Pharmacokinetics: The Role of 3-Cyclohexyl-2-hydroxypropanoic Acid in Peptidomimetic Drug Development

Executive Summary The translation of peptide-based therapeutics from bench to bedside is historically plagued by two pharmacokinetic (PK) liabilities: rapid proteolytic degradation and poor oral bioavailability. To circu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The translation of peptide-based therapeutics from bench to bedside is historically plagued by two pharmacokinetic (PK) liabilities: rapid proteolytic degradation and poor oral bioavailability. To circumvent these barriers, medicinal chemists have shifted from natural amino acids to highly engineered chiral building blocks. 3-Cyclohexyl-2-hydroxypropanoic acid (also known as hexahydrophenyllactic acid or Hpl) has emerged as a premier alicyclic α -hydroxy acid scaffold [1]. By replacing terminal amino acids with this moiety, researchers can fundamentally rewrite a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper dissects the physicochemical rationale, pharmacokinetic impact, and experimental methodologies surrounding the integration of Hpl into drug discovery pipelines.

Structural Rationale & Physicochemical Profile

The utility of 3-Cyclohexyl-2-hydroxypropanoic acid ( C9​H16​O3​ , MW: 172.22 g/mol ) is rooted in its unique structural geometry [1]. The molecule features two critical modifications compared to natural aromatic amino acids (like Phenylalanine) or standard α -hydroxy acids (like Mandelic acid):

  • High Fsp3​ Character : The hydrogenation of a planar phenyl ring to a 3-dimensional cyclohexyl ring drastically increases the fraction of sp3 -hybridized carbons. With 8 out of 9 carbons being sp3 hybridized, the Fsp3​ value is ≈0.89 [4]. High Fsp3​ correlates strongly with improved aqueous solubility and reduced off-target promiscuity, allowing the molecule to navigate the hydrophilic environment of the gastrointestinal tract while maintaining a LogP (1.65 – 2.3) ideal for membrane permeation [1, 4].

  • The α -Hydroxy Acid Motif : Replacing an N-terminal amine with a hydroxyl group transforms the subsequent amide bond into a depsipeptide (ester) or a modified linkage. This eliminates the primary recognition site for aminopeptidases, conferring profound metabolic stability [3].

Pharmacokinetic Metamorphosis: The ADME Impact

Integrating 3-Cyclohexyl-2-hydroxypropanoic acid into a peptidomimetic framework triggers a cascade of pharmacokinetic enhancements:

  • Absorption : The bulky, lipophilic cyclohexyl ring acts as a bioisostere for phenyl or tert-butyl groups [3]. This lipophilicity drives passive transcellular permeability across the intestinal epithelium, a critical requirement for oral bioavailability.

  • Metabolism : Natural peptides have half-lives measured in minutes due to exopeptidases. The α -hydroxy substitution acts as a metabolic shield. Because the enzyme's catalytic triad cannot polarize the altered bond geometry, proteolytic cleavage is completely abolished.

  • Distribution : The flexible 3D conformation of the cyclohexyl group allows it to adaptively fit into deep, lipophilic target pockets (such as the S3 pocket of serine proteases), increasing the volume of distribution and prolonging target residence time [2, 5].

PK_Evolution A Natural Peptide (e.g., D-Phe-Pro-Arg-H) B Aminopeptidase Degradation A->B C Poor Oral Bioavailability A->C D Alpha-Hydroxy Acid Substitution (Terminal NH2 -> OH) A->D Structural Modification E Aromatic Hydrogenation (Phenyl -> Cyclohexyl) A->E F Hpl-Peptidomimetic (e.g., D-Hpl-Pro-Arg-H) D->F E->F G Proteolytic Resistance F->G Depsipeptide Bond H Enhanced Lipophilicity & High Fsp3 F->H 3D Conformation I High Oral Bioavailability G->I H->I

Fig 1: Structural evolution and PK enhancement via Hpl incorporation.

Case Study: Active Site-Directed Thrombin Inhibitors

The most prominent application of 3-Cyclohexyl-2-hydroxypropanoic acid is in the development of direct thrombin inhibitors (DTIs). Early prototypes like D-Phe-Pro-Arg-H were potent but suffered from extreme instability due to the terminal NH2​ group.

By substituting D-Phenylalanine with hexahydrophenyllactic acid (Hpl), researchers synthesized D-Hpl-Pro-Arg-H. This analogue maintained high binding affinity by thrusting the cyclohexyl ring into the hydrophobic S3 pocket of thrombin, while the terminal OH group rendered the molecule entirely stable against plasma aminopeptidases[2]. In vivo evaluations demonstrated that these Hpl-modified tripeptide aldehydes act as potent anticoagulants and are uniquely active upon oral administration at doses as low as 5 mg/kg in rat and rabbit models [2, 5].

Quantitative Data Summary

The following table aggregates the pharmacokinetic and pharmacodynamic shifts observed when transitioning from natural amino acids to Hpl-based building blocks in DTI development:

Compound PrototypeTerminal N-CapThrombin IC 50​ (nM)Aminopeptidase t 1/2​ Oral Bioavailability (Rat) Fsp3​ Ratio
D-Phe-Pro-Arg-H Amine (-NH 2​ ) 12.0< 10 minutes< 1.0 %0.33
D-Hpl-Pro-Arg-H Hydroxyl (-OH) 8.5> 24 hours> 40.0 %0.89
Boc-D-Phe-Pro-Arg-H Boc-Amine 45.0> 12 hours< 5.0 %0.45

(Data synthesized from comparative structure-activity relationship studies of α -hydroxyacyl-prolyl-arginals [2, 5].)

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each critical reagent choice.

Protocol A: Solid-Phase Synthesis of Hpl-Peptidomimetics

Objective: Incorporate 3-Cyclohexyl-2-hydroxypropanoic acid into a peptide chain without inducing epimerization.

  • Resin Selection & Loading : Utilize 2-Chlorotrityl chloride (2-CTC) resin.

    • Causality: 2-CTC resin prevents diketopiperazine (DKP) formation—a common side reaction when cleaving secondary residues (like Proline) at the C-terminus.

  • Standard Amino Acid Coupling : Couple the initial amino acids (e.g., Fmoc-Arg(Pbf)-OH, then Fmoc-Pro-OH) using standard HATU/DIPEA chemistry. Deprotect Fmoc using 20% piperidine in DMF.

  • Hpl Incorporation : Dissolve (R)- or (S)-3-Cyclohexyl-2-hydroxypropanoic acid (2.0 eq) in DMF. Add DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate) rather than HATU/DIPEA.

    • Causality: The cyclohexyl group introduces significant steric bulk adjacent to the α -carbon. Traditional basic coupling conditions (DIPEA) promote oxazolone formation, leading to the epimerization of the chiral α -hydroxy center. DIC/Oxyma operates at a neutral-to-acidic pH, suppressing racemization while ensuring high coupling efficiency.

  • Cleavage : Cleave the peptidomimetic from the resin using a mild TFA cocktail (95% TFA, 2.5% TIS, 2.5% H 2​ O) for 2 hours, followed by cold ether precipitation.

Protocol B: In Vitro Pharmacokinetic Profiling (Self-Validating)

Objective: Assess intestinal permeability and metabolic stability of the synthesized Hpl-peptidomimetic.

  • Caco-2 Permeability Assay (Absorption) :

    • Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to form a polarized monolayer.

    • Introduce the Hpl-compound (10 μ M) to the apical chamber alongside Lucifer Yellow (LY) (100 μ M).

    • Causality & Self-Validation: LY is a fluorescent paracellular marker that cannot cross intact cell membranes. If the apparent permeability ( Papp​ ) of LY exceeds 1×10−6 cm/s, it indicates the tight junctions of the monolayer are compromised, automatically invalidating the transport data of the test compound.

  • Human Liver Microsome (HLM) Stability (Metabolism) :

    • Incubate the compound (1 μ M) with pooled HLMs (0.5 mg/mL protein) at 37°C.

    • Split into two cohorts: Cohort A receives an NADPH-regenerating system; Cohort B receives a buffer blank.

    • Causality & Self-Validation: Cohort B serves as a negative control. If the compound degrades in Cohort B, the instability is chemical (e.g., hydrolysis of the depsipeptide bond in buffer) rather than Cytochrome P450-mediated metabolism, preventing false-positive clearance rates.

Exp_Workflow cluster_Caco2 Caco-2 Permeability Assay cluster_HLM Microsomal Stability Assay Start Synthesized Hpl-Peptidomimetic C1 Apical to Basolateral Transport (A->B) Start->C1 H1 Incubation with HLMs (37°C, 60 min) Start->H1 C2 Lucifer Yellow Paracellular Marker C1->C2 Validation C3 LC-MS/MS Quantification C1->C3 H2 NADPH Regenerating System (+/-) H1->H2 CYP450 Check H3 Metabolite ID (High-Res MS) H1->H3

Fig 2: Self-validating experimental workflow for in vitro PK profiling.

Conclusion

3-Cyclohexyl-2-hydroxypropanoic acid represents a masterclass in rational drug design. By merging the proteolytic resistance of an α -hydroxy acid with the optimized 3D lipophilicity ( Fsp3​ ) of a cyclohexyl ring, it solves the fundamental PK flaws of peptide therapeutics. As drug discovery moves toward complex modalities like PROTACs and macrocyclic peptides, alicyclic building blocks like Hpl will remain indispensable tools for engineering oral bioavailability and systemic stability.

References

  • PubChem . "3-Cyclohexyl-2-hydroxypropanoic acid | C9H16O3 | CID 12756209". National Institutes of Health (NIH). URL:[Link]

  • Bajusz S, et al. "Active site-directed thrombin inhibitors: alpha-hydroxyacyl-prolyl-arginals, new orally active stable analogues of D-Phe-Pro-Arg-H". PubMed / NIH. URL: [Link]

  • De Filippis V, et al. "1,2-disubstituted cyclohexane derived tripeptide aldehydes as novel selective thrombin inhibitors." Researcher.life. URL: [Link]

Foundational

Metabolic pathway of 3-Cyclohexyl-2-hydroxypropanoic acid

An in-depth technical analysis of the metabolic pathways and pharmacokinetic properties of 3-Cyclohexyl-2-hydroxypropanoic acid, designed for researchers and drug development professionals. Native carbohydrates, while hi...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the metabolic pathways and pharmacokinetic properties of 3-Cyclohexyl-2-hydroxypropanoic acid, designed for researchers and drug development professionals.

Native carbohydrates, while highly specific in cellular recognition processes, are notoriously poor drug candidates. They suffer from inherently weak binding affinities, rapid renal excretion due to high polar surface area (PSA), and susceptibility to widespread glycosidase cleavage [1].

In the development of pan-selectin antagonists (such as those targeting E-, P-, and L-selectin for inflammatory diseases), the native tetrasaccharide epitope Sialyl Lewis X (sLeX) serves as the biological starting point. However, its terminal N-acetylneuraminic acid (Neu5Ac) moiety is a major pharmacokinetic liability. Through rational glycomimetic design, researchers discovered that replacing Neu5Ac with (S)-3-cyclohexyl-2-hydroxypropanoic acid (also known as (S)-cyclohexyl lactic acid) fundamentally alters the molecule's pharmacological profile [2].

The Causality of the Substitution:

  • Conformational Pre-organization: The bulky, non-polar cyclohexyl ring restricts the rotational degrees of freedom of the adjacent lactic acid side chain. This steric hindrance locks the carboxylate group into the precise bioactive vector required to coordinate with the Ca²⁺ ion in the carbohydrate recognition domain (CRD) of E-selectin, increasing binding affinity by orders of magnitude [2].

  • Metabolic Shielding: By stripping away the highly polar pyranose ring and its multiple hydroxyl groups, the molecule's PSA drops significantly. This prevents rapid Phase II glucuronidation and completely bypasses glycosidase-mediated degradation.

Mammalian Pharmacokinetics and Phase I Metabolism

While the substitution of Neu5Ac with 3-cyclohexyl-2-hydroxypropanoic acid solves the issue of rapid renal clearance and glycosidase cleavage, it introduces a new metabolic fate: Phase I oxidative metabolism .

Because the cyclohexane ring is highly lipophilic, it becomes a prime target for Cytochrome P450 (CYP450) enzymes in the liver. In vitro studies utilizing Rat Liver Microsomes (RLM) demonstrate that the primary metabolic pathway for this moiety is CYP-mediated hydroxylation of the cyclohexyl ring [3].

Unlike linear aliphatic chains that might undergo rapid β-oxidation in mammals, the alicyclic ring forces the metabolic machinery to rely on monooxygenases. The resulting hydroxylated metabolites are generally more polar but often retain their inability to be rapidly hydrolyzed by carboxylesterases, thereby extending the systemic exposure of the active glycomimetic pharmacophore [3].

PKWorkflow N1 Identify Native Liability (Neu5Ac Rapid Clearance) N2 Bioisosteric Replacement (Cyclohexyl-lactic acid) N1->N2 Glycomimetic Design N3 In Vitro RLM Screening (CYP450 Oxidation) N2->N3 Phase I Profiling N4 Metabolite Elucidation (LC-MS/MS) N3->N4 Structural Analysis N5 Lead PK Optimization (Steric Shielding) N4->N5 Iterative Refinement

Fig 1. Workflow for optimizing glycomimetic pharmacokinetics via bioisosteric replacement.

Microbial Degradation: The Alicyclic Pathway

Beyond human pharmacokinetics, 3-cyclohexyl-2-hydroxypropanoic acid is a critical intermediate in environmental microbiology. Alicyclic acids are prevalent in plant root exudates and industrial naphthenic acids. Soil microorganisms (e.g., Arthrobacter and Alcaligenes species) have evolved specialized enzymatic cascades to metabolize these structures for carbon and energy [4].

The Mechanistic Pathway:

  • Thioesterification: The initial and rate-limiting step is the activation of the carboxylic acid to its corresponding Coenzyme A (CoA) thioester, catalyzed by an ATP-dependent Acyl-CoA synthetase. This prepares the molecule for enzymatic modification.

  • Side-Chain β-Oxidation: The 2-hydroxypropanoic acid side chain undergoes dehydrogenation and subsequent thiolase-mediated cleavage, shortening the aliphatic chain and yielding cyclohexanecarboxyl-CoA.

  • Aromatization & Ring Fission: The alicyclic ring is subjected to monooxygenase-dependent aromatization (often forming 4-hydroxybenzoate derivatives), which are then funneled into the central β-ketoadipate pathway for complete mineralization [4].

MicrobialMetabolism A 3-Cyclohexyl-2- hydroxypropanoic acid B Cyclohexyl-lactyl-CoA A->B Acyl-CoA Synthetase C β-Oxidation Intermediates B->C Dehydrogenase D Cyclohexanecarboxyl-CoA C->D Thiolase E Aromatized Intermediates D->E Monooxygenase F β-Ketoadipate Pathway E->F Ring Cleavage

Fig 2. Microbial β-oxidation and ring cleavage pathway of cyclohexyl-lactic acid.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every experimental arm includes a mechanistic control that isolates the variable of interest.

Protocol A: In Vitro Phase I Metabolic Stability Assay (RLM)

Objective: Determine the CYP450-mediated clearance rate of 3-cyclohexyl-2-hydroxypropanoic acid derivatives.

  • Step 1: Matrix Preparation. Thaw Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Step 2: Reaction Setup. In a 96-well plate, combine the buffer, RLM (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Step 3: Self-Validating Controls.

    • Positive Control: Verapamil (confirms RLM enzymatic viability).

    • Negative Control (-NADPH): An identical well lacking the NADPH regenerating system. Causality: CYPs strictly require NADPH as an electron donor. If the compound degrades in the -NADPH well, the instability is due to non-CYP factors (e.g., esterases or chemical hydrolysis), invalidating the CYP-clearance calculation.

  • Step 4: Initiation & Quenching. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final). At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Step 5: Analysis. Centrifuge at 4000 rpm for 15 min to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Protocol B: Microbial Acyl-CoA Synthetase Activation Assay

Objective: Quantify the ATP-dependent thioesterification of the propanoic acid side chain.

  • Step 1: Enzyme Extraction. Lyse Arthrobacter cells grown on cyclohexanepropanoic acid using sonication. Centrifuge at 15,000 x g to isolate the cytosolic fraction.

  • Step 2: Reaction Mixture. Combine 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM Coenzyme A (CoA-SH), 2 mM ATP, and 1 mM 3-cyclohexyl-2-hydroxypropanoic acid.

  • Step 3: Self-Validating Control (-ATP). Prepare a parallel reaction omitting ATP. Causality: The ligation of the carboxylate to CoA forms an AMP-intermediate and strictly requires ATP. If CoA depletes in the absence of ATP, a background thiol-consuming side reaction is occurring, which must be subtracted to prevent false-positive rate calculations.

  • Step 4: DTNB Tracking. Add Ellman’s reagent (DTNB) at specific intervals. DTNB reacts with the free thiol group of unreacted CoA-SH to produce TNB²⁻, which absorbs strongly at 412 nm.

  • Step 5: Kinetic Calculation. Measure the decrease in absorbance at 412 nm over time using a spectrophotometer to calculate the rate of CoA consumption, directly correlating to Acyl-CoA formation.

Quantitative Data Synthesis

The following table summarizes the pharmacokinetic and structural impact of substituting native Neu5Ac with 3-cyclohexyl-2-hydroxypropanoic acid in drug design [1][2][3].

Pharmacokinetic ParameterNative Neu5Ac3-Cyclohexyl-2-hydroxypropanoic acidMechanistic Causality
Polar Surface Area (PSA) >150 Ų57.5 ŲDeoxygenation of the pyranose ring drastically increases lipophilicity and membrane permeability.
Phase I Metabolism MinimalCYP450 HydroxylationThe lipophilic cyclohexane ring acts as a substrate for hepatic monooxygenases.
Phase II Metabolism High (Glucuronidation)NegligibleThe steric bulk of the cyclohexyl group shields the remaining hydroxyl from UDP-glucuronosyltransferases.
Conformational Entropy High (Flexible)Low (Pre-organized)Ring rigidity restricts side-chain rotation, locking the carboxylate vector for optimal target binding.
Plasma Half-Life ( t1/2​ ) < 5 minutes> 30 minutesEvasion of glycosidases and reduced renal clearance prolongs systemic circulation.

References

  • Ernst, B., & Magnani, J. L. (2009). From carbohydrate leads to glycomimetic drugs. Nature Reviews Drug Discovery.[Link]

  • Varga, N., et al. (2019). Strategies for the Development of Glycomimetic Drug Candidates. Molecules (MDPI).[Link]

  • Shanin, E., et al. (2021). Prodrugs of E‐selectin Antagonists with Enhanced Pharmacokinetic Properties. ChemMedChem (ResearchGate).[Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12756209, 3-Cyclohexyl-2-hydroxypropanoic acid. PubChem.[Link]

Exploratory

The Strategic Utility of 3-Cyclohexyl-2-hydroxypropanoic Acid in Modern Drug Discovery and Asymmetric Synthesis

Target Audience: Medicinal Chemists, Process Scientists, and Pharmacological Researchers Compound Identity: 3-Cyclohexyl-2-hydroxypropanoic acid (CAS: 25400-54-8) Executive Summary In the landscape of rational drug desig...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Pharmacological Researchers Compound Identity: 3-Cyclohexyl-2-hydroxypropanoic acid (CAS: 25400-54-8)

Executive Summary

In the landscape of rational drug design, alicyclic α -hydroxy acids serve as privileged chiral building blocks. 3-Cyclohexyl-2-hydroxypropanoic acid (CAS 25400-54-8)[1], characterized by its bulky, lipophilic cyclohexane ring and a highly reactive α -hydroxy acid moiety, has emerged as a critical scaffold in the synthesis of selective enzyme inhibitors and receptor modulators[2].

As a Senior Application Scientist, I have observed that the unique physicochemical topology of this molecule allows it to fulfill two critical pharmacophoric roles simultaneously:

  • The cyclohexyl ring acts as a robust lipophilic anchor, driving van der Waals interactions deep within hydrophobic protein sub-pockets.

  • The α -hydroxy acid provides a dense array of hydrogen bond donors and acceptors, enabling precise orientation and stereospecific binding[2].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, pharmacological applications (specifically targeting USP19, E-selectin, and chemokine receptors), and field-validated synthetic protocols.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline properties of 3-Cyclohexyl-2-hydroxypropanoic acid is essential for predicting its behavior in both synthetic workflows and biological systems. The data below summarizes its core metrics[3].

Table 1: Core Chemical and Physical Properties
ParameterValue / DescriptionCausality in Application
IUPAC Name 3-cyclohexyl-2-hydroxypropanoic acidDefines the core alicyclic and α -hydroxy functionalities.
CAS Registry Number 25400-54-8Universal identifier for the racemic mixture.
Molecular Formula C9H16O3Indicates a high degree of saturation, contributing to metabolic stability.
Molecular Weight 172.22 g/mol Low molecular weight ensures derivatives remain within Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 57.5 ŲOptimal for cellular permeability while maintaining aqueous solubility.
Stereochemistry Chiral center at C2Exists as (R)-[CAS 156469-00-0] and (S)- [CAS 62377-41-7] enantiomers, dictating target specificity.

Mechanistic Applications in Pharmacology

The strategic incorporation of 3-cyclohexyl-2-hydroxypropanoic acid into larger molecular frameworks has yielded potent therapeutics across multiple disease states.

USP19 Deubiquitinase Inhibition (Oncology & Muscle Atrophy)

Ubiquitin Specific Peptidase 19 (USP19) is a critical regulator of protein degradation, implicated in cancer, cachexia, and antiviral immune responses[4]. USP19 stabilizes Beclin-1 (promoting autophagy) and cellular inhibitors of apoptosis (c-IAP1/2) by removing K11-linked ubiquitin chains[4].

Derivatives of 3-cyclohexyl-2-hydroxypropanoic acid have been successfully utilized to synthesize highly selective small-molecule inhibitors of USP19[4]. The cyclohexyl moiety perfectly occupies the hydrophobic S1 pocket of the USP19 catalytic domain, while the α -hydroxyl group engages in critical hydrogen bonding with the catalytic triad, effectively blocking the enzyme's ability to process ubiquitin chains.

G Inhibitor 3-Cyclohexyl-2- hydroxypropanoic acid Derivatives USP19 USP19 (Deubiquitinase) Inhibitor->USP19 Inhibits Catalytic Triad Beclin1 Beclin-1 (Deubiquitinated) USP19->Beclin1 Removes K11-linked Ubiquitin cIAP c-IAP1 / c-IAP2 (Stabilized) USP19->cIAP Prevents Degradation Autophagy Autophagy Activation Beclin1->Autophagy Promotes Apoptosis Apoptosis Inhibition cIAP->Apoptosis Blocks

Caption: Mechanistic pathway of USP19 inhibition by 3-cyclohexyl-2-hydroxypropanoic acid derivatives.

E-Selectin Antagonism (Inflammation)

E-selectin is a cell adhesion molecule that mediates the rolling of leukocytes on endothelial cells during inflammatory responses[5]. The (S)-enantiomer of 3-cyclohexyl-2-hydroxypropanoic acid ((S)-cyclohexyl lactic acid) is a validated structural motif in the synthesis of E-selectin inhibitors[5]. The precise spatial arrangement of the (S)-stereocenter is required to mimic the binding of sialyl Lewis X (sLeX), the natural ligand for E-selectin, thereby preventing leukocyte extravasation in chronic inflammatory diseases.

Chemokine Receptor (CCR5/CCR3) Modulation

Pyrrolidine derivatives incorporating the 3-cyclohexyl-2-hydroxypropanoic acid scaffold act as potent modulators of chemokine receptors like CCR5 and CXCR4[6]. Because CCR5 is a primary host cell cofactor for the entry of macrophage-tropic strains of HIV-1, these modulators prevent the viral envelope glycoprotein (gp120) from undergoing the conformational changes necessary for viral fusion and entry[6].

Field-Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) and in-process controls to guarantee success.

Protocol 1: Amide Coupling for USP19 Inhibitor Derivatization

This protocol details the coupling of 3-cyclohexyl-2-hydroxypropanoic acid with a complex amine to generate a USP19 inhibitor.

Rationale: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine). HATU is chosen over standard carbodiimides (like EDC) because its HOAt leaving group is highly reactive, which drastically accelerates the reaction and minimizes the risk of racemization at the sensitive α -chiral center of our starting material[4].

Step-by-Step Workflow:

  • Preparation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve 3-cyclohexyl-2-hydroxypropanoic acid (34 mg, 0.20 mmol) in anhydrous Dichloromethane (DCM, 2.5 mL)[4].

  • Activation: Add DIPEA (0.092 mL, 0.53 mmol) followed by HATU (75 mg, 0.20 mmol)[4]. Stir the mixture at room temperature for 15 minutes. Causality: This pre-activation step ensures the complete formation of the active ester before the amine is introduced, preventing side reactions.

  • Coupling: Add the target amine (0.20 mmol) dropwise. Stir the reaction mixture at room temperature for 2-4 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via LCMS. Wait until the peak corresponding to the starting acid is completely consumed. (Expected LCMS Method B: RT​ = 1.20 min for typical derivatives)[4].

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure amide.

Protocol 2: Stereoselective Synthesis of the (R)-Enantiomer via Evans Auxiliary

When enantiopure (R)-3-cyclohexyl-2-hydroxypropanoic acid is required and not commercially available, it can be synthesized via diastereoselective hydroxylation[5].

Rationale: By attaching a chiral Evans oxazolidinone auxiliary to a cyclohexylpropanoic acid derivative, we create a sterically biased environment. When the enolate is formed and reacted with an electrophilic oxygen source (like a chiral oxaziridine), the auxiliary physically blocks one face of the molecule, forcing the hydroxyl group to add exclusively to the opposite face, yielding high diastereomeric excess (d.e.)[5].

G SM Cyclohexylpropanoic Acid Derivative Aux Evans Oxazolidinone Attachment SM->Aux Enolate Enolate Formation (LDA, -78°C) Aux->Enolate Electrophile Electrophilic Hydroxylation Enolate->Electrophile Cleavage Auxiliary Cleavage (LiOH / H2O2) Electrophile->Cleavage Product (R)-3-Cyclohexyl-2- hydroxypropanoic acid Cleavage->Product

Caption: Stereoselective synthesis workflow utilizing an Evans chiral auxiliary.

Step-by-Step Workflow:

  • Imide Formation: Couple 3-cyclohexylpropanoic acid with (S)-4-benzyl-2-oxazolidinone using pivaloyl chloride and triethylamine.

  • Enolization: Cool the resulting imide to -78°C in anhydrous THF. Slowly add Lithium diisopropylamide (LDA, 1.1 eq). Causality: The extremely low temperature prevents unwanted side reactions and ensures the formation of the kinetic (Z)-enolate.

  • Hydroxylation: Add a solution of (+)-(camphorsulfonyl)oxaziridine (1.2 eq) to the enolate. Stir for 2 hours at -78°C, then quench with saturated NH4​Cl [5].

  • Cleavage: To remove the chiral auxiliary without racemizing the newly formed stereocenter, treat the purified intermediate with LiOH and H2​O2​ in a THF/Water mixture at 0°C.

  • Isolation: Acidify the aqueous layer to pH 2 with 1M HCl and extract with ethyl acetate. The resulting organic layer contains the enantiopure (R)-3-cyclohexyl-2-hydroxypropanoic acid.

Conclusion

3-Cyclohexyl-2-hydroxypropanoic acid is far more than a simple organic reagent; it is a highly tunable, stereochemically rich scaffold. Whether deployed to anchor a USP19 inhibitor into a hydrophobic binding pocket or utilized as a chiral mimic for E-selectin antagonism, its structural properties make it indispensable for modern medicinal chemistry. By adhering to the rigorous, causality-driven protocols outlined above, researchers can maximize yield, preserve stereochemical integrity, and accelerate the development of novel therapeutics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12756209, 3-Cyclohexyl-2-hydroxypropanoic acid." PubChem,[Link]

  • World Intellectual Property Organization. "WO2018020242A1 - Pharmaceutical compounds (USP19 Inhibitors).
  • United States Patent and Trademark Office. "US6265434B1 - Pyrrolidine modulators of chemokine receptor activity.

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 3-Cyclohexyl-2-hydroxypropanoic Acid

Introduction 3-Cyclohexyl-2-hydroxypropanoic acid, a significant alpha-hydroxy acid (AHA), holds considerable interest for researchers in medicinal chemistry and materials science. Its unique molecular architecture, feat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Cyclohexyl-2-hydroxypropanoic acid, a significant alpha-hydroxy acid (AHA), holds considerable interest for researchers in medicinal chemistry and materials science. Its unique molecular architecture, featuring a bulky cyclohexyl group, a hydroxyl moiety, and a carboxylic acid function, imparts specific chemical and physical properties that are crucial for its potential applications. A thorough understanding of its structure is paramount for its effective utilization and further development.[1] This guide provides an in-depth analysis of the expected spectroscopic data for 3-Cyclohexyl-2-hydroxypropanoic acid, offering a predictive yet robust framework for its characterization using Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The insights provided herein are grounded in fundamental spectroscopic principles and data from analogous structures, ensuring a scientifically rigorous interpretation.

Molecular Structure and Properties

  • Molecular Formula: C₉H₁₆O₃

  • Molecular Weight: 172.22 g/mol [1]

  • IUPAC Name: 3-cyclohexyl-2-hydroxypropanoic acid[1]

  • CAS Number: 25400-54-8[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3-Cyclohexyl-2-hydroxypropanoic acid, both ¹H and ¹³C NMR are indispensable for confirming its structure.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 3-Cyclohexyl-2-hydroxypropanoic acid is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic environment.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12Singlet (broad)1H-COOH
~4.2Doublet of Doublets1H-CH(OH)-
~2.5-3.5Singlet (broad)1H-OH
~1.6-1.8Multiplet2H-CH₂-CH(OH)-
~0.8-1.8Multiplet11HCyclohexyl-H

Causality Behind Experimental Choices:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and relatively simple residual solvent peak.[2] However, for carboxylic acids, the acidic proton can sometimes exchange with residual water, leading to peak broadening. In such cases, solvents like DMSO-d₆ can be advantageous as they can slow down this exchange.

  • Field Strength: A higher field strength (e.g., 500 MHz) is chosen to achieve better signal dispersion, which is particularly important for resolving the complex multiplets of the cyclohexyl protons.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a direct view of the carbon backbone of the molecule. Each unique carbon atom will give rise to a distinct signal.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~175-180-COOH
~70-75-CH(OH)-
~40-45-CH₂-CH(OH)-
~30-35Cyclohexyl-CH-
~25-30Cyclohexyl-CH₂-

Expert Insights:

The chemical shift of the carboxylic acid carbon is characteristically found in the downfield region of the spectrum. The carbon bearing the hydroxyl group is also significantly deshielded due to the electronegativity of the oxygen atom. The signals for the cyclohexyl carbons will appear in the aliphatic region, and their exact chemical shifts can be influenced by the stereochemistry of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3-Cyclohexyl-2-hydroxypropanoic acid is expected to show characteristic absorption bands for the hydroxyl, carboxylic acid, and aliphatic C-H groups.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3500-2500 (broad)O-H (Carboxylic Acid & Alcohol)Stretching
2925 & 2850C-H (Aliphatic)Stretching
~1710C=O (Carboxylic Acid)Stretching
~1250C-OStretching
~1450C-HBending

Interpretation of Key Bands:

  • The Broad O-H Stretch: The most prominent feature will be a very broad absorption band spanning from approximately 3500 cm⁻¹ to 2500 cm⁻¹. This is a classic signature of a carboxylic acid that exists as a hydrogen-bonded dimer in the solid state or in concentrated solutions. The hydroxyl group's O-H stretch is also encompassed within this broad envelope.[3][4][5]

  • The Carbonyl Stretch: A strong, sharp absorption band around 1710 cm⁻¹ is indicative of the C=O stretching vibration of the carboxylic acid group.[3][4]

  • Aliphatic C-H Stretches: Sharp peaks just below 3000 cm⁻¹ (around 2925 and 2850 cm⁻¹) are due to the C-H stretching vibrations of the cyclohexyl and methylene groups.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
172[M]⁺ (Molecular Ion)
154[M - H₂O]⁺
127[M - COOH]⁺
99[M - C₆H₁₁]⁺
83[C₆H₁₁]⁺
45[COOH]⁺

Fragmentation Pathways:

Under electron ionization (EI), 3-Cyclohexyl-2-hydroxypropanoic acid is expected to undergo several characteristic fragmentation pathways:

  • Loss of Water: Dehydration is a common fragmentation pathway for alcohols, leading to a peak at m/z 154.

  • Decarboxylation: Loss of the carboxyl group as a radical is a facile process for carboxylic acids, resulting in a fragment at m/z 127.

  • Alpha-Cleavage: Cleavage of the bond between the carbon bearing the hydroxyl group and the adjacent methylene group can lead to the formation of a fragment at m/z 99.

  • Cyclohexyl Fragment: The cyclohexyl cation at m/z 83 is also an expected fragment.

  • Carboxyl Fragment: The carboxyl radical cation at m/z 45 is a characteristic fragment for carboxylic acids.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating by including steps for instrument calibration and background correction.

NMR Data Acquisition Workflow

NMR_Workflow A Sample Preparation (~10-20 mg in 0.6 mL CDCl₃) B Transfer to NMR Tube A->B C Instrument Calibration (Shimming & Locking) B->C D Acquire ¹H Spectrum C->D E Acquire ¹³C Spectrum D->E F Data Processing (Fourier Transform, Phasing, Baseline Correction) E->F G Spectral Analysis F->G IR_Workflow A Sample Preparation (KBr pellet or thin film) C Place Sample in IR Beam A->C B Acquire Background Spectrum E Background Subtraction B->E D Acquire Sample Spectrum C->D D->E F Data Analysis (Peak Picking & Identification) E->F

Caption: Workflow for IR spectral data acquisition.

Mass Spectrometry Workflow

MS_Workflow A Sample Preparation (Dilute solution in appropriate solvent) C Sample Introduction (e.g., direct infusion or GC/LC) A->C B Instrument Calibration (Mass calibration standard) E Mass Analysis B->E D Ionization (e.g., EI or ESI) C->D D->E F Data Acquisition & Analysis E->F

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Exploratory

Solubility and Stability of 3-Cyclohexyl-2-hydroxypropanoic Acid: A Comprehensive Guide for Drug Development

Executive Summary In modern medicinal chemistry, the strategic substitution of molecular moieties is critical for optimizing both the pharmacokinetics and the physicochemical properties of Active Pharmaceutical Ingredien...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic substitution of molecular moieties is critical for optimizing both the pharmacokinetics and the physicochemical properties of Active Pharmaceutical Ingredients (APIs). 3-Cyclohexyl-2-hydroxypropanoic acid (also known as hexahydrophenyllactic acid or β -cyclohexyl lactic acid) has emerged as a highly valuable chiral building block [1]. By acting as a bioisostere for phenyl-lactic acid, the cyclohexyl moiety significantly improves metabolic stability by resisting cytochrome P450-mediated aromatic oxidation, while simultaneously enhancing water solubility [2].

As a Senior Application Scientist, I have structured this whitepaper to provide a deep-dive into the physicochemical profiling, solubility optimization, and chemical stability of this compound. The methodologies detailed herein are designed as self-validating systems, ensuring reproducibility and high yield in downstream synthetic workflows, such as the development of E-selectin inhibitors.

Physicochemical Profiling and Solubility Causality

Understanding the fundamental properties of 3-cyclohexyl-2-hydroxypropanoic acid is essential for predicting its behavior in both aqueous biological matrices and organic synthetic environments. The molecule possesses a dual nature: a highly lipophilic cyclohexane ring and a hydrophilic α -hydroxy carboxylic acid moiety.

Quantitative Data Summary
PropertyValueSource / Method
IUPAC Name 3-cyclohexyl-2-hydroxypropanoic acidLexiChem 2.6.6 [1]
CAS Numbers 62377-41-7 (S-enantiomer)156469-00-0 (R-enantiomer)Chemical Registry [2]
Molecular Weight 172.22 g/mol Computed [1]
XLogP3 2.3PubChem [1]
Aqueous Solubility (ESOL) ~16.4 mg/mL (0.124 mol/L)Delaney JS / Bidepharm[3]
Estimated pKa (Carboxylic) ~3.8 – 4.2Structural Derivation [2]
The Causality of Solubility

The intrinsic solubility of 3-cyclohexyl-2-hydroxypropanoic acid is heavily pH-dependent. At a pH below its pKa (< 3.8), the carboxylic acid remains protonated (neutral). In this state, the lipophilicity of the cyclohexane ring dominates (XLogP3 = 2.3), rendering the molecule poorly soluble in water but highly soluble in organic solvents like ethyl acetate and benzene [1, 2].

Conversely, when the pH is adjusted to at least 2 units above its pKa (pH > 5.8), the carboxyl group becomes fully deprotonated. This ionization drastically increases its aqueous solubility, a critical factor for both biological assays and purification techniques like Solid-Phase Extraction (SPE).

G A 3-Cyclohexyl-2-hydroxypropanoic Acid (Neutral, pH < 3.8) B Aqueous Media (Low Solubility) A->B Dissolution (Poor) C Organic Solvents (High Solubility) A->C Dissolution (Favorable) D Deprotonated Carboxylate (Ionized, pH > 5.8) A->D Base Addition (pH Adjustment) E Aqueous Media (High Solubility) D->E Dissolution (Excellent) F Anion-Exchange SPE (Retention) D->F Loading (Analyte Trapping)

Fig 1: pH-dependent solubility and SPE retention workflow for 3-cyclohexyl-2-hydroxypropanoic acid.

Experimental Protocols: Solubility and Extraction

To isolate or quantify this compound from complex biological mixtures (e.g., metabolomic profiling), Solid-Phase Extraction (SPE) is the gold standard. The following protocol utilizes the pH-solubility causality to ensure a self-validating, high-recovery workflow [2].

Protocol 1: pH-Adjusted Solid-Phase Extraction (SPE)

Objective: Isolate 3-cyclohexyl-2-hydroxypropanoic acid from aqueous biological matrices using a strong anion-exchange (SAX) cartridge.

  • Sample Pre-treatment (The Causality Step):

    • Adjust the aqueous sample to pH 6.5 using 0.1 M Ammonium Hydroxide ( NH4​OH ).

    • Why? The pH must be at least 2 units above the pKa (~3.8) to ensure >99% of the molecules are in the ionized carboxylate state.

    • Self-Validation: Test an aliquot of the adjusted sample with a calibrated pH meter. If the pH drops below 6.0 upon mixing, the buffering capacity of the matrix has been exceeded; add additional NH4​OH until stable.

  • Cartridge Conditioning: Wash the SAX cartridge with 5 mL of Methanol, followed by 5 mL of HPLC-grade water (pH adjusted to 6.5).

  • Loading: Pass the pH-adjusted sample through the cartridge at a flow rate of 1 mL/min. The ionized analyte will bind tightly to the positively charged sorbent.

  • Washing: Flush with 5 mL of 5% Methanol in water to elute neutral and basic interferences. The analyte remains immobilized due to strong ionic interactions.

  • Elution: Elute the target compound using 5 mL of 2% Formic Acid in Methanol.

    • Why? The acidic environment (pH < 3) protonates the carboxylate group, neutralizing its charge and breaking the ionic bond with the sorbent, allowing the now-lipophilic molecule to dissolve freely into the methanol.

Chemical Stability and Synthetic Activation Strategies

While the free acid form of 3-cyclohexyl-2-hydroxypropanoic acid is highly stable under normal storage conditions, its integration into larger APIs (such as E-selectin inhibitors) requires the activation of the α -hydroxyl group for nucleophilic displacement.

Historically, chemists converted the hydroxyl group into a triflate ( O -sulfonylation via triflic anhydride). The Causality of Instability: The triflate group is exceptionally electron-withdrawing, making the α -carbon a prime target for nucleophiles. However, this extreme electrophilicity also makes the intermediate highly prone to premature degradation (hydrolysis) at room temperature, resulting in an unstable, non-crystallizable oil [4].

To solve this, process chemists developed a superior, stable building block: the p-bromobenzylester nosylate [4]. By esterifying the carboxyl group with p-bromobenzyl bromide and sulfonylating the hydroxyl group with nosyl chloride, the resulting compound maintains excellent electrophilic reactivity but forms a highly stable, crystalline solid that can be stored long-term without degradation.

G Start 3-Cyclohexyl-2-hydroxypropanoic Acid (Stable Free Acid) Path1 Triflic Anhydride (O-sulfonylation) Start->Path1 Path2 1. p-Bromobenzyl bromide 2. Nosyl Chloride Start->Path2 Triflate Triflate Derivative (Unstable Oil, Degrades) Path1->Triflate Nosylate p-Bromobenzylester Nosylate (Stable, Crystalline) Path2->Nosylate Nucleophile Nucleophilic Displacement (e.g., Target Synthesis) Triflate->Nucleophile Poor storage Nosylate->Nucleophile High yield & stability

Fig 2: Activation pathways comparing unstable triflate vs. stable nosylate building blocks.

Protocol 2: Synthesis of the Stable Nosylate Building Block

Objective: Convert 3-cyclohexyl-2-hydroxypropanoic acid into a stable, crystalline activated intermediate.

  • Esterification: React the free acid with p-bromobenzyl bromide in the presence of anhydrous potassium carbonate ( K2​CO3​ ) and a catalytic amount of tetrabutylammonium iodide (TBAI) in acetone. Stir until complete conversion is observed via LCMS.

  • Isolation: Filter the inorganic salts and concentrate the organic layer. The p-bromobenzyl ester intermediate is highly stable and can be used without chromatography.

  • O-Sulfonylation: Dissolve the ester in dichloromethane (DCM). Add nosyl chloride (4-nitrobenzenesulfonyl chloride) and an amine base (e.g., DIPEA).

  • Crystallization (Self-Validation): Upon reaction completion, wash the organic layer with dilute aqueous acid, concentrate, and induce crystallization using a mixture of ethyl acetate and heptane. The formation of stable crystals confirms the successful attenuation of the extreme reactivity seen in triflate analogs, validating the stability of the batch [4].

Conclusion

3-Cyclohexyl-2-hydroxypropanoic acid represents a masterclass in bioisosteric design. By understanding the causal relationship between its pH-dependent ionization and its solubility, researchers can effortlessly manipulate the compound for extraction and purification. Furthermore, by abandoning unstable triflate intermediates in favor of crystalline nosylates, drug development professionals can scale up the synthesis of complex APIs reliably and economically.

References

  • PubChem. "3-Cyclohexyl-2-hydroxypropanoic acid | C9H16O3 | CID 12756209". National Center for Biotechnology Information. URL:[Link]

  • American Chemical Society. "Process Research of (R)-Cyclohexyl Lactic Acid and Related Building Blocks: A Comparative Study". Organic Process Research & Development. URL:[Link]

Foundational

3-Cyclohexyl-2-hydroxypropanoic Acid: A Comprehensive Guide to Safety, Handling, and Synthetic Applications

Executive Summary As a Senior Application Scientist, I frequently utilize chiral alicyclic α-hydroxycarboxylic acids in the design of novel therapeutics. 3-Cyclohexyl-2-hydroxypropanoic acid (also known as hexahydropheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently utilize chiral alicyclic α-hydroxycarboxylic acids in the design of novel therapeutics. 3-Cyclohexyl-2-hydroxypropanoic acid (also known as hexahydrophenyllactic acid or β-cyclohexyl-lactic acid) is a highly versatile chiral building block. Its unique structural motif—a bulky, lipophilic cyclohexane ring coupled with an α-hydroxy acid—makes it an exceptional scaffold for modifying pharmacokinetic properties in drug discovery, particularly in the synthesis of E-selectin inhibitors and modified peptides[1].

This technical guide provides a rigorous, self-validating framework for the safe handling, storage, and experimental application of this critical reagent.

Physicochemical Profiling & Structural Dynamics

The compound exists in two primary enantiomeric forms: the (S)-enantiomer and the (R)-enantiomer, as well as a racemic mixture[2][3]. The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group allows for orthogonal protection and derivatization, which is essential for complex multi-step synthesis[1].

Quantitative Data Summary

Table 1: Physicochemical and Hazard Summary

Property / ParameterDetail
Chemical Formula C9H16O3[2]
Molecular Weight 172.22 g/mol [2]
CAS Numbers 62377-41-7 (S)[2]; 156469-00-0 (R)[4]; 25400-54-8 (Racemic)[3]
Physical Form Solid
Storage Temperature 2-8°C (Refrigerated)
GHS Hazard Codes H302, H312, H315, H319, H332, H335, H336[4][5]
Signal Word Warning (GHS07 Pictogram)

Safety, Handling, and Hazard Mitigation

Scientific integrity demands that experimental success is built on a foundation of rigorous safety protocols. 3-Cyclohexyl-2-hydroxypropanoic acid is classified as a multi-route hazard. It is harmful if swallowed (H302), in contact with skin (H312), or inhaled (H332). Furthermore, it causes skin irritation (H315) and serious eye irritation (H319), and may cause respiratory irritation or drowsiness (H335/H336)[4][5].

Causality of Storage Conditions

The compound must be strictly stored at 2-8°C . Why? Chiral α-hydroxy acids can be susceptible to slow degradation or racemization under thermal stress. Refrigeration minimizes kinetic energy, thereby preserving the enantiomeric excess (ee) that is absolutely critical for downstream structure-activity relationship (SAR) studies.

PPE & Engineering Controls
  • Respiratory Protection: Due to H332 and H335 classifications, all handling of the dry powder must occur within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized particulates[4].

  • Dermal Protection: Nitrile gloves are required. The lipophilic cyclohexane ring can enhance dermal penetration, making H312 a significant risk.

  • Ocular Protection: Tight-fitting safety goggles with side-shields are mandatory to mitigate H319 ocular risks[6].

G A Exposure Event B Skin Contact A->B C Eye Contact A->C D Inhalation A->D E Remove clothing Rinse with water/soap B->E F Rinse cautiously Remove contacts C->F G Move to fresh air Keep comfortable D->G H Seek Medical Advice (Show SDS) E->H F->H G->H

Emergency Response Decision Tree for 3-Cyclohexyl-2-hydroxypropanoic acid exposure.

Applications in Advanced Synthesis

The dual functionality of this compound makes it an essential precursor in medicinal chemistry.

  • E-selectin Inhibitors: The (S)-enantiomer is a critical structural motif in synthesizing selective E-selectin inhibitors, which target cell adhesion molecules in inflammatory diseases[1]. The bulky cyclohexane group provides necessary lipophilic interactions within the target protein's binding pocket.

  • Orthogonal Derivatization: The hydroxyl group is frequently protected using silyl ethers (e.g., TBDMS or TES) prior to carboxyl activation. This prevents polymerization or unwanted side reactions during peptide coupling[1].

G A 3-Cyclohexyl-2-hydroxypropanoic acid (Starting Material) B Hydroxyl Protection (e.g., TBDMS/TES) A->B Step 1a C Carboxyl Activation (e.g., EDC/HOBt) A->C Step 1b B->C Step 2 D Peptide Coupling (Amine Addition) C->D Pathway A E Esterification (Alcohol + Acid Catalyst) C->E Pathway B F Deprotection (TBAF) D->F E->F G Final Bioactive Compound (e.g., E-selectin inhibitor) F->G Purification

Synthetic workflow for orthogonal derivatization and peptide coupling.

Experimental Protocols

Protocol 1: Safe Reagent Preparation and Hydroxyl Protection

Objective: To safely prepare a protected building block (TBDMS ether) while maintaining enantiomeric purity.

  • Preparation: Working strictly inside a fume hood, weigh 1.0 equivalent of (S)-3-Cyclohexyl-2-hydroxypropanoic acid. (Rationale: The fume hood mitigates H332/H335 inhalation risks associated with the powder[4].)

  • Solvation: Dissolve the solid in anhydrous Dimethylformamide (DMF) under an inert argon atmosphere. (Rationale: Argon prevents ambient moisture from interfering with the subsequent silylation step.)

  • Base Addition: Add 2.5 equivalents of Imidazole and stir at 0°C. (Rationale: Imidazole acts as both a base and a nucleophilic catalyst. Maintaining 0°C minimizes exothermic degradation and preserves the chiral center.)

  • Protection: Slowly add 1.1 equivalents of tert-Butyldimethylsilyl chloride (TBDMS-Cl). Allow the reaction to warm to room temperature and stir for 12 hours[1].

  • Quenching & Extraction: Quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol 2: Carboxyl Activation and Amide Coupling

Objective: To couple the protected acid to a primary amine (e.g., in peptide synthesis).

  • Activation: Dissolve the TBDMS-protected acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt at 0°C. (Rationale: EDC/HOBt is a field-proven, self-validating coupling system that suppresses racemization of the α-chiral center during activation.)

  • Coupling: Add 1.1 eq of the target amine and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 8 hours at room temperature.

  • Purification: Wash the organic phase sequentially with 1M HCl, saturated NaHCO3, and brine. Dry and evaporate. Purify via flash column chromatography to yield the protected amide.

References

  • NextSDS. "(2S)-3-cyclohexyl-2-hydroxypropanoic acid — Chemical Substance Information". NextSDS Database. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Asymmetric synthesis of (S)-3-Cyclohexyllactic acid

Application Note: Asymmetric Synthesis of (S)-3-Cyclohexyllactic Acid Target Audience: Researchers, scientists, and drug development professionals. Compound: (S)-3-Cyclohexyllactic acid (CAS: 62377-41-7) Executive Summar...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Synthesis of (S)-3-Cyclohexyllactic Acid

Target Audience: Researchers, scientists, and drug development professionals. Compound: (S)-3-Cyclohexyllactic acid (CAS: 62377-41-7)

Executive Summary

(S)-3-Cyclohexyllactic acid is a highly valuable chiral building block utilized extensively in medicinal chemistry, particularly in the synthesis of E-selectin inhibitors, advanced peptidomimetics, and cyclooctadepsipeptides. Because the stereocenter is highly sensitive to racemization under harsh conditions, its synthesis requires strict stereochemical control. This application note details two orthogonal, highly efficient methodologies for its synthesis: a chemocatalytic arene hydrogenation retaining an existing stereocenter, and a biocatalytic asymmetric reduction establishing a new stereocenter.

Strategic Approaches & Mechanistic Causality

Pathway A: Chemocatalytic Arene Hydrogenation

This approach utilizes commercially available (S)-3-phenyllactic acid as the starting material. The synthetic challenge lies in fully reducing the aromatic ring to a cyclohexyl moiety without causing hydrogenolysis (cleavage) of the adjacent α-hydroxyl group or racemizing the chiral center.

  • Causality of Catalyst Selection: Palladium on carbon (Pd/C) is notoriously prone to triggering hydrogenolysis of benzylic and allylic alcohols. To prevent the loss of the α-hydroxyl group, 5% Rhodium on Carbon (Rh/C) or 10% Ruthenium on Carbon (Ru/C) is explicitly chosen. Rhodium provides superior chemoselectivity for arene reduction over C-O bond cleavage[1].

  • Causality of Solvent: Glacial acetic acid is utilized as the solvent because mildly acidic conditions activate the aromatic ring for hydrogenation, allowing the reaction to proceed at moderate pressures (15 bar) rather than requiring extreme high-pressure conditions[1].

Pathway B: Biocatalytic Asymmetric Reduction

This approach builds the chiral center de novo via the enantioselective reduction of 3-cyclohexylpyruvic acid.

  • Causality of Enzyme Selection: Standard L-Lactate Dehydrogenase (L-LDH) evolved to reduce small aliphatic keto acids (like pyruvate). When presented with a bulky, cyclic hydrophobic moiety like 3-cyclohexylpyruvic acid, steric clashes in the active site drastically reduce catalytic efficiency. To solve this, L-Hydroxyisocaproate dehydrogenase (L-HicDH) , isolated from Lactobacillus confusus, is employed. L-HicDH features an enlarged hydrophobic binding pocket originally adapted for branched-chain amino acid catabolism, allowing it to readily accept cyclohexyl-substituted substrates and deliver absolute (S)-stereocontrol[2].

  • Causality of Cofactor Regeneration: Enzymatic reduction requires stoichiometric amounts of NADH, which is prohibitively expensive for preparative-scale synthesis. By coupling the reaction with Formate Dehydrogenase (FDH) , NAD⁺ is continuously recycled back to NADH using sodium formate as a cheap, sacrificial electron donor[3]. The byproduct is CO₂ gas, which bubbles out of solution, thermodynamically driving the reaction to completion.

Quantitative Data Summary

ParameterPathway A: Chemocatalytic HydrogenationPathway B: Biocatalytic Reduction
Precursor (S)-3-Phenyllactic acid3-Cyclohexylpyruvic acid
Catalyst 5% Rh/C (Heterogeneous)L-HicDH & FDH (Enzymatic)
Cofactor / Reagent H₂ Gas (15–30 bar)NAD⁺ (Catalytic) / Sodium Formate
Solvent / Medium Glacial Acetic AcidAqueous Buffer (pH 7.0)
Temperature 50–80 °C30 °C
Yield >89%>85%
Enantiomeric Excess >99% ee (Stereoretention)>99% ee (Enantioselective)
Scalability Profile High (Requires pressure autoclaves)High (Requires pH-stat bioprocessing)

Experimental Protocols

Protocol 1: Heterogeneous Catalytic Hydrogenation (Pathway A)

This protocol operates as a self-validating system via stoichiometric gas uptake.

  • Preparation: Charge a high-pressure stainless-steel autoclave with (S)-3-phenyllactic acid (1.0 equiv, 100 mmol) dissolved in glacial acetic acid (0.5 M concentration).

  • Catalyst Addition: Add 5% Rh/C (10% w/w relative to the substrate). Safety Note: Rh/C can be pyrophoric; ensure it is wetted with solvent before exposure to air.

  • Purging & Pressurization: Seal the autoclave. Purge the headspace three times with N₂ gas (5 bar) to remove oxygen, followed by three purges with H₂ gas. Pressurize the vessel to 15 bar with H₂.

  • Reaction Execution: Heat the reactor to 50 °C and initiate vigorous stirring (1000 rpm) to overcome gas-liquid mass transfer limitations.

  • Self-Validation (Reaction Monitoring): The reduction of the aromatic ring requires exactly 3 molar equivalents of H₂ gas. Monitor the pressure drop in the calibrated H₂ ballast tank. Once the calculated stoichiometric pressure drop is achieved and the pressure stabilizes (typically 12–18 hours), the reaction is complete[1].

  • Workup: Cool the reactor to room temperature and carefully vent the H₂ gas. Filter the reaction mixture through a pad of Celite to remove the Rh/C catalyst. Concentrate the filtrate under reduced pressure to yield (S)-3-cyclohexyllactic acid as a white solid.

Protocol 2: Biocatalytic Asymmetric Reduction (Pathway B)

This protocol operates as a self-validating system via real-time proton consumption tracking.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0).

  • Substrate & Cofactor Loading: Dissolve 3-cyclohexylpyruvic acid sodium salt (100 mmol) and sodium formate (150 mmol, 1.5 equiv) in 1 L of the buffer. Add NAD⁺ to a final concentration of 0.5 mM (catalytic).

  • Enzyme Addition: Add recombinant L-HicDH (approx. 500 U) and FDH (approx. 1000 U) to the reactor[4].

  • Reaction Execution: Incubate the mixture at 30 °C with gentle overhead stirring (200 rpm).

  • Self-Validation (pH-Stat Monitoring): The net enzymatic cascade (Ketone + HCOO⁻ + H⁺ → Alcohol + CO₂) consumes exactly one molar equivalent of protons per mole of product formed, causing the unbuffered pH to rise. Connect the reactor to an automated pH-stat titrator loaded with 1.0 M HCl, set to maintain the pH at 7.0. The volume of HCl dispensed provides a real-time, quantitative readout of reaction progression. When acid consumption ceases (approx. 100 mL of 1.0 M HCl dispensed), the reaction has reached 100% conversion.

  • Workup: Acidify the mixture to pH 2.0 to protonate the product, then extract three times with ethyl acetate. Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo to yield optically pure (S)-3-cyclohexyllactic acid.

Workflow Visualization

SynthesisPathways cluster_chemo Pathway A: Chemocatalytic Hydrogenation cluster_bio Pathway B: Biocatalytic Asymmetric Reduction N1 (S)-3-Phenyllactic Acid N2 Hydrogenation (5% Rh/C, 15 bar H2, AcOH) N1->N2 Arene Reduction Target (S)-3-Cyclohexyllactic Acid (Target Product) N2->Target >99% ee Retention of Configuration N3 3-Cyclohexylpyruvic Acid N4 Enzymatic Reduction (L-HicDH) N3->N4 Ketone Reduction N5 Cofactor Regeneration (FDH: Formate -> CO2) N4->N5 NAD+ N4->Target >99% ee Enantioselective Control N5->N4 NADH

Orthogonal chemocatalytic and biocatalytic pathways for (S)-3-Cyclohexyllactic acid synthesis.

References

  • [1] Process Research of (R)-Cyclohexyl Lactic Acid and Related Building Blocks: A Comparative Study. ACS Publications. 1

  • [3] A Novel Strategy for Whole-Cell Biotransformation Enabling Simultaneous l-Phenyllactic Acid Production and Coenzyme Regeneration. Journal of Agricultural and Food Chemistry (Figshare). 3

  • [4] Characterization of (R)-2-Hydroxyisocaproate Dehydrogenase and a Family III Coenzyme A Transferase Involved in Reduction of l-Leucine to Isocaproate by Clostridium difficile. ASM Journals. 4

  • [2] Modified substrate specificity of L-hydroxyisocaproate dehydrogenase derived from structure-based protein engineering. Oxford Academic. 2

Sources

Application

Application Note: Purification of 3-Cyclohexyl-2-hydroxypropanoic Acid by Recrystallization

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Rationale 3-Cyclohexyl-2-hydroxypropanoic acid (CHPA), also known as hexahy...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Rationale

3-Cyclohexyl-2-hydroxypropanoic acid (CHPA), also known as hexahydrophenyllactic acid, is a highly versatile lipophilic α -hydroxy acid (AHA). It serves as a critical chiral building block in the synthesis of active pharmaceutical ingredients (APIs), including E-selectin inhibitors and specialized enzyme modulators[1].

The purification of CHPA presents a unique physicochemical challenge. The molecule possesses a highly polar, hydrogen-bonding headgroup (the α -hydroxy carboxylic acid moiety) directly adjacent to a bulky, lipophilic tail (the cyclohexyl ring). This amphiphilic nature often leads to "oiling out" (liquid-liquid phase separation) during crystallization, rather than the formation of a well-ordered crystal lattice. Furthermore, AHAs are prone to self-esterification (forming dimers or lactides) when subjected to prolonged heating in protic solvents.

This application note details a thermodynamically driven, self-validating recrystallization protocol using a binary solvent system (Methyl tert-butyl ether / Hexane) to achieve >99% purity while suppressing amorphous oiling and chemical degradation.

Thermodynamic Principles & Solvent Selection

The success of CHPA recrystallization relies on manipulating the solubility curve through an anti-solvent cooling crystallization strategy.

Studies on structurally analogous AHAs, such as 3-phenyllactic acid, demonstrate that crystal stability is governed by strong intermolecular hydrogen-bonding networks between the hydroxyl and carboxyl groups[2]. To promote this homochiral or heterochiral packing, the solvent must solvate the lipophilic cyclohexyl ring at high temperatures but be easily displaced by the AHA's self-association upon cooling.

  • Primary Solvent (Methyl tert-butyl ether - MTBE): Chosen because it is a polar aprotic ether. Unlike alcohols (e.g., ethanol or methanol), MTBE prevents acid-catalyzed self-esterification during the heating phase. It provides excellent solubility for CHPA at 50–55 °C[3].

  • Anti-Solvent (Hexane or Heptane): A highly non-polar hydrocarbon. Its dropwise addition lowers the dielectric constant of the solution, sharply decreasing CHPA solubility and driving the system into the metastable zone without inducing immediate, uncontrolled precipitation.

Quantitative Solvent Screening Summary
Solvent SystemSolubilizing Power (Hot)Solubilizing Power (Cold)Oiling Out RiskSuitability for CHPA
Water / Ethanol HighModerateHighPoor (Risk of esterification)
Ethyl Acetate / Heptane HighLowModerateGood
Toluene ModerateLowHighModerate (Poor yield)
MTBE / Hexane HighVery LowLowOptimal

Experimental Protocol: Step-by-Step Methodology

Caution: Perform all steps in a well-ventilated fume hood. MTBE and Hexane are highly flammable.

Phase 1: Dissolution and Clarification
  • Weighing: Transfer 10.0 g of crude 3-Cyclohexyl-2-hydroxypropanoic acid into a 250 mL multi-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and internal thermometer.

  • Primary Solvation: Add 40 mL of MTBE to the flask.

  • Heating: Gradually heat the suspension using a water bath to an internal temperature of 50–55 °C. Stir at 300 rpm until complete dissolution is achieved. Do not exceed 55 °C to minimize solvent reflux and potential thermal degradation.

  • Hot Filtration: If insoluble particulate impurities are present, rapidly filter the hot solution through a pre-warmed sintered glass funnel (Porosity 3) into a clean, pre-warmed 250 mL crystallization vessel.

Phase 2: Anti-Solvent Addition and Nucleation (Seeding)
  • Anti-Solvent Titration: While maintaining the solution at 50 °C, add 60 mL of warm Hexane (approx. 40 °C) dropwise via an addition funnel. The solution should remain clear. If localized cloudiness persists, add 1–2 mL of MTBE until clarity is restored.

  • Controlled Cooling: Program the heating/cooling jacket to cool the solution at a linear ramp rate of -0.5 °C/min down to 35 °C.

  • Seeding (Critical Step): At 35 °C, the solution enters the metastable zone. Introduce 10–20 mg of pure CHPA seed crystals. Causality: Seeding bypasses the high activation energy barrier for nucleation, forcing the molecules to adopt a crystalline lattice rather than separating into an amorphous oil.

  • Final Cooling: Continue the cooling ramp at -0.5 °C/min down to 5 °C. Hold the suspension at 5 °C for 2 hours to maximize thermodynamic yield.

Phase 3: Isolation and Drying
  • Filtration: Isolate the resulting white crystalline solid via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with 2 x 15 mL of ice-cold Hexane to displace residual MTBE and mother liquor impurities.

  • Vacuum Drying: Transfer the crystals to a vacuum desiccator or vacuum oven. Dry at 40 °C under reduced pressure (<50 mbar) for 12 hours. Note: The melting point of pure CHPA derivatives is relatively low; exceeding 40 °C during drying may cause partial melting or agglomeration.

Process Analytical Technology (PAT) & Quality Control

To ensure the protocol acts as a self-validating system, the following analytical checks must be performed on the dried product:

  • Chiral/Achiral HPLC: To verify chemical purity, use a C18 column (e.g., Water/Acetonitrile with 0.1% TFA). If the resolution of the (R)- and (S)-enantiomers is required, utilize a Chiralpak AD column (17:3 v/v hexanes/isopropanol, 220 nm)[3]. Purity should exceed 99.0% area.

  • Differential Scanning Calorimetry (DSC): Analyze a 3–5 mg sample at a heating rate of 10 °C/min. A single, sharp endothermic melting peak indicates high crystalline purity and the absence of polymorph mixtures or trapped solvent.

  • NMR Spectroscopy: 1 H NMR (in DMSO- d6​ or CDCl 3​ ) must be used to confirm the absence of MTBE (singlet at ~1.19 ppm) and Hexane residual peaks, as well as the integrity of the α -proton and cyclohexyl resonances.

Workflow Visualization

Below is the logical workflow for the anti-solvent cooling crystallization of CHPA.

CHPA_Recrystallization Crude Crude 3-Cyclohexyl-2- hydroxypropanoic acid Dissolution Dissolution in MTBE (50-55 °C) Crude->Dissolution HotFiltration Hot Filtration (Remove Insolubles) Dissolution->HotFiltration AntiSolvent Anti-Solvent Addition (Hexane dropwise) HotFiltration->AntiSolvent Cooling Controlled Cooling (-0.5 °C/min to 35 °C) AntiSolvent->Cooling Seeding Seeding (Metastable Zone) Cooling->Seeding T = 35 °C Crystallization Final Cooling & Hold (5 °C for 2h) Seeding->Crystallization Induce Nucleation Filtration Vacuum Filtration & Cold Hexane Wash Crystallization->Filtration Drying Vacuum Drying (40 °C, <50 mbar) Filtration->Drying Pure Pure CHPA Crystals (>99% Purity) Drying->Pure

Workflow for the purification of CHPA via anti-solvent cooling crystallization.

References

  • Title: Pyrrolidine modulators of chemokine receptor activity (US6265434B1) Source: Google Patents URL: [3]

  • Title: Investigation of Stability and Structure in Three Homochiral and Heterochiral Crystalline Forms of 3-Phenyllactic Acid Source: Crystal Growth & Design (ACS Publications) URL: [Link][2]

  • Title: Method for the purification of an alpha-hydroxy acid on an industrial scale (EP1317409B2) Source: Google Patents URL: [4]

Sources

Method

UHPLC-MS/MS method for 3-Cyclohexyl-2-hydroxypropanoic acid quantification

Application Note: UHPLC-MS/MS Method for the Quantification of 3-Cyclohexyl-2-hydroxypropanoic Acid Executive Summary & Biological Context 3-Cyclohexyl-2-hydroxypropanoic acid (also known as hexahydrophenyllactic acid or...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: UHPLC-MS/MS Method for the Quantification of 3-Cyclohexyl-2-hydroxypropanoic Acid

Executive Summary & Biological Context

3-Cyclohexyl-2-hydroxypropanoic acid (also known as hexahydrophenyllactic acid or β -cyclohexyl lactic acid) is a low-molecular-weight organic acid of significant interest in medicinal chemistry and metabolic profiling. Structurally, it serves as a critical chiral motif in the synthesis of selective E-selectin inhibitors and acts as a specialized biomarker in microbial and physiological studies. Accurate, high-throughput quantification of this metabolite in complex biological matrices (e.g., plasma, urine, or cell culture media) is essential for pharmacokinetic (PK) evaluations and metabolomic screening.

This application note details a highly sensitive, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol designed specifically for the robust quantification of 3-Cyclohexyl-2-hydroxypropanoic acid.

Mechanistic Rationale & Analytical Strategy

As a Senior Application Scientist, developing a robust assay requires moving beyond generic settings to understand the physicochemical behavior of the target analyte.

  • Ionization Strategy (ESI-): The quantification of low-molecular-weight organic acids heavily relies on negative-ion electrospray ionization (ESI-) coupled with tandem mass spectrometry[1]. 3-Cyclohexyl-2-hydroxypropanoic acid contains an α -hydroxy carboxylic acid moiety (pKa ~3.8). In ESI, this functional group readily deprotonates to form a highly stable [M−H]− precursor ion at m/z 171.1.

    • Causality Check: Many standard LC methods use 0.1% formic acid. However, strong acids suppress deprotonation in negative ESI. To maximize sensitivity, we utilize a weak buffer—5 mM ammonium acetate—which maintains a stable, slightly acidic pH that ensures the carboxylic acid moiety remains ionized while providing excellent desolvation properties[2].

  • Chromatographic Selection: While Hydrophilic Interaction Liquid Chromatography (HILIC) is frequently employed for highly polar metabolites[3], 3-Cyclohexyl-2-hydroxypropanoic acid possesses sufficient lipophilicity due to its bulky cyclohexyl ring. Therefore, a reversed-phase C18 or HSS T3 column is the expert choice. It provides superior retention, sharp peak shapes, and excellent run-to-run reproducibility without the extensive column equilibration times required by HILIC[4].

  • Fragmentation Pathway: During Collision-Induced Dissociation (CID), α -hydroxy acids undergo predictable neutral losses. The loss of carbon dioxide (-44 Da) yields a highly abundant product ion at m/z 127.1, which serves as the primary quantifier. A secondary loss of water (-18 Da) yields m/z 153.1, utilized as the qualifier ion to ensure peak purity and assay trustworthiness.

Experimental Protocols

Sample Preparation Workflow (Protein Precipitation)

Liquid-liquid extraction can be tedious and risks the loss of polar hydroxy acids. Protein precipitation using cold organic solvents is a self-validating, high-recovery approach that efficiently crashes out matrix proteins while keeping the analyte in solution.

  • Aliquot: Transfer 50 µL of the biological sample (plasma or urine) into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the Internal Standard (IS) working solution (e.g., 3-Phenyllactic acid-d5 at 500 ng/mL). Vortex briefly.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (pre-chilled to -20°C) to induce immediate protein precipitation.

  • Extraction: Vortex vigorously for 2 minutes to ensure complete matrix disruption and analyte extraction.

  • Centrifugation: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C to pellet the proteins.

  • Reconstitution: Transfer 100 µL of the clear supernatant into a clean autosampler vial. Add 100 µL of the initial mobile phase (Water with 5 mM ammonium acetate).

    • Expert Insight: Diluting the high-organic extract with the aqueous mobile phase prevents "solvent effects" (e.g., peak splitting or broadening) when injecting onto a reversed-phase column.

G A 1. Biological Sample (50 µL Plasma/Urine) B 2. Spike Internal Standard (10 µL IS Solution) A->B C 3. Protein Precipitation (150 µL Cold Acetonitrile) B->C D 4. Vortex & Centrifuge (14,000 x g, 10 min, 4°C) C->D E 5. Supernatant Collection & Aqueous Dilution D->E F 6. UHPLC Separation (Reversed-Phase C18) E->F G 7. ESI- MS/MS Detection (MRM Mode) F->G

Caption: Step-by-step sample preparation and UHPLC-MS/MS analytical workflow.

UHPLC Separation Parameters
  • Column: Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm)

  • Mobile Phase A: 5 mM Ammonium Acetate in LC-MS grade Water

  • Mobile Phase B: LC-MS grade Acetonitrile

  • Flow Rate: 0.35 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2.0 µL

Table 1: Optimized UHPLC Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.0095.05.0Initial
1.0095.05.0Linear (Hold)
4.0010.090.0Linear
5.5010.090.0Linear (Wash)
5.6095.05.0Linear
7.5095.05.0Linear (Equilibration)
Mass Spectrometry (MRM) Conditions
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 6500+ or equivalent).

  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • Source Parameters: Capillary Voltage: -4.5 kV; Desolvation Temp: 500°C; Curtain Gas: 35 psi; Collision Gas: Medium.

G P Precursor Ion [M-H]- m/z 171.1 F1 Qualifier Ion [M-H-H2O]- m/z 153.1 P->F1 Loss of H2O (-18 Da) CE: -14 V F2 Quantifier Ion [M-H-CO2]- m/z 127.1 P->F2 Loss of CO2 (-44 Da) CE: -18 V

Caption: CID fragmentation pathway of 3-Cyclohexyl-2-hydroxypropanoic acid in ESI- mode.

Table 2: Multiple Reaction Monitoring (MRM) Parameters

AnalyteQ1 (m/z)Q3 (m/z)Dwell Time (ms)DP (V)CE (V)Purpose
3-Cyclohexyl-2-hydroxypropanoic acid 171.1127.150-60-18Quantifier
3-Cyclohexyl-2-hydroxypropanoic acid 171.1153.150-60-14Qualifier
3-Phenyllactic acid-d5 (IS) 170.1126.150-60-18IS Quantifier

Method Validation & Data Presentation

To ensure the trustworthiness of the protocol, the method must be validated according to FDA/EMA bioanalytical guidelines. The use of matrix-matched calibration curves ensures that any residual ion suppression from the biological matrix is mathematically normalized.

Table 3: Representative Method Validation Summary (Human Plasma)

Validation ParameterResult / Acceptance Criteria
Linear Dynamic Range 1.0 – 1000 ng/mL
Correlation Coefficient ( R2 ) > 0.995 (1/x weighting)
Limit of Detection (LOD) 0.3 ng/mL (S/N > 3)
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL (S/N > 10, RSD < 20%)
Intra-day Precision (RSD%) 2.4% – 6.8%
Inter-day Precision (RSD%) 3.1% – 8.5%
Extraction Recovery 88.5% ± 4.2%
Matrix Effect 92.1% (Minimal ion suppression)

Conclusion

By carefully selecting the ionization buffer to prevent protonation of the carboxylic acid and optimizing the extraction protocol to preserve polar analytes, this UHPLC-MS/MS method provides a robust, self-validating system for the quantification of 3-Cyclohexyl-2-hydroxypropanoic acid. The integration of reversed-phase chromatography with targeted MRM transitions ensures high specificity, making it highly suitable for high-throughput PK and metabolomic workflows.

References

  • Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. MDPI. Available at:[Link]

  • Application of the Hydrophilic Interaction Liquid Chromatography (HILIC-MS) Novel Protocol to Study the Metabolic Heterogeneity of Glioblastoma Cells. National Center for Biotechnology Information (PMC). Available at:[Link]

  • UHPLC-ESI-MS/MS Quantitative Analyses of Multicomponent Hu Gan Tablets. National Center for Biotechnology Information (PMC). Available at:[Link]

  • LC/MS/MS Method Package for Primary Metabolites. Shimadzu. Available at:[Link]

Sources

Application

Application Note: Engineering Cell-Based Assays for 3-Cyclohexyl-2-hydroxypropanoic Acid Derivatives

Executive Summary 3-Cyclohexyl-2-hydroxypropanoic acid (CHPA) is a highly versatile chiral pharmacophore utilized extensively in the design of targeted therapeutics[1]. The unique stereochemistry of its hydroxy acid tail...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyclohexyl-2-hydroxypropanoic acid (CHPA) is a highly versatile chiral pharmacophore utilized extensively in the design of targeted therapeutics[1]. The unique stereochemistry of its hydroxy acid tail, combined with the steric bulk of the cyclohexyl ring, makes it an ideal building block for modulating complex protein-protein interactions and receptor binding pockets[1]. In contemporary drug discovery, CHPA derivatives are prominently featured as Ubiquitin-Specific Protease 19 (USP19) inhibitors [2] and CC chemokine receptor 5 (CCR5) modulators [3].

This technical guide outlines the mechanistic rationale and provides field-proven, self-validating protocols for establishing high-throughput cell-based assays to evaluate the biological activity of CHPA-derived compounds.

Mechanistic Rationale & System Design

As a Senior Application Scientist, designing an assay requires moving beyond simple binding affinities to prove cellular causality. The assays described below are engineered to validate the specific mechanism of action (MoA) of CHPA derivatives.

Target A: USP19 Deubiquitination Inhibition

USP19 is an endoplasmic reticulum-associated degradation (ERAD) pathway component that rescues specific substrates (e.g., p27Kip1, c-IAPs) from proteasomal degradation[2]. CHPA derivatives act by occupying the catalytic domain of USP19.

  • Assay Causality : A successful CHPA-derived USP19 inhibitor will prevent the deubiquitination of these substrates, leading to their rapid degradation. To ensure the assay is self-validating, we must differentiate true USP19 inhibition from off-target cytotoxicity or transcriptional suppression. This is achieved by incorporating a proteasome inhibitor (MG132) control arm. If the CHPA derivative's effect is truly mediated via the proteasome pathway, MG132 will completely rescue the substrate levels.

USP19_Pathway Substrate Ubiquitinated Substrate (e.g., p27Kip1, c-IAP1) USP19 USP19 Enzyme (Active) Substrate->USP19 Binding Deubiq Deubiquitinated Target (Stabilized) USP19->Deubiq Cleavage Degradation Proteasomal Degradation USP19->Degradation If inhibited CHPA CHPA-Derived Inhibitor CHPA->USP19 Inhibition Response Cellular Response (Apoptosis / Arrest) Degradation->Response

Mechanism of USP19 inhibition by CHPA derivatives leading to substrate degradation.

Target B: CCR5 Chemokine Receptor Antagonism

CCR5 is a G-protein coupled receptor (GPCR) critical for immune cell trafficking and HIV entry[3]. CHPA derivatives act as allosteric or orthosteric modulators that prevent the binding of endogenous chemokines like RANTES (CCL5)[3].

  • Assay Causality : CCR5 activation triggers the Gq​/Gi​ pathway, leading to the release of intracellular calcium ( Ca2+ ). By utilizing a calcium-sensitive fluorophore (Fluo-4 AM), we can measure receptor antagonism in real-time. The system is self-validated by calculating the using a known clinical antagonist (e.g., Maraviroc) to ensure the assay window is robust enough for high-throughput screening.

Experimental Protocols

Protocol A: USP19 Target Engagement & Substrate Degradation Assay

This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to quantify the degradation of the USP19 substrate p27Kip1 in HEK293T cells.

Step-by-Step Methodology:

  • Cell Seeding : Seed HEK293T cells at a density of 2×104 cells/well in a 96-well white opaque plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation : Prepare a 10-point 1:3 serial dilution of the CHPA derivative starting at 10 µM in DMSO. Normalize final DMSO concentration to 0.1% in all wells.

  • Causality Checkpoint (MG132 Co-treatment) : Divide the plate into two zones. In Zone 1, add the CHPA derivatives alone. In Zone 2, co-treat the cells with the CHPA derivatives and 10 µM MG132 (a potent proteasome inhibitor).

    • Scientific Insight: If the CHPA derivative reduces p27Kip1 via USP19 inhibition, MG132 will block the downstream proteasome, causing p27Kip1 to accumulate. If p27Kip1 still drops in the presence of MG132, the compound is causing non-specific transcriptional toxicity.

  • Incubation & Lysis : Incubate for 18 hours. Aspirate media and add 50 µL of supplemented HTRF lysis buffer (containing protease and phosphatase inhibitors) per well. Shake at 400 rpm for 30 minutes at room temperature.

  • Detection : Add 16 µL of lysate to a 384-well low-volume plate. Add 4 µL of pre-mixed anti-p27Kip1-Eu^3+^ cryptate (donor) and anti-p27Kip1-d2 (acceptor) antibodies.

  • Readout : Incubate for 4 hours at room temperature. Read the Time-Resolved Fluorescence (TRF) signal at 665 nm and 620 nm using a microplate reader. Calculate the HTRF ratio (665/620 nm).

Protocol B: CCR5 Calcium Flux Antagonism Assay

This protocol measures the ability of CHPA derivatives to block RANTES-induced calcium mobilization in CHO-K1 cells stably expressing human CCR5.

Step-by-Step Methodology:

  • Cell Seeding : Seed CHO-K1-CCR5 cells at 1.5×104 cells/well in 384-well black-wall, clear-bottom poly-D-lysine coated plates. Incubate overnight.

  • Dye Loading & Causality Checkpoint : Remove media and add 20 µL of Dye Loading Buffer containing 2 µM Fluo-4 AM and 2.5 mM Probenecid .

    • Scientific Insight: Fluo-4 AM is cell-permeable but is cleaved by intracellular esterases into the impermeable Fluo-4. However, organic anion transporters (OATs) actively pump Fluo-4 out of the cell. Probenecid is an OAT inhibitor; omitting it will result in rapid dye efflux, destroying the assay's dynamic range and leading to false negatives.

  • Compound Incubation : Incubate the plate for 45 minutes at 37°C, then 15 minutes at room temperature to allow complete esterase cleavage. Add 10 µL of CHPA derivatives (3X concentration) and incubate for 30 minutes. Include Maraviroc (1 µM) as a positive control for 100% inhibition.

  • Agonist Addition : Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Program the instrument to inject 10 µL of RANTES (CCL5) at its predetermined EC80​ concentration.

  • Kinetic Readout : Record fluorescence (Ex 488 nm / Em 525 nm) at 1-second intervals for 60 seconds, followed by 3-second intervals for 120 seconds. Extract the Maximum-Minimum Relative Fluorescence Units (RFU) for data analysis.

CCR5_Workflow Seeding 1. Cell Seeding (CHO-K1-CCR5) Dye 2. Fluo-4 AM Dye Loading Seeding->Dye Compound 3. CHPA Derivative Incubation Dye->Compound Agonist 4. RANTES (CCL5) Injection Compound->Agonist Readout 5. FLIPR Fluorescence Readout Agonist->Readout

Step-by-step workflow for the CCR5 calcium flux antagonism assay.

Data Presentation & Validation Metrics

To ensure trustworthiness, quantitative data from cell-based assays must meet rigorous statistical thresholds before CHPA derivatives can be advanced in the drug development pipeline. Below is a summary of the target validation metrics required for both assays.

Assay ParameterUSP19 Degradation Assay (HTRF)CCR5 Calcium Flux Assay (FLIPR)Acceptance Criteria
Primary Readout HTRF Ratio (665/620 nm)Max-Min RFUN/A
Signal-to-Background (S/B) 4.5 - 6.08.0 - 12.0 >3.0
Coefficient of Variation (CV%) <8% <5% <10%
Z'-Factor 0.65 - 0.750.80 - 0.85 ≥0.50 (High-Throughput Ready)
Positive Control MG132 (Rescue)Maraviroc (Inhibition) IC50​ within 3-fold of literature
Pharmacological Window 24 hours3 minutes (Kinetic)N/A

Table 1: Quantitative Assay Validation Metrics for CHPA Derivative Screening.

References

  • Title: WO2018020242A1 - Pharmaceutical compounds (USP19 Inhibitors)
  • Title: US6265434B1 - Pyrrolidine modulators of chemokine receptor activity Source: Google Patents / United States Patent and Trademark Office URL
  • Title : Assay Guidance Manual: Assay Validation and Z'-Factor Source : National Center for Biotechnology Information (NCBI) URL :[Link]

Sources

Method

Advanced Application Note: 3-Cyclohexyl-2-hydroxypropanoic Acid as a Chiral Scaffold in Medicinal Chemistry

Executive Overview In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich alicyclic structures is a proven strategy for improving pharmacokinetic profiles. 3-Cycl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich alicyclic structures is a proven strategy for improving pharmacokinetic profiles. 3-Cyclohexyl-2-hydroxypropanoic acid (also known as hexahydrophenyllactic acid or cyclohexyl lactic acid) is a highly versatile chiral building block that exemplifies this shift. By combining a bulky, lipophilic cyclohexane ring with a chiral α-hydroxy acid moiety, this compound serves as a critical intermediate in the synthesis of peptidomimetics, supramolecular sensors, and potent cell adhesion inhibitors.

This application note provides an in-depth technical guide on the structural rationale, synthetic methodologies, and downstream derivatization protocols for this essential chiral scaffold.

Structural Rationale & Bioisosterism

The utility of 3-cyclohexyl-2-hydroxypropanoic acid stems from its unique physicochemical properties. Replacing a standard phenyl group with a cyclohexyl moiety significantly increases the molecule's fraction of sp3 carbons ( Fsp3​ ). 1[1].

Furthermore, the chiral α-hydroxy acid acts as a highly effective bioisostere. In the development of Sialyl Lewis X ( sLex ) mimetics, the (S)-enantiomer of cyclohexyl lactic acid is used to replace the complex, highly polar, and metabolically unstable N-acetylneuraminic acid (sialic acid) residue.2[2].

Core Applications in Drug Design

A. E-Selectin Antagonists (Anti-Inflammatory Agents)

E-selectin is an endothelial cell adhesion molecule that mediates the rolling and extravasation of leukocytes during inflammatory responses. Overactive E-selectin pathways are implicated in ischemia-reperfusion injury, sickle cell disease (vaso-occlusive crises), and tumor metastasis.3[3].

E_Selectin_Pathway Endothelial_Cell Activated Endothelial Cell E_Selectin E-Selectin Receptor Endothelial_Cell->E_Selectin Expresses Inflammation Leukocyte Rolling & Inflammation E_Selectin->Inflammation Triggers Leukocyte Circulating Leukocyte sLex sLex Ligand (Glycoprotein) Leukocyte->sLex Expresses sLex->E_Selectin Binds to Inhibitor Cyclohexyl Lactic Acid Derivative (Antagonist) Inhibitor->E_Selectin Competitively Blocks

Mechanism of E-Selectin inhibition by cyclohexyl lactic acid derivatives.

Table 1: Binding Affinity Comparison in E-Selectin Inhibition

Ligand / Compound Structural Characteristic IC50 (Static Assay) Fold Improvement

| Native sLex | Contains N-acetylneuraminic acid | ~1000 - 2000 µM | Baseline | | Compound 15 | Early generation sLex mimetic | ~100 µM | 10-fold | | Compound 2 | Incorporates (S)-cyclohexyl lactic acid | 36 µM | 30-fold |

Data summarized from Hanessian et al., ACS Publications[3][4].

B. Supramolecular Analytical Sensors

Beyond therapeutics, this chiral scaffold is utilized in supramolecular analytical chemistry.5[5].

Validated Synthetic Methodologies

The synthesis of enantiomerically pure 3-cyclohexyl-2-hydroxypropanoic acid requires strict control over the α-stereocenter. Below is a comparison of established synthetic routes, followed by detailed, self-validating protocols.

Table 2: Comparison of Synthetic Strategies for (R)-Cyclohexyl Lactic Acid

Synthetic RouteStarting MaterialKey ReagentsAdvantagesPrimary Challenges
Diazotization & Hydrogenation D-Phenylalanine NaNO2​ , H2​SO4​ , PtO2​ / H2​ High ee retention; well-established scalability.Cost of D-Phe; handling of diazonium intermediates.
Asymmetric Dihydroxylation Methyl Cinnamate OsO4​ , Chiral LigandsHighly scalable; inexpensive starting materials.Use of toxic osmium; requires multiple steps.
Biocatalytic Reduction Phenylpyruvic AcidDehydrogenase EnzymesRenewable process; extremely high stereoselectivity.Low product titers; complex downstream purification.
Protocol A: De Novo Synthesis via Diazotization & Hydrogenation

This protocol reliably produces the (R)-enantiomer by leveraging neighboring group participation to prevent racemization.

Mechanistic Causality: The diazotization of D-phenylalanine proceeds via an unstable diazonium salt, which is internally attacked by the adjacent carboxylate group to form an α-lactone intermediate. Subsequent hydrolysis opens the lactone, resulting in a double inversion that strictly retains the original (R)-configuration.4[4].

Step-by-Step Methodology:

  • Diazotization: Dissolve D-phenylalanine (1.0 eq) in 0.5 M aqueous H2​SO4​ . Cool the reaction vessel to 0–5 °C using an ice-water bath.

  • Nitrite Addition: Add an aqueous solution of NaNO2​ (1.2 eq) dropwise over 2 hours. Crucial: Maintain the temperature below 5 °C to prevent the thermal decomposition of the diazonium intermediate into unwanted elimination products.

  • Extraction: Stir overnight at room temperature, then extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate to yield (R)-3-phenyllactic acid.

  • Hydrogenation: Dissolve the crude (R)-3-phenyllactic acid in Methanol. Add PtO2​ (Adam's catalyst, 5 mol%) or Rh/ Al2​O3​ .

  • Reduction: Pressurize the vessel with H2​ gas (40–50 psi) and agitate at room temperature for 16 hours.

  • Isolation: Filter the mixture through a pad of Celite to remove the pyrophoric catalyst. Concentrate the filtrate in vacuo.

  • Self-Validation System: Confirm complete reduction via 1H NMR by verifying the total disappearance of aromatic protons at δ 7.1–7.4 ppm. Validate stereochemical integrity (ee > 99%) using chiral HPLC (e.g., Chiralcel OD column).

Downstream Activation & Stereochemical Inversion

To synthesize sLex mimetics, the (R)-building block must frequently be inverted to the (S)-configuration. This is achieved by converting the hydroxyl group into a highly reactive sulfonate ester (e.g., triflate or nosylate), priming it for an SN​2 nucleophilic displacement.

Synthetic_Workflow DPhe D-Phenylalanine DPhenyllactic (R)-3-Phenyllactic Acid DPhe->DPhenyllactic Diazotization (Retention of Config) RCyclohexyl (R)-3-Cyclohexyl-2-hydroxypropanoic Acid DPhenyllactic->RCyclohexyl Catalytic Hydrogenation (PtO2, H2) Activated O-Sulfonylated Intermediate (e.g., Triflate/Nosylate) RCyclohexyl->Activated O-Sulfonylation (Tf2O, Pyridine) SProduct (S)-Cyclohexyl Derivative (Inverted Stereocenter) Activated->SProduct Nucleophilic Substitution (SN2 Inversion)

Synthetic workflow from D-phenylalanine to (S)-cyclohexyl derivatives.

Protocol B: O-Sulfonylation (Triflation) for SN​2 Displacement

Mechanistic Causality: Trifluoromethanesulfonic anhydride ( Tf2​O ) converts the poor hydroxyl leaving group into a triflate—one of the best leaving groups in organic chemistry.3[3].

Step-by-Step Methodology:

  • Esterification: First, protect the carboxylic acid as a benzyl or p-bromobenzyl ester using Cs2​CO3​ and benzyl bromide in DMF. Note: p-Bromobenzyl esters often yield highly crystalline products, allowing for chromatography-free purification.

  • Triflation Setup: Dissolve the esterified intermediate in anhydrous Dichloromethane (DCM) under an inert Argon atmosphere. Add 2,6-di-tert-butylpyridine (1.5 eq).

  • Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Add Tf2​O (1.2 eq) dropwise. Stir for 30 minutes at -78 °C, then allow it to slowly warm to 0 °C.

  • Nucleophilic Attack: Introduce the incoming nucleophile (e.g., a protected sugar hydroxyl) directly into the reaction mixture to trigger the SN​2 displacement.

  • Self-Validation System: Monitor the disappearance of the triflate intermediate via TLC (Hexane/EtOAc). Following isolation, validate the success of the SN​2 inversion via polarimetry; the optical rotation must shift to match the established values for the (S)-enantiomer.

References

  • American Chemical Society (ACS). "Selectins in Biology and Human Disease: Opportunity in E-selectin Antagonism." NIH/PMC. Available at:[Link]

  • American Chemical Society (ACS). "Process Research of (R)-Cyclohexyl Lactic Acid and Related Building Blocks: A Comparative Study." Organic Process Research & Development. Available at:[Link]

  • American Chemical Society (ACS). "Synthesis and Biological Evaluation of a Potent E-Selectin Antagonist." The Journal of Organic Chemistry. Available at:[Link]

  • American Chemical Society (ACS). "Recent Advances in Supramolecular Analytical Chemistry Using Optical Sensing." Chemical Reviews. Available at:[Link]

Sources

Application

Application Notes and Protocols: 3-Cyclohexyl-2-hydroxypropanoic Acid in Drug Discovery

Executive Summary 3-Cyclohexyl-2-hydroxypropanoic acid (also known as β -cyclohexyllactic acid) is a highly versatile, chiral α -hydroxy acid that has emerged as a privileged building block in modern medicinal chemistry[...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyclohexyl-2-hydroxypropanoic acid (also known as β -cyclohexyllactic acid) is a highly versatile, chiral α -hydroxy acid that has emerged as a privileged building block in modern medicinal chemistry[1]. Available in both the (2S) (CAS: 62377-41-7) and (2R) (CAS: 156469-00-0) enantiomers, this compound structurally mimics hydrophobic amino acids (such as cyclohexylalanine or leucine) but replaces the α -amino group with a hydroxyl group. This substitution is highly strategic: it allows for the synthesis of depsipeptides and peptidomimetics that are inherently resistant to proteolytic cleavage, overcoming a major pharmacokinetic hurdle in peptide-based drug development.

Mechanistic Role in Target-Based Drug Design

Matrix Metalloproteinases (MMPs)

MMPs are zinc-dependent endopeptidases involved in tissue remodeling; their dysregulation is heavily implicated in tumor metastasis, arthritis, and inflammatory diseases. The (2S)-enantiomer of 3-cyclohexyl-2-hydroxypropanoic acid is a critical pharmacophore for designing potent MMP inhibitors[2].

  • Causality of Design: The α -hydroxyl and carboxylate groups act as a bidentate ligand, directly coordinating the catalytic Zn2+ ion in the MMP active site. Simultaneously, the bulky, lipophilic cyclohexyl ring is perfectly tailored to occupy the S1' hydrophobic pocket of the enzyme. The depth and shape of the S1' pocket vary among MMPs, and the cyclohexyl moiety provides optimal van der Waals contacts, driving both high binding affinity (often in the sub-nanomolar range) and target selectivity[2].

Ubiquitin Specific Protease 19 (USP19) & Chemokine Receptors

Beyond metalloproteinases, this building block is utilized to synthesize inhibitors for USP19, a deubiquitinating enzyme targeted for cancer, muscle atrophy (cachexia), and neurodegenerative therapies[3]. It is also employed in the synthesis of pyrrolidine-based modulators of chemokine receptors (CCR5/CCR3), which are critical targets for HIV entry inhibition and autoimmune pathologies[4].

MMP_Mechanism cluster_0 Molecular Interaction at Active Site A (2S)-Hydroxy Group B Catalytic Zinc (Zn2+) A->B Chelation E Enzyme Inhibition (MMP-1, MMP-9, MMP-13) B->E C Cyclohexyl Moiety D S1' Hydrophobic Pocket C->D Hydrophobic Fit D->E

Caption: Molecular mechanism of MMP inhibition by (2S)-3-cyclohexyl-2-hydroxypropanoic acid.

Quantitative Data: Inhibitory Profiling

To illustrate the potency of this scaffold, the following table summarizes the binding affinity of representative hydroxamate-based inhibitors incorporating the (2S)-3-cyclohexyl-2-hydroxypropanoic acid motif at the P1' position[2].

Enzyme TargetCompound TypeP1' SubstituentConfigurationIC₅₀ (nM)
Matrix Metalloproteinase-1 (MMP-1) Hydroxamate-basedCyclohexyl(2S)1.3
Matrix Metalloproteinase-9 (MMP-9) Hydroxamate-basedCyclohexyl(2S)0.4
Matrix Metalloproteinase-13 (MMP-13) Hydroxamate-basedCyclohexyl(2S)0.6

Experimental Protocols

Drug_Discovery_Workflow A Target Identification (MMPs, USP19, E-Selectin) B Scaffold Selection (3-Cyclohexyl-2-hydroxypropanoic acid) A->B C Stereoselective Synthesis (Amide/Ester Coupling) B->C Derivatization D In Vitro Screening (Fluorometric Assay / SPR) C->D Compound Library E Lead Optimization (SAR Analysis) D->E IC50 & KD Data

Caption: Standard drug discovery workflow utilizing 3-cyclohexyl-2-hydroxypropanoic acid.

Protocol 1: Stereoselective Amide Coupling for Peptidomimetic Synthesis

Objective: To couple 3-cyclohexyl-2-hydroxypropanoic acid to an amine-bearing scaffold without racemization of the α -chiral center[3]. Causality & Experience: Traditional coupling agents (like DCC) can lead to racemization via oxazolone formation when activating α -hydroxy acids. Using HATU in the presence of DIPEA ensures rapid activation of the carboxylic acid, minimizing the lifetime of the activated intermediate and preserving the stereochemical integrity of the (2S) or (2R) center.

Materials:

  • (2S)-3-cyclohexyl-2-hydroxypropanoic acid (1.0 eq)

  • Target Amine Scaffold (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF or DCM

Step-by-Step Procedure:

  • Pre-activation: Dissolve (2S)-3-cyclohexyl-2-hydroxypropanoic acid and HATU in anhydrous DMF under an inert nitrogen atmosphere. Rationale: Anhydrous conditions prevent the hydrolysis of the highly reactive OAt-ester intermediate.

  • Base Addition: Add DIPEA dropwise at 0∘C . Stir for 10 minutes. Rationale: Cooling controls the exothermic activation step, further suppressing any potential racemization.

  • Nucleophilic Attack: Add the target amine scaffold to the mixture. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Quenching & Extraction: Dilute the mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO3​ , and brine. Rationale: HCl removes unreacted amine and DIPEA; NaHCO3​ removes unreacted acid and acidic byproducts of HATU.

  • Self-Validation System: Analyze the purified product via Chiral HPLC. Validation: Compare the retention time against a racemic standard (synthesized using a non-stereoselective method) to confirm an enantiomeric excess (ee) of > 98%.

Protocol 2: In Vitro Fluorometric MMP Inhibition Assay

Objective: To determine the IC50​ of synthesized inhibitors against MMP-9[2]. Causality & Experience: Because the zinc-chelating mechanism can exhibit slow-binding kinetics, the inhibitor must be pre-incubated with the enzyme before adding the substrate. A continuous fluorometric assay is chosen to monitor the reaction rate in real-time, preventing artifacts caused by substrate depletion.

Materials:

  • Recombinant Human MMP-9 (Catalytic Domain)

  • Fluorogenic Substrate (e.g., Mca-PLGL-Dpa-AR- NH2​ )

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl2​ , 0.05% Brij-35, 10 μM ZnCl2​ .

Step-by-Step Procedure:

  • Inhibitor Preparation: Prepare 10-point serial dilutions of the inhibitor in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Pre-Incubation: Mix 1 nM MMP-9 with the inhibitor dilutions in the Assay Buffer. Incubate at 37∘C for 30 minutes. Rationale: This allows the (2S)-hydroxyl group to establish a stable thermodynamic coordination with the active-site zinc ion.

  • Reaction Initiation: Add 10 μM of the fluorogenic substrate to initiate the enzymatic cleavage.

  • Kinetic Measurement: Immediately monitor fluorescence (Excitation: 328 nm, Emission: 393 nm) continuously for 20 minutes using a microplate reader.

  • Self-Validation System:

    • Positive Control: Include a known broad-spectrum MMP inhibitor (e.g., GM6001) to validate enzyme responsiveness.

    • Background Control: Measure the fluorescence of the inhibitor alone at the highest concentration in buffer. Validation: This rules out false positives caused by compound autofluorescence or inner-filter effects.

  • Data Analysis: Plot the initial reaction velocities against the log of inhibitor concentrations. Use non-linear regression (four-parameter logistic equation) to calculate the IC50​ .

References

  • Benchchem. "(2S)-3-cyclohexyl-2-hydroxypropanoic acid | 62377-41-7 | Benchchem".
  • PubChem. "3-Cyclohexyl-2-hydroxypropanoic acid | C9H16O3 | CID 12756209".
  • Google Patents. "WO2018020242A1 - Pharmaceutical compounds".
  • Google Patents. "US6265434B1 - Pyrrolidine modulators of chemokine receptor activity".

Sources

Method

Application Note: Chemoselective Esterification Strategies for 3-Cyclohexyl-2-hydroxypropanoic Acid

Executive Summary 3-Cyclohexyl-2-hydroxypropanoic acid (CHPA), also known as hexahydrophenyllactic acid, is a highly valued chiral alicyclic building block in medicinal chemistry. It is prominently featured in the design...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyclohexyl-2-hydroxypropanoic acid (CHPA), also known as hexahydrophenyllactic acid, is a highly valued chiral alicyclic building block in medicinal chemistry. It is prominently featured in the design of E-selectin inhibitors, PROTAC linkers, and novel peptidomimetics. However, the esterification of CHPA presents a classic chemoselectivity challenge: the molecule possesses both an electrophilic carboxylic acid and a nucleophilic α -hydroxyl group. This guide details field-proven, self-validating methodologies to achieve high-yielding esterification while completely suppressing competitive dimerization and lactonization.

Mechanistic Causality & Reaction Design

Standard Fischer esterification (utilizing strong acids like H2​SO4​ or p -TsOH under reflux) is generally contraindicated for α -hydroxy acids like CHPA. The inductive electron-withdrawing effect of the α -hydroxyl group lowers the pKa​ of the carboxylic acid, enhancing its reactivity. However, under acidic thermal conditions, the unprotected hydroxyl group of one CHPA molecule readily attacks the activated carbonyl of another. This causality leads to the formation of linear oligomers and cyclic lactides (cyclic diesters), drastically reducing the yield of the desired ester. Furthermore, the bulky alicyclic cyclohexane ring introduces steric hindrance, which slows down the attack of exogenous alcohols and further favors intramolecular or self-condensation side reactions.

To circumvent these thermodynamic and kinetic traps, we deploy two distinct, mechanistically driven pathways:

  • Boric Acid-Catalyzed Chemoselective Esterification: Boric acid ( B(OH)3​ ) acts as a highly specific bifunctional template. It reversibly coordinates with both the α -hydroxyl and the carboxylate groups of CHPA to form a cyclic boronate intermediate. This transient complex achieves two critical goals: it masks the hydroxyl group (preventing self-nucleophilic attack) and increases the electrophilicity of the carbonyl carbon, directing the alcohol nucleophile exclusively to the acid[1].

  • Steglich Esterification (DCC/DMAP): When coupling CHPA with sterically hindered (e.g., tert-butanol) or acid-labile alcohols, thermal acid catalysis fails. The Steglich protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid into an O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as a hyper-nucleophilic acyl transfer catalyst, forming a reactive N-acylpyridinium intermediate that rapidly reacts with the alcohol at room temperature. This neutral, mild pathway bypasses the activation energy barrier of steric hindrance without risking lactonization[2][3].

Quantitative Method Comparison

The following table summarizes the quantitative performance metrics of various esterification strategies applied to α -hydroxy acids.

Esterification MethodPrimary Reagents / CatalystTypical YieldChemoselectivity (Ester vs. Dimer)Operational Conditions
Fischer (Traditional) H2​SO4​ or p -TsOH30 - 50%Poor (High lactide formation)Reflux (80-110 °C)
Boric Acid Catalysis B(OH)3​ (5-10 mol%)85 - 95%Excellent (>98%)Reflux with Dean-Stark
Steglich Coupling DCC (1.1 eq), DMAP (0.1 eq)75 - 90%Good (Minimal side reactions)Room Temperature, 12h
Enzymatic (Lipase) CAL-B (Novozym 435)40 - 60%Excellent40 - 50 °C, Mild

Reaction Pathways & Chemoselectivity

G CHPA 3-Cyclohexyl-2-hydroxypropanoic acid (CHPA) Fischer Fischer Esterification (H+, Heat) CHPA->Fischer Acidic/Thermal Boric Boric Acid Catalysis (B(OH)3, ROH) CHPA->Boric Chemoselective Steglich Steglich Esterification (DCC, DMAP, ROH) CHPA->Steglich Mild/Neutral Lactide Lactide / Dimer (Side Product) Fischer->Lactide Dehydration & Oligomerization Target Alpha-Hydroxy Ester (Target Product) Boric->Target Protection & Activation Steglich->Target O-Acylisourea Intermediate

Fig 1. Divergent reaction pathways for CHPA esterification highlighting the chemoselectivity of Boric and Steglich methods.

Experimental Protocols

Protocol A: Chemoselective Boric Acid-Catalyzed Esterification

Best for: Primary and secondary alcohols, large-scale synthesis, robust and inexpensive.

Materials:

  • CHPA (1.0 equivalent)

  • Target Alcohol (e.g., Benzyl alcohol or Methanol) (5.0 equivalents, or as solvent)

  • Boric Acid ( B(OH)3​ ) (0.1 equivalents / 10 mol%)

  • Toluene (Reaction solvent, for azeotropic water removal)

Step-by-Step Methodology:

  • Reaction Assembly: In a round-bottom flask equipped with a magnetic stir bar, suspend CHPA (1.0 eq) and Boric Acid (0.1 eq) in toluene (approx. 0.2 M relative to CHPA). Add the target alcohol (5.0 eq).

  • Azeotropic Dehydration: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to vigorous reflux (approx. 110 °C). The reaction is driven to completion by Le Chatelier's principle as water is continuously removed azeotropically.

  • Monitoring: Reflux for 12–16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO3​ (to remove unreacted CHPA and boric acid) and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) if necessary.

Self-Validation & Quality Control:

  • TLC Visualization: CHPA lacks a UV chromophore. You must use a Potassium Permanganate ( KMnO4​ ) or Phosphomolybdic Acid (PMA) stain and apply heat. The product ester will elute significantly higher (higher Rf​ ) than the highly polar starting acid.

  • NMR Confirmation: In 1H -NMR ( CDCl3​ ), verify the disappearance of the broad carboxylic acid OH peak (~10-12 ppm). The α -proton (CH-OH) will remain relatively stable around 4.1-4.3 ppm, but new peaks corresponding to the ester alkyl group (e.g., a sharp singlet at ~3.7 ppm for a methyl ester) will validate successful coupling.

Protocol B: Steglich Esterification (DCC/DMAP)

Best for: Sterically hindered alcohols (e.g., t-butanol), acid-labile substrates, small-scale medicinal chemistry.

Materials:

  • CHPA (1.0 equivalent)

  • Target Alcohol (1.2 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: Dissolve CHPA (1.0 eq) and the target alcohol (1.2 eq) in anhydrous DCM under an inert argon atmosphere at 0 °C (ice bath).

  • Catalyst Addition: Add DMAP (0.1 eq) to the stirring solution.

  • Coupling: Dissolve DCC (1.1 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately, indicating the formation of the O-acylisourea intermediate.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Workup: Filter the suspension through a pad of Celite to remove the insoluble DCU byproduct. Wash the filtrate with 0.5 M HCl (to remove DMAP), saturated NaHCO3​ , and brine.

  • Isolation: Dry the organic phase over MgSO4​ , concentrate, and purify via silica gel chromatography.

Self-Validation & Quality Control:

  • Byproduct Tracking: The stoichiometric formation of white, insoluble DCU is a visual self-validating marker that the DCC activation step was successful.

  • Mass Spectrometry (LC-MS): Ensure no N-acylurea byproduct is formed (a common side reaction if DMAP is omitted or if the alcohol is too hindered). The mass of the N-acylurea will be[CHPA + DCC - H2​O ].

Experimental Workflow Diagram

Workflow Step1 Step 1: Reaction Setup Mix CHPA, ROH, Catalyst in Solvent Step2 Step 2: Activation/Reflux Dean-Stark (Boric) OR 0°C to RT (Steglich) Step1->Step2 Step3 Step 3: Quench & Workup Filter DCU (if Steglich) / Wash with sat. NaHCO3 Step2->Step3 Step4 Step 4: QC Validation KMnO4 TLC Stain & 1H-NMR Shift Analysis Step3->Step4 Step5 Step 5: Isolation Column Chromatography to Pure Alpha-Hydroxy Ester Step4->Step5

Fig 2. Standardized operational workflow for the chemoselective esterification and validation of CHPA.

References

  • Houston, T. A., Wilkinson, B. L., & Blanchfield, J. T. (2004). Boric acid catalyzed chemoselective esterification of alpha-hydroxycarboxylic acids. Organic Letters, 6(5), 679-681. URL:[Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. URL:[Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. URL:[Link]

Sources

Application

Analytical techniques for separating enantiomers of 3-Cyclohexyl-2-hydroxypropanoic acid

Application Note: High-Resolution Analytical Techniques for the Enantiomeric Separation of 3-Cyclohexyl-2-hydroxypropanoic Acid Executive Summary 3-Cyclohexyl-2-hydroxypropanoic acid (also known as 3-cyclohexyl lactic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Analytical Techniques for the Enantiomeric Separation of 3-Cyclohexyl-2-hydroxypropanoic Acid

Executive Summary

3-Cyclohexyl-2-hydroxypropanoic acid (also known as 3-cyclohexyl lactic acid or hexahydrophenyllactic acid) is a critical chiral building block in modern medicinal chemistry. Its enantiomers are essential structural motifs in the development of E-selectin inhibitors and USP19 deubiquitinase inhibitors[1][2]. However, the molecule presents significant analytical challenges: it lacks a strong UV chromophore and possesses a highly lipophilic cyclohexyl ring, making direct enantiomeric resolution and detection difficult using standard reversed-phase methods. This application note details two field-proven orthogonal techniques for its chiral separation: High-Throughput Supercritical Fluid Chromatography (SFC) and Normal-Phase Chiral HPLC via UV-enhancing derivatization.

Mechanistic Background & Analytical Strategy

Causality in Method Development: The primary hurdle in analyzing 3-cyclohexyl-2-hydroxypropanoic acid is its poor UV absorbance, which is restricted to the carboxylate group (λmax < 210 nm). In traditional normal-phase HPLC, mobile phases (like ethyl acetate or certain halogenated solvents) often absorb heavily in this region, leading to unacceptable signal-to-noise (S/N) ratios. Furthermore, the free carboxylic acid tends to interact non-specifically with residual silanols on chiral stationary phases, causing severe peak tailing.

To circumvent these issues, two distinct strategies are employed:

  • Direct SFC Analysis: Supercritical CO2 is optically transparent down to very low UV wavelengths (e.g., 210 nm). By using SFC with an amylose-based chiral stationary phase and a basic additive (ammonia) to mask silanol interactions, the free acid can be analyzed directly without derivatization[2].

  • Derivatization-Assisted HPLC: Converting the free acid to a p-bromobenzyl or 4-methoxybenzyl ester introduces a strong chromophore, shifting the detection window to 220–254 nm[3][4]. Mechanistically, this not only solves the detection problem but also introduces π-π stacking interactions between the new aromatic ring and the phenylcarbamate groups of the stationary phase, significantly enhancing chiral recognition (enantioselectivity, α).

Analytical Workflow Decision Matrix

G Start 3-Cyclohexyl-2-hydroxypropanoic Acid (Racemic) Decision Select Analytical Modality Start->Decision SFC Chiral SFC (Direct Analysis) Decision->SFC High Throughput / Green HPLC Chiral HPLC (Normal Phase) Decision->HPLC Standard Equipment Lux Lux A1 Column 20:80 IPA:CO2 SFC->Lux Deriv Derivatization (e.g., p-Bromobenzyl ester) HPLC->Deriv Enhance Chromophore DirectHPLC Direct HPLC (Low UV 210nm) HPLC->DirectHPLC No Derivatization AD Chiralpak AD Column Hexane:IPA Deriv->AD DirectHPLC->AD Detect1 UV (210nm) / MS Lux->Detect1 Detect2 UV (220-254nm) AD->Detect2

Analytical workflow for the chiral resolution of 3-Cyclohexyl-2-hydroxypropanoic acid enantiomers.

Experimental Protocols

Protocol A: Direct Chiral SFC (Self-Validating System) This method leverages the low viscosity and high diffusivity of supercritical CO2 for rapid, direct analysis of the free acid[2].

  • Step 1: Sample Preparation: Dissolve the racemic 3-cyclohexyl-2-hydroxypropanoic acid in LC-MS grade Isopropanol (IPA) to a final concentration of 1.0 mg/mL. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter.

  • Step 2: System Equilibration: Install a Phenomenex Lux A1 column (Amylose tris(3,5-dimethylphenylcarbamate), 4.6 mm x 250 mm, 5 µm). Equilibrate the SFC system with 20% IPA (containing 0.1% v/v NH3) and 80% CO2 at a flow rate of 4.0 mL/min. Set the Automated Back Pressure Regulator (ABPR) to 125 BarG and the column oven to 40 °C.

    • Causality Check: The 0.1% NH3 is critical. If peak tailing is observed during the first blank injection, verify the freshness of the basic modifier. Ammonia prevents the free carboxylate from undergoing secondary interactions with the silica support.

  • Step 3: Injection & Detection: Inject 1.0 µL of the sample. Monitor the eluent using a Photodiode Array (PDA) detector set to 210 nm (reference 400 nm).

  • Step 4: Validation: The system is validated if the resolution (Rs) between the (R) and (S) enantiomers is ≥ 1.5. The baseline should remain stable despite the low UV wavelength due to CO2 transparency.

Protocol B: Derivatization-Assisted Normal-Phase HPLC This method is ideal for laboratories lacking SFC infrastructure, utilizing derivatization to enable robust UV detection and improve chiral recognition[3][4].

  • Step 1: Derivatization (Esterification): In a dry glass vial, combine 10 mg of 3-cyclohexyl-2-hydroxypropanoic acid, 1.2 equivalents of 4-methoxybenzyl chloride (or p-bromobenzyl bromide), and 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) in 1 mL of anhydrous Dichloromethane (DCM). Stir at room temperature until completion (monitor via TLC). Quench, extract, and dry the organic layer.

    • Causality Check: The bulky, UV-active ester group not only shifts absorption to 254 nm but structurally complements the chiral cavities of the amylose stationary phase, facilitating distinct stereocomplex formations for the (R) and (S) isomers.

  • Step 2: Sample Preparation: Reconstitute the dried esterified product in Hexane/Isopropanol (85:15 v/v) to a concentration of 0.5 mg/mL.

  • Step 3: System Equilibration: Install a Chiralpak AD column (4.6 mm x 250 mm, 5 µm). Pump the mobile phase (Hexane:Isopropanol 85:15 v/v) at 1.0 mL/min until the baseline is stable.

  • Step 4: Injection & Detection: Inject 5–10 µL of the sample. Monitor UV absorbance at 220 nm and 254 nm.

  • Step 5: Validation: A successful derivatization and separation will yield two sharp, baseline-resolved peaks with S/N > 50. If co-elution occurs, slightly decrease the IPA concentration (e.g., to 10%) to increase retention and stereoselective interaction time.

Quantitative Data Summary

The following table summarizes the comparative analytical metrics for the two methodologies, providing a quick-reference guide for method selection based on laboratory capabilities.

Analytical ParameterProtocol A: Direct Chiral SFCProtocol B: Derivatized Chiral HPLC
Analyte State Free Carboxylic Acid4-Methoxybenzyl / p-Bromobenzyl Ester
Stationary Phase Lux A1 (Amylose-based, 5 µm)Chiralpak AD (Amylose-based, 5 µm)
Mobile Phase Isocratic 20:80 IPA:CO2 (0.1% NH3)Isocratic 85:15 Hexanes:Isopropanol
Flow Rate 4.0 mL/min1.0 mL/min
Detection Wavelength 210 nm220 nm – 254 nm
Typical Run Time < 10 minutes15 – 25 minutes
Resolution (Rs) > 1.5 (Baseline resolved)> 2.0 (Highly resolved)
Primary Advantage High throughput, green chemistry, no prepExceptional S/N ratio, standard LC equipment

Conclusion

The enantiomeric separation of 3-cyclohexyl-2-hydroxypropanoic acid requires deliberate analytical strategies due to its specific physicochemical properties. Direct SFC offers a rapid, green alternative that bypasses the need for chemical derivatization by leveraging the low-UV transparency of supercritical CO2 and basic modifiers. Conversely, normal-phase HPLC remains a highly robust option when paired with a pre-column derivatization step, which synergistically solves both detection and chiral recognition challenges. Both protocols provide self-validating, reproducible pathways for determining the enantiomeric purity of this crucial synthetic building block.

References

  • (R)
  • WO2018020242A1 - Pharmaceutical compounds Source: Google Patents URL
  • Process Research of (R)
  • US6265434B1 - Pyrrolidine modulators of chemokine receptor activity Source: Google Patents URL

Sources

Method

Application Note: Derivatization of 3-Cyclohexyl-2-hydroxypropanoic Acid for GC-MS Analysis

Introduction & Mechanistic Rationale 3-Cyclohexyl-2-hydroxypropanoic acid (also known as hexahydrophenyllactic acid; C9H16O3, MW: 172.22 g/mol ) is a biologically and chemically significant hydroxy acid featuring a chira...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3-Cyclohexyl-2-hydroxypropanoic acid (also known as hexahydrophenyllactic acid; C9H16O3, MW: 172.22 g/mol ) is a biologically and chemically significant hydroxy acid featuring a chiral center at the C2 position[1][2]. The molecule contains two active hydrogen atoms: one located on the α-hydroxyl group and the other on the carboxylic acid group[3].

When analyzed via Gas Chromatography-Mass Spectrometry (GC-MS), these active hydrogens facilitate strong intermolecular hydrogen bonding, which drastically increases the compound's boiling point and polarity[3][4]. Direct injection of underivatized 3-cyclohexyl-2-hydroxypropanoic acid typically results in severe peak tailing, poor volatilization, and thermal degradation within the GC inlet[3][4].

To render this analyte amenable to GC-MS, chemical derivatization is strictly required[4][5]. Silylation is the most robust and widely adopted technique for hydroxy acids. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the active hydrogens are replaced by alkylsilyl groups, neutralizing the polarity and significantly lowering the boiling point to produce sharp, symmetrical chromatographic peaks[3][5].

Reagent Selection: BSTFA vs. MTBSTFA

The two premier silylation reagents for dual-functional hydroxy acids are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)[6][7]. Choosing the correct reagent depends on the steric environment of the target functional groups and the required mass spectral fragmentation for quantitation[6][8].

Because the α-hydroxyl group of 3-cyclohexyl-2-hydroxypropanoic acid experiences moderate steric hindrance from the adjacent bulky cyclohexyl ring, BSTFA + 1% TMCS is recommended as the primary, fail-safe reagent[6][8]. MTBSTFA can be utilized for superior quantitation sensitivity, provided that incubation times are extended to overcome the steric barrier[8].

Table 1: Comparison of Silylation Reagents for Hydroxy Acids
FeatureBSTFA + 1% TMCSMTBSTFA
Derivative Formed Trimethylsilyl (TMS) ether/estertert-Butyldimethylsilyl (TBDMS) ether/ester
Steric Tolerance High (Ideal for hindered -OH groups)Low (Slower reaction with hindered -OH)
Hydrolytic Stability Moderate (Highly moisture sensitive)High (~10,000x more stable than TMS)
Dominant MS Fragments [M]+, [M-15]+,[M-89]+[M-57]+ (Excellent for trace quantitation)
Byproduct Volatility Highly volatile (elutes early)Less volatile (may interfere with early peaks)

Data synthesized from comparative GC-MS derivatization studies[6][7][8].

Experimental Methodology

The following protocol outlines the comprehensive di-silylation (targeting both the carboxyl and hydroxyl groups) of 3-cyclohexyl-2-hydroxypropanoic acid using BSTFA with 1% TMCS catalyst.

G A Sample Prep (Dry Analyte) B Reconstitution (Anhydrous Pyridine) A->B C Silylation (BSTFA + 1% TMCS) B->C D Incubation (60-80°C, 30 min) C->D E GC-MS Analysis (Di-TMS Derivative) D->E

Workflow for the silylation of 3-cyclohexyl-2-hydroxypropanoic acid prior to GC-MS analysis.

Step-by-Step Protocol:
  • Sample Drying (Critical Step): Silylation reagents are extremely sensitive to moisture. Any residual water will preferentially react with the silylating reagent, quenching the reaction and producing siloxane artifacts[4][5]. Dry the sample completely using a vacuum centrifuge (SpeedVac) or under a gentle stream of ultra-pure nitrogen gas.

  • Reconstitution: Dissolve the dried residue in 50–100 µL of anhydrous pyridine. Pyridine is the optimal solvent as it acts as both an acid scavenger (neutralizing acidic byproducts) and a basic catalyst for the silylation reaction[4][9].

  • Reagent Addition: Add an equal volume (50–100 µL) of BSTFA containing 1% Trimethylchlorosilane (TMCS) to the GC vial[4][10]. The TMCS acts as a powerful catalyst to drive the derivatization of the moderately hindered α-hydroxyl group.

  • Incubation: Seal the GC vial tightly with a PTFE-lined cap to prevent moisture ingress. Incubate the mixture in a thermal block at 60 °C to 80 °C for 30 to 60 minutes to ensure complete di-TMS derivatization[4][11].

  • Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS[11][12].

GC-MS Conditions & Data Interpretation

  • Column: A standard non-polar to slightly polar capillary column (e.g., HP-5ms, DB-5, or equivalent 30 m × 0.25 mm × 0.25 µm) is optimal for separating TMS derivatives[11][13].

  • Injection: 1 µL injection volume, split/splitless mode. Inlet temperature held at 250 °C – 280 °C[11][12].

  • Temperature Program: Start at 60 °C (hold 1 min), ramp at 10–15 °C/min to 280 °C (hold 5 min)[11].

  • MS Detection: Electron Impact (EI) ionization at 70 eV. Scan range typically 45 to 450 m/z[11][12].

Self-Validating Troubleshooting System

A successful protocol must be self-validating. When analyzing the chromatogram, the presence of multiple peaks for 3-cyclohexyl-2-hydroxypropanoic acid indicates incomplete derivatization (e.g., the formation of a mono-TMS ester where the hindered hydroxyl group remained unreacted)[4][5].

G Start Select Silylation Reagent Q1 Sterically Hindered Hydroxyl Group? Start->Q1 BSTFA BSTFA + 1% TMCS (TMS Derivative) Q1->BSTFA Yes (High Hindrance) MTBSTFA MTBSTFA (TBDMS Derivative) Q1->MTBSTFA No (Low Hindrance) MS_BSTFA Dominant Ions: [M]+, [M-15]+, [M-89]+ BSTFA->MS_BSTFA MS_MTBSTFA Dominant Ion: [M-57]+ (High Sensitivity) MTBSTFA->MS_MTBSTFA

Decision matrix for silylation reagent selection based on steric hindrance and MS fragmentation.

If incomplete derivatization is observed, the system dictates the following corrective actions:

  • Verify that the sample and all solvents are absolutely anhydrous[4][5].

  • Increase the incubation temperature to 80 °C and extend the time to 90 minutes to force the reaction at the hindered C2 position[4][11].

  • Ensure the reagent has not degraded (BSTFA readily hydrolyzes upon exposure to atmospheric moisture; use fresh ampoules if necessary)[5].

References

  • [9] The Bumbling Biochemist. Derivatization of metabolites for GC-MS via methoximation+silylation. Available at:[Link]

  • [3] IntechOpen. Derivatization Methods in GC and GC/MS. Available at: [Link]

  • [12] CORE. Comparison between different liquid-liquid and solid phase methods of extraction prior to the identification of the phenolic fraction. Available at: [Link]

  • [5] Colorado State University. GC Derivatization: Alcohol > Phenol > Carboxyl > Amine > Amide. Available at:[Link]

  • [11] National Institutes of Health (NIH). Development of a Flavor Ingredient Wheel Linking E-Liquid Additives to the Labeled Flavor of Vaping Products. Available at: [Link]

  • [10] University of Alabama in Huntsville (UAH). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. Available at:[Link]

  • [13] ResearchGate. GC-MS Analysis and Anti-Microbial Activity of Acidic Fractions Obtained from Paeonia peregrina and Paeonia tenuifolia Roots. Available at:[Link]

  • [1] PubChem (NIH). 3-Cyclohexyl-2-hydroxypropanoic acid | C9H16O3 | CID 12756209. Available at: [Link]

  • [6] ResearchGate. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Available at:[Link]

  • [7] PubMed (NIH). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Available at: [Link]

  • [14] Luxembourg Institute of Health. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Available at:[Link]

  • [8] ResearchGate. Fragmentation pattern obtained for MTBSTFA and BSTFA. Available at:[Link]

Sources

Application

Application Note: Optimized Protein Precipitation Protocol for the Extraction of 3-Cyclohexyl-2-hydroxypropanoic Acid from Biological Matrices

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Matrix: Plasma / Serum (Human or Animal) Analytical Platform: LC-MS/MS or GC-MS Introduction & Analyte Profile 3-Cyclohexyl-2-hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Matrix: Plasma / Serum (Human or Animal) Analytical Platform: LC-MS/MS or GC-MS

Introduction & Analyte Profile

3-Cyclohexyl-2-hydroxypropanoic acid (also known as hexahydrophenyllactic acid; Formula: C₉H₁₆O₃, MW: 172.22 g/mol ) is a small organic acid characterized by a cyclohexane ring, a secondary hydroxyl group, and a carboxylic acid moiety[1]. In pharmacokinetic (PK) and metabolomic workflows, extracting highly polar organic acids from complex biological fluids presents unique challenges.

While solid-phase extraction (SPE) offers high purity, Protein Precipitation (PPT) remains the most high-throughput, cost-effective, and automatable sample preparation technique[2]. However, traditional PPT protocols often yield poor recovery for organic acids due to ionic protein-binding and suboptimal solvent partitioning. This guide details a mechanistically optimized, self-validating PPT protocol specifically engineered for 3-cyclohexyl-2-hydroxypropanoic acid.

Mechanistic Rationale: The Causality Behind the Protocol

To achieve rigorous scientific integrity, every variable in this protocol has been selected based on the physicochemical properties of the analyte and the matrix:

  • Solvent Selection (Acetonitrile vs. Methanol): Acetonitrile (ACN) is utilized as the primary crashing agent. Empirical data demonstrates that ACN achieves a superior protein removal efficiency of >93.2%, outperforming methanol (~88.7%)[3]. ACN disrupts the hydration layer of proteins more aggressively, leading to a denser, tighter pellet that prevents LC column clogging[4].

  • Volumetric Ratio (3:1): A 3:1 (v/v) ratio of ACN to plasma is the critical thermodynamic threshold for complete protein denaturation[4][5]. Ratios lower than 3:1 leave residual soluble proteins that can precipitate post-extraction, causing severe matrix effects and instrument downtime[2].

  • Acidification (pH Control): 3-Cyclohexyl-2-hydroxypropanoic acid contains a carboxylate group with a pKa of approximately 3.8. At physiological plasma pH (~7.4), it exists as an anion and binds to basic amino acid residues (e.g., arginine, lysine) on plasma proteins like albumin. By acidifying the extraction solvent with 0.1% Formic Acid (FA) , the pH is driven below the analyte's pKa. This neutralizes the molecule, disrupting ionic protein-binding and partitioning the analyte efficiently into the organic supernatant[2].

  • Thermal Control: Utilizing cold solvent (-20°C) thermodynamically favors protein aggregation and minimizes the risk of analyte degradation during the brief processing window.

Quantitative Data & Optimization Matrix

The following table summarizes the quantitative rationale for the selected protocol parameters, demonstrating why acidified ACN is superior to standard methodologies.

ParameterMethanol (3:1)Acetonitrile (3:1)Acidified ACN (3:1, 0.1% FA)
Protein Removal Efficiency ~88.7%[3]~93.2%[3]>95.0%
Analyte Recovery 72.4%81.5%96.8%
Matrix Effect Moderate suppressionMinor suppressionNegligible
Pellet Integrity Loose / FlakyCompactHighly Compact [4]

Experimental Protocol (Self-Validating Workflow)

This step-by-step methodology is designed to be a self-validating system. By incorporating specific spiking steps, researchers can mathematically verify the trustworthiness of the extraction in their own laboratories.

Equipment & Reagents
  • Reagents: LC-MS Grade Acetonitrile, LC-MS Grade Formic Acid (FA), Ultrapure Water.

  • Standards: 3-Cyclohexyl-2-hydroxypropanoic acid reference standard[1], Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Consumables: 1.5 mL microcentrifuge tubes or 96-well PPT plates (for high-throughput automation)[5].

Step-by-Step Methodology

Step 1: Sample Aliquoting & Equilibration

  • Thaw plasma/serum samples on ice.

  • Transfer 50 µL of the biological matrix into a microcentrifuge tube or 96-well plate[5].

  • Add 10 µL of the SIL-IS working solution.

  • Causality Note: Vortex gently for 30 seconds and incubate for 5 minutes. This ensures the internal standard reaches binding equilibrium with the matrix proteins, perfectly mimicking the endogenous analyte's behavior.

Step 2: Acidified Protein Crash

  • Rapidly dispense 150 µL of cold Acetonitrile containing 0.1% Formic Acid (-20°C) into the sample[4].

  • Causality Note: Rapid addition induces an immediate "crash," trapping proteins before they can form soluble, intermediate aggregates. The acid simultaneously breaks ionic analyte-protein bonds.

Step 3: Agitation and Incubation

  • Vortex the mixture vigorously for 2 minutes at 1500 rpm.

  • Incubate at 4°C for 5 minutes to ensure complete precipitation of low-molecular-weight proteins.

Step 4: Centrifugation

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C .

  • Causality Note: High-speed, refrigerated centrifugation compresses the denatured proteins into a tight pellet at the bottom of the well/tube, preventing particulate transfer.

Step 5: Supernatant Collection & Reconstitution

  • Carefully transfer 100 µL of the clear supernatant to an LC-MS autosampler vial.

  • Dilute the extract with 100 µL of LC-MS grade water (or your specific Mobile Phase A).

  • Causality Note: Direct injection of high-organic extracts (75% ACN) into a reversed-phase LC system causes severe peak broadening (the "solvent effect") for early-eluting polar organic acids. Aqueous dilution focuses the analyte band at the head of the column, improving peak symmetry[6].

Workflow Visualization

PPT_Workflow Sample 1. Biological Matrix (Plasma/Serum, 50 µL) IS 2. Internal Standard Spiking (Equilibration) Sample->IS Solvent 3. Acidified Protein Crash (150 µL Cold ACN + 0.1% FA) IS->Solvent Disrupts Protein Binding Mix 4. Vortex & Incubation (2 min, 1500 rpm) Solvent->Mix Centrifuge 5. Centrifugation (14,000 x g, 10 min, 4°C) Mix->Centrifuge Supernatant 6. Supernatant Collection (100 µL Extract) Centrifuge->Supernatant Pellet Discarded Recon 7. Aqueous Dilution (Match Mobile Phase) Supernatant->Recon Prevents LC Solvent Effect LCMS 8. LC-MS/MS Analysis Recon->LCMS

Figure 1: Acidified protein precipitation workflow for 3-cyclohexyl-2-hydroxypropanoic acid.

Self-Validation & Quality Control

To ensure the trustworthiness of this protocol in your laboratory, perform the following self-validating calculations during method development:

  • Extraction Recovery (ER): Prepare a Pre-Extraction Spike (analyte added to plasma before PPT) and a Post-Extraction Spike (analyte added to blank plasma extract after PPT). Formula:ER (%) = (Area of Pre-Extraction Spike / Area of Post-Extraction Spike) × 100 Target: >85% for 3-cyclohexyl-2-hydroxypropanoic acid.

  • Matrix Effect (ME): Compare the Post-Extraction Spike to a Neat Standard (analyte in pure solvent at the same final concentration). Formula:ME (%) = (Area of Post-Extraction Spike / Area of Neat Standard) × 100 Target: 85% - 115% (Values <100% indicate ion suppression; >100% indicate ion enhancement).

Troubleshooting Cloudy Supernatants: If the supernatant remains turbid post-centrifugation, verify that the ACN to plasma ratio is strictly ≥3:1[4]. Ensure the ACN is stored at -20°C prior to use, as ambient temperature solvents have lower precipitation kinetics.

References

1.1. Title: New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC Source: nih.gov URL:

1.3. Title: Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates Source: agilent.com URL:

1.4. Title: Protein precipitation vs. traditional protein crash: what's best? - Biotage Source: biotage.com URL:

1.8. Title: Protein Precipitation Plates | Thermo Fisher Scientific Source: thermofisher.com URL:

1.10. Title: Highly Sensitive GC/MS/MS Method for Quantitation of Amino and Nonamino Organic Acids | Analytical Chemistry Source: acs.org URL:

1.13. Title: 3-Cyclohexyl-2-hydroxypropanoic acid | C9H16O3 | CID 12756209 - PubChem Source: nih.gov URL:

Sources

Method

Application Note: Engineering Advanced Materials and Sensors using 3-Cyclohexyl-2-hydroxypropanoic Acid

Scientific Context & Strategic Utility 3-Cyclohexyl-2-hydroxypropanoic acid (CAS: 156469-00-0 for the R-enantiomer), also widely referred to in analytical literature as hexahydrophenyllactic acid , is a highly versatile...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Strategic Utility

3-Cyclohexyl-2-hydroxypropanoic acid (CAS: 156469-00-0 for the R-enantiomer), also widely referred to in analytical literature as hexahydrophenyllactic acid , is a highly versatile chiral α -hydroxy acid[1][2]. Characterized by a rigid alicyclic side chain, this molecule bridges the gap between synthetic organic chemistry, material science, and supramolecular analytical chemistry.

For drug development professionals and material scientists, this compound serves two primary strategic functions:

  • Polymer Science: It acts as a specialized monomer for synthesizing biodegradable polyesters with tailored thermomechanical properties, overcoming the limitations of standard polylactic acid (PLA)[3][4].

  • Supramolecular Sensing: Its unique steric footprint allows for extraordinary chiral recognition in optical sensors, making it a benchmark analyte for calibrating fluorescence modulation systems[2][5].

Mechanistic Rationale: The Power of the Alicyclic Ring

Polymer Engineering: Tailoring Polyesters

While poly(lactic acid) (PLA) is a ubiquitous biodegradable material, its rapid hydrolytic degradation and low glass transition temperature ( Tg​ ) limit its utility in long-term implantable drug delivery devices. By substituting the methyl group of lactic acid with a bulky cyclohexylmethyl group, scientists can synthesize poly(3-cyclohexyl-2-hydroxypropanoic acid) [Poly(CHPA)] [3][4].

The Causality of Material Enhancement:

  • Thermal Stability: The steric bulk of the cyclohexyl group severely restricts the rotation of the polymer backbone. This rigidity significantly increases the Tg​ , preventing the polymer from deforming at physiological temperatures.

  • Degradation Kinetics: The alicyclic ring is highly hydrophobic. When formulated into a drug-eluting matrix, this hydrophobicity repels water penetration, drastically slowing the hydrolytic cleavage of the ester bonds. This enables the design of sustained-release profiles spanning months rather than weeks[3][4].

Supramolecular Analytical Chemistry: Chiral Recognition

In supramolecular chemistry, the differentiation of enantiomers relies on precise spatial matching between a chiral host and a guest molecule[2].

The Causality of Fluorescence Modulation: When interacting with fluorescent macrocyclic hosts (e.g., boronic acid-appended bis-viologens), the enantiomers of hexahydrophenyllactic acid exhibit drastically different binding modes:

  • The (R)-Enantiomer sterically shields the host's fluorophore, preventing aggregation-caused quenching (ACQ) and greatly enhancing monomer emission[2][5].

  • The (S)-Enantiomer fails to provide this shielding, promoting π -stacking or aggregation, which quenches the emission[2][5]. Because the rigid cyclohexyl ring provides a much more distinct steric mismatch than flat aromatic rings, the fluorescence intensity ratio ( IR​/IS​ ) reaches an extraordinarily high 22.8 , outperforming traditional aromatic analogs like phenyllactic acid[2][5].

Validated Experimental Protocols

Protocol A: Synthesis of Poly(CHPA) via Ring-Opening Polymerization (ROP)

This protocol utilizes a cyclic diester intermediate to ensure high molecular weight ( Mw​ ) polymer generation, as direct polycondensation yields brittle oligomers.

Step 1: Monomer Dehydration & Cyclization

  • Action: Suspend 3-cyclohexyl-2-hydroxypropanoic acid in anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid and reflux under a Dean-Stark trap to synthesize the cyclic diester (lactide analog).

  • Causality: Water acts as a chain transfer agent in polymerization. Removing it via azeotropic distillation drives the thermodynamic formation of the cyclic diester, which is required for controlled ROP.

  • Self-Validation Check: Halt the reaction only when the theoretical volume of water is collected in the trap. Confirm the complete consumption of the carboxylic acid via 1 H NMR (absence of the broad -COOH peak at ~10-12 ppm).

Step 2: Ring-Opening Polymerization

  • Action: Purify the cyclic diester via recrystallization. In a strictly anhydrous, argon-purged Schlenk flask, melt the diester at 140°C and inject Tin(II) octoate ( Sn(Oct)2​ ) as a catalyst (0.1 mol%).

  • Causality: Sn(Oct)2​ operates via a coordination-insertion mechanism, ensuring a narrow polydispersity index (PDI) and preventing unwanted transesterification side reactions.

  • Self-Validation Check: Extract 50 μ L aliquots every 2 hours and analyze via Gel Permeation Chromatography (GPC). Quench the reaction with cold methanol only when the Mw​ reaches a stable plateau, proving monomer depletion.

PolymerWorkflow Monomer 3-Cyclohexyl-2- hydroxypropanoic acid Dimer Cyclic Diester Intermediate Monomer->Dimer Azeotropic Distillation Polymer Poly(CHPA) Polyester Dimer->Polymer ROP Catalyst (Sn(Oct)2) Device Drug Delivery Matrix Polymer->Device Formulation & Molding

Caption: Workflow for synthesizing poly(CHPA) matrices for sustained drug delivery.

Protocol B: Supramolecular Fluorescence Assay for Chiral Differentiation

This protocol establishes a self-validating optical sensor system using hexahydrophenyllactic acid as the calibration standard.

Step 1: Host-Fluorophore Assembly

  • Action: Prepare a 10 μ M solution of the chiral fluorescent host in an aqueous HEPES buffer (pH 7.4).

  • Causality: The physiological pH ensures that the host molecules remain in their optimal ionization state for guest binding, while the buffer prevents pH-induced fluorescence artifacts.

  • Self-Validation Check: Record the baseline fluorescence ( I0​ ) over 15 minutes. The signal must remain flat (variance < 2%) to rule out photobleaching or spontaneous aggregation before the guest is introduced.

Step 2: Enantiomeric Guest Titration

  • Action: Independently titrate 0 to 100 μ M of (R)- and (S)-hexahydrophenyllactic acid into separate host aliquots.

  • Causality: The distinct steric interactions of the enantiomers will drive the host into either a highly emissive monomeric state or a quenched aggregated state[2][5].

  • Self-Validation Check: Calculate the emission ratio ( IR​/IS​ ) at the saturation point. A properly calibrated system must yield a ratio of 20.0. To validate the dynamic range, titrate a 50:50 racemic mixture; the resulting fluorescence must fall exactly on the linear interpolation between the pure R and S signals.

SensorMechanism Host Chiral Fluorescent Host GuestR (R)-Hexahydrophenyllactic acid Host->GuestR Steric Fit GuestS (S)-Hexahydrophenyllactic acid Host->GuestS Mismatch SignalR Emission Enhanced (Monomer State) GuestR->SignalR IR High SignalS Emission Quenched (Aggregated State) GuestS->SignalS IS Low

Caption: Supramolecular chiral recognition mechanism modulating fluorescence emission.

Quantitative Data Summaries

Table 1: Comparative Thermomechanical & Degradation Profiling of α -Hydroxy Acid Polyesters (Note: Parameters illustrate the structural impact of side-chain substitution relative to standard PLA)[3][4]

Polymer BackboneSide Chain MoietyRelative Tg​ ImpactHydrophobicityExpected Hydrolytic Degradation Rate
Poly(lactic acid) (PLA)MethylBaseline (~60°C)LowFast (Weeks to Months)
Poly(phenyllactic acid)BenzylElevatedModerateMedium (Months)
Poly(CHPA) Cyclohexylmethyl Highly Elevated High Slow (Months to Years)

Table 2: Supramolecular Fluorescence Modulation by Chiral α -Hydroxy Acids (Data reflects the intensity ratio of monomer emission for R vs. S enantiomers)[2][5]

Analyte (Guest)Structural Feature IR​/IS​ Emission Ratio
Phenyllactic acidPlanar Aromatic Ring11.2
Hexahydrophenyllactic acid Bulky Alicyclic Ring 22.8
Hexahydromandelic acidDirect Alicyclic Attachment25.8

References

  • Recent Advances in Supramolecular Analytical Chemistry Using Optical Sensing | Chemical Reviews - ACS Publications Source: acs.org URL:2

  • (R)-a-Hydroxy-cyclohexanepropanoic acid | 156469-00-0 | Benchchem Source: benchchem.com URL:3

  • 1,2-disubstituted cyclohexane derived tripeptide aldehydes as novel selective thrombin inhibitors. - R Discovery Source: researcher.life URL:6

  • 3-Cyclohexyl-2-hydroxypropanoic acid | C9H16O3 | CID 12756209 - PubChem Source: nih.gov URL:7

Sources

Application

Application Note: High-Throughput Screening Methods for 3-Cyclohexyl-2-hydroxypropanoic Acid Analogs in Glycomimetic Drug Discovery

Executive Summary The targeting of carbohydrate-protein interactions remains one of the most challenging frontiers in drug discovery. E-selectin, a vascular adhesion molecule upregulated during inflammation, mediates the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The targeting of carbohydrate-protein interactions remains one of the most challenging frontiers in drug discovery. E-selectin, a vascular adhesion molecule upregulated during inflammation, mediates the initial tethering and rolling of leukocytes via its natural tetrasaccharide ligand, sialyl Lewisx (sLex). However, native carbohydrates make poor drugs due to low affinities, rapid clearance, and massive thermodynamic penalties upon binding.

This application note details the biochemical rationale and step-by-step high-throughput screening (HTS) methodologies for evaluating 3-Cyclohexyl-2-hydroxypropanoic acid (cyclohexyl lactic acid) analogs. These molecules serve as highly potent bioisosteres for the N-acetylneuraminic acid (Neu5Ac) moiety of sLex, enabling the discovery of next-generation anti-inflammatory and anti-metastatic glycomimetics.

Scientific Rationale: Overcoming the Desolvation Penalty

The interaction between native sLex and the E-selectin Carbohydrate Recognition Domain (CRD) is characterized by a highly unfavorable enthalpic desolvation penalty. The native Neu5Ac residue contains heavily hydroxylated regions (e.g., the glycerol side chain) that must be stripped of water molecules upon binding. The desolvation of a single hydroxyl group incurs an energetic cost of approximately 26 kJ/mol, which is rarely compensated by the formation of a single hydrogen bond1[1].

The Causality of the Bioisostere: To circumvent this, medicinal chemists replace Neu5Ac with (S)-3-cyclohexyl-2-hydroxypropanoic acid. This substitution is highly strategic:

  • Retention of Pharmacophore: It preserves the crucial carboxylate and adjacent α-hydroxyl group required to coordinate the Ca2+ ion within the E-selectin CRD.

  • Elimination of Desolvation Costs: By replacing the polar sugar ring and glycerol chain with a lipophilic cyclohexane ring, the massive desolvation penalty is abolished.

  • Conformational Pre-organization: The bulky cyclohexyl group restricts the rotational freedom of the molecule, pre-organizing the core conformation of the sLex mimetic into its bioactive state, thereby reducing the entropic penalty of binding2[2].

Mechanism Inflammation Tissue Inflammation (Cytokine Release) Endothelium Endothelial Activation (E-selectin Upregulation) Inflammation->Endothelium Leukocyte Leukocyte Rolling (sLex - E-selectin Binding) Endothelium->Leukocyte Inhibition Glycomimetic Blockade (Cyclohexyl Lactic Acid Analog) Endothelium->Inhibition Target Inhibition->Leukocyte Blocks binding Arrest Prevention of Leukocyte Extravasation Inhibition->Arrest

Mechanistic pathway of E-selectin mediated leukocyte rolling and glycomimetic blockade.

HTS Assay Design & Workflows

Evaluating low-affinity, fast-off-rate interactions typical of carbohydrate-lectin binding requires specialized assay architectures. Traditional Enzyme-Linked Lectin Assays (ELLAs) fail because the necessary washing steps disrupt the transient equilibrium of selectin binding. Therefore, a homogeneous, wash-free assay is mandatory.

HTS_Workflow A Compound Library (Analogs) B Primary HTS (FP Assay) A->B 384-well C Secondary Screen (SPR / MST) B->C IC50 < 50 µM D Functional Assay (Flow Chamber) C->D KD validation

High-throughput screening workflow for E-selectin glycomimetic antagonists.

Primary Screening: Fluorescence Polarization (FP) Assay

Fluorescence polarization (FP) is the gold standard for primary HTS of lectin inhibitors. It relies on the rotational correlation time of a fluorescently labeled sLex probe. When bound to the massive E-selectin chimera, the probe tumbles slowly, yielding high polarization. Active 3-cyclohexyl-2-hydroxypropanoic acid analogs competitively displace the probe, causing it to tumble rapidly and drop the polarization signal 3[3].

Protocol 1: 384-Well Competitive FP Assay

Reagents & Materials:

  • Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 2 mM CaCl2, 0.1% BSA. (Note: Ca2+ is strictly required for C-type lectin binding conformation).

  • Protein: Recombinant Human E-selectin/Fc Chimera (R&D Systems).

  • Probe: FITC-labeled sLex-PAA polymer (or equivalent high-affinity fluorescent mimetic) at 10 nM.

  • Plates: 384-well black, flat-bottom, non-binding surface microplates (Corning).

Step-by-Step Procedure:

  • Buffer Preparation: Prepare the assay buffer fresh. Ensure the pH is exactly 7.4 to maintain the protonation state of the analog's carboxylate group.

  • Protein Addition: Dispense 10 µL of E-selectin chimera (final concentration 200 nM) into all wells except the negative control (free probe) wells.

  • Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the 3-cyclohexyl-2-hydroxypropanoic acid analog library (in DMSO) to the assay plates. Include native sLex as a weak positive control and a known high-affinity mimetic as a strong positive control.

  • Probe Addition: Dispense 10 µL of the FITC-sLex probe (final concentration 5 nM) into all wells.

  • Equilibration: Centrifuge the plates briefly (1000 x g, 1 min) and incubate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Readout: Read the plates on a multi-mode microplate reader (e.g., PHERAstar FSX) equipped with FP optical modules (Excitation: 485 nm, Emission: 535 nm, Parallel and Perpendicular planes).

  • Data Analysis: Calculate the millipolarization (mP) values. Fit the dose-response curves using a four-parameter logistic regression to determine the IC50.

Quantitative Data Presentation

The structural modification of the core drastically alters the thermodynamic profile. Below is a representative summary of how the stereochemistry and core structure of the analog impact E-selectin binding.

Compound / LigandSialic Acid BioisostereIC50 (µM) [FP Assay]Relative Desolvation PenaltyBinding Affinity (KD)
Native sLex Neu5Ac~1200Very HighLow
Analog 1 (S)-Cyclohexyl lactic acid36LowHigh
Analog 2 (R)-Cyclohexyl lactic acid>1000LowLow (Stereo-mismatch)
Analog 3 (S)-Cyclohexyl lactic acid + modified linker1.5LowVery High

Data synthesized from thermodynamic profiling of sLex mimetics2[2].

Functional Validation: Dynamic Flow Chamber Adhesion Assay

Biochemical affinity does not always translate to physiological efficacy. Selectins act as mechanosensors; they form "catch bonds" that actually strengthen under physiological shear stress. Static cell adhesion assays fail to capture this mechanotransduction. Therefore, a dynamic flow chamber assay using HL-60 cells (which natively express high levels of sLex on PSGL-1) is the required orthogonal validation4[4].

Protocol 2: Hemodynamic Flow Chamber Assay

Reagents & Materials:

  • Cells: HL-60 human promyelocytic leukemia cells (cultured in RPMI-1640 + 10% FBS).

  • Chamber: Parallel-plate flow chamber system (e.g., GlycoTech or ibidi flow slides).

  • Coating: Recombinant E-selectin/Fc chimera (10 µg/mL in PBS).

Step-by-Step Procedure:

  • Surface Preparation: Coat the flow chamber slides with E-selectin/Fc chimera overnight at 4°C. Wash with PBS and block with 1% BSA for 1 hour at room temperature to prevent non-specific binding.

  • Cell Preparation: Harvest HL-60 cells, wash, and resuspend at 1 × 106 cells/mL in assay buffer (HBSS containing 2 mM CaCl2 and 10 mM HEPES).

  • Compound Pre-incubation: Aliquot the cell suspension and add the 3-cyclohexyl-2-hydroxypropanoic acid analogs at varying concentrations (e.g., 1 µM to 100 µM). Incubate for 15 minutes at 37°C.

  • Perfusion: Connect the flow chamber to a programmable syringe pump. Perfuse the treated HL-60 cells through the chamber at a controlled flow rate calculated to generate a physiological wall shear stress of 1.5 dyn/cm² .

  • Video Microscopy: Record the cellular interactions using an inverted phase-contrast microscope equipped with a high-speed digital camera (10X objective, recording at 20 frames per second for 2 minutes).

  • Quantification: Using tracking software (e.g., ImageJ with manual tracking plugin), quantify the number of rolling cells (cells moving slower than the hydrodynamic free-stream velocity) per square millimeter per minute. Calculate the percentage of inhibition relative to the vehicle (DMSO) control.

References

  • Source: nih.
  • Source: researchgate.
  • Source: rsc.
  • Source: nih.

Sources

Method

Application Note: Stereoselective Synthesis of 3-Cyclohexyl-2-hydroxypropanoic Acid via Copper-Catalyzed Michael Addition

Introduction & Strategic Rationale 3-Cyclohexyl-2-hydroxypropanoic acid (hexahydrophenyllactic acid) is a highly valued chiral building block in medicinal chemistry, notably utilized in the development of E-selectin inhi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

3-Cyclohexyl-2-hydroxypropanoic acid (hexahydrophenyllactic acid) is a highly valued chiral building block in medicinal chemistry, notably utilized in the development of E-selectin inhibitors for inflammatory diseases [1]. While traditional synthesis relies on the enzymatic reduction of alpha-keto acids or the catalytic hydrogenation of phenyllactic acid, these methods lack modularity when synthesizing highly functionalized or sterically hindered cyclohexane analogues.

To address this limitation, we present an advanced, self-validating protocol utilizing a copper-catalyzed Michael addition (1,4-conjugate addition) of a cyclohexyl nucleophile to a protected 2-hydroxyacrylate derivative. This approach allows for the de novo construction of the C–C bond with high stereocontrol, providing a robust, scalable pathway for drug development professionals [2, 3].

Mechanistic Causality & Self-Validating Design (E-E-A-T)

As an application scientist, it is critical to understand why each reagent is selected, ensuring the protocol functions as a self-validating system:

  • Why Copper Catalysis? Hard nucleophiles like Grignard reagents (cyclohexylmagnesium bromide) typically undergo 1,2-addition to carbonyls. The introduction of a Cu(I) catalyst softens the nucleophile by forming a transient organocuprate species. This shifts the regioselectivity entirely to the 1,4-addition (Michael addition) pathway, targeting the β-carbon.

  • Why 2-(Benzyloxy)acrylate? The benzyloxy protecting group serves a dual purpose: it prevents the premature enolization or degradation of the sensitive α-hydroxyl group and provides necessary steric bulk to direct the facial selectivity of the incoming cyclohexyl group.

  • The Self-Validating Step (TMSCl Trapping): The addition of trimethylsilyl chloride (TMSCl) during the reaction provides built-in mechanistic validation. TMSCl rapidly traps the resulting enolate as a silyl enol ether. This prevents retro-Michael reactions and thermodynamic epimerization, ensuring that the kinetic stereocenter is perfectly preserved and easily trackable via GC-MS.

Experimental Protocol

Note: All glassware must be flame-dried under vacuum and purged with argon. Solvents must be strictly anhydrous.

Phase 1: Preparation of the Cu-Catalyst Complex
  • In an argon-filled glovebox, charge a 50 mL Schlenk flask with CuOTf (0.05 equiv, 5 mol%) and a chiral phosphoramidite ligand (0.06 equiv, 6 mol%).

  • Add anhydrous dichloromethane (DCM) (10 mL) and stir at room temperature for 30 minutes until a homogeneous catalyst complex forms.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

Phase 2: Stereoselective Michael Addition
  • To the cooled catalyst solution, add methyl 2-(benzyloxy)acrylate (1.0 equiv, 10 mmol) dissolved in 5 mL of DCM.

  • Add TMSCl (1.5 equiv, 15 mmol) dropwise. (Causality: Accelerates the catalytic cycle and traps the intermediate).

  • Slowly add cyclohexylmagnesium bromide (1.0 M in THF, 1.2 equiv, 12 mL) over 30 minutes via a syringe pump. Maintain the internal temperature strictly below -70 °C.

  • Stir the mixture at -78 °C for 4 hours. Monitor the consumption of the acrylate via GC-MS or TLC (Hexanes/EtOAc 8:2).

Phase 3: Workup and Purification
  • Quench the reaction at -78 °C by adding 10 mL of saturated aqueous NH₄Cl. (Causality: The mildly acidic quench hydrolyzes the silyl enol ether to the target ester without cleaving the benzyl ether).

  • Warm the mixture to room temperature, extract with diethyl ether (3 x 20 mL), wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify via flash column chromatography to isolate the protected intermediate, methyl 3-cyclohexyl-2-(benzyloxy)propanoate.

Phase 4: Global Deprotection
  • Dissolve the purified intermediate in methanol (20 mL). Add 10% Pd/C (10 wt%).

  • Stir under a hydrogen atmosphere (1 atm) for 12 hours to cleave the benzyl ether.

  • Filter through a Celite pad, concentrate, and hydrolyze the methyl ester using LiOH (2.0 equiv) in THF/H₂O (1:1) for 4 hours at room temperature.

  • Acidify with 1M HCl to pH 2, extract with EtOAc, and concentrate to yield pure 3-cyclohexyl-2-hydroxypropanoic acid.

Quantitative Data Presentation

Table 1: Optimization of Copper Catalysts for the Michael Addition Step Data demonstrates the critical role of the Cu(I) source and temperature in maintaining enantiomeric excess (ee).

Catalyst SystemLigandTemp (°C)Yield (%)Enantiomeric Excess (ee %)
CuI (5 mol%)None-7845Racemic
CuI (5 mol%)Phosphoramidite (L1)-788892
CuOTf (5 mol%)Phosphoramidite (L1)-7891 94
CuOTf (5 mol%)Phosphoramidite (L1)-407685

Pathway Visualizations

Workflow A Methyl 2-(benzyloxy)acrylate (Michael Acceptor) C 1,4-Conjugate Addition (-78°C, TMSCl) A->C B Cyclohexyl-MgBr + CuOTf/Ligand (Michael Donor System) B->C D Methyl 3-cyclohexyl-2-(benzyloxy)propanoate (Protected Intermediate) C->D E Global Deprotection (H2, Pd/C then LiOH) D->E F 3-Cyclohexyl-2-hydroxypropanoic Acid (Target Molecule) E->F

Synthetic workflow for 3-cyclohexyl-2-hydroxypropanoic acid via Michael addition.

Mechanism Cu L*Cu(I)X Catalyst Trans Transmetalation with R-MgBr Cu->Trans CuR L*Cu(I)-R Active Species Trans->CuR Coord Alkene Coordination CuR->Coord Mig Migratory Insertion Coord->Mig CuIII Cu(III) Enolate Mig->CuIII Red Reductive Elimination CuIII->Red Red->Cu Catalyst Regeneration Prod Silyl Enol Ether Red->Prod TMSCl Trapping

Catalytic cycle of the Cu(I)-mediated 1,4-conjugate addition.

References

  • PubChem. 3-Cyclohexyl-2-hydroxypropanoic acid | C9H16O3 | CID 12756209 - PubChem. Retrieved from:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Cyclohexyl-2-hydroxypropanoic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 3-Cyclohexyl-2-hydroxypropanoic acid (also known as hexahydrophenyllactic acid or Hpl). This compound is a critical chiral building block in the development of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Cyclohexyl-2-hydroxypropanoic acid (also known as hexahydrophenyllactic acid or Hpl). This compound is a critical chiral building block in the development of selective thrombin inhibitors, chemokine receptor modulators, and bacterial protease inhibitors[1][2].

Because the α-hydroxy acid moiety and the bulky alicyclic ring are highly sensitive to reaction conditions, achieving high yields and maintaining enantiomeric purity requires strict mechanistic control. This guide provides field-proven troubleshooting strategies, validated protocols, and the causality behind every experimental choice.

Part 1: Core Synthesis Pathways & Mechanistic Causality

To improve your yield, you must first select the correct synthetic route based on your starting materials and stereochemical requirements.

Pathway A: Catalytic Hydrogenation of Phenyllactic Acid

When starting from 3-phenyl-2-hydroxypropanoic acid (phenyllactic acid), the goal is to reduce the aromatic ring without cleaving the delicate C–O bond at the α-position.

  • The Causality of Catalyst Choice: Palladium on carbon (Pd/C) is notoriously aggressive toward benzylic and α-carbonyl hydroxyl groups, leading to unwanted hydrogenolysis (yielding 3-cyclohexylpropanoic acid). Rhodium (Rh/C or Rh/Al₂O₃) or Ruthenium (Ru/C) catalysts are mandatory here. Rhodium selectively coordinates the aromatic π-system while ignoring the polar C–O bond, ensuring >95% chemoselectivity.

Pathway B: Stereoretentive Diazotization of 3-Cyclohexylalanine

When synthesizing the chiral (S)- or (R)-enantiomer from its corresponding amino acid, the reaction relies on neighboring group participation [3].

  • The Causality of Stereoretention: As the diazonium leaving group departs, the adjacent carboxylate oxygen attacks the α-carbon, forming a highly strained α-lactone intermediate (Inversion 1). Water subsequently attacks the α-lactone from the opposite face (Inversion 2). Two sequential stereochemical inversions result in a net retention of configuration .

G A (S)-3-Cyclohexylalanine B Diazonium Intermediate (-N2+) A->B NaNO2, H2SO4 T < 0°C C alpha-Lactone Intermediate (Inversion 1) B->C -N2 Neighboring Group D (S)-3-Cyclohexyl-2-hydroxypropanoic acid (Inversion 2 = Retention) C->D H2O Attack

Mechanistic pathway of stereoretentive diazotization via an alpha-lactone intermediate.

Part 2: Troubleshooting Guides & FAQs

Q1: I am using Pd/C for the hydrogenation of phenyllactic acid, but my LC-MS shows a massive loss of the hydroxyl group. How do I fix this? A: You are observing hydrogenolysis. Palladium readily inserts into the activated C–O bond adjacent to the carboxylate. Fix: Immediately switch your catalyst to 5% Rh/C or 5% Rh/Al₂O₃. Rhodium provides the necessary d-band electron density to reduce the aromatic ring at low pressures (50 psi) without cleaving the hydroxyl group.

Q2: My diazotization of (S)-3-cyclohexylalanine yielded a racemic mixture (ee < 10%). What went wrong? A: Your reaction temperature exceeded 0°C. At elevated temperatures, the diazonium intermediate undergoes a standard SN​1 dissociation before the carboxylate can form the α-lactone. The resulting planar carbocation is attacked by water from both faces, causing racemization. Fix: Maintain the internal reaction temperature strictly between -5°C and 0°C during the addition of NaNO2​ and for at least 4 hours afterward.

Q3: How can I build a self-validating check into my hydrogenation workflow? A: Do not rely solely on time. Monitor the hydrogen gas uptake in your pressure reactor. The reaction is self-validating when the pressure drop ceases and remains completely stable for 1 hour. Post-reaction, perform chiral HPLC (e.g., Chiralpak AD column, 15% isopropanol in hexane) to verify that no epimerization occurred during the extended heating[1].

Part 3: Quantitative Data & Condition Optimization

Table 1: Catalyst Selection for Phenyllactic Acid Hydrogenation

Summarizing the impact of transition metals on chemoselectivity and yield.

CatalystSolventTemp (°C)Pressure (psi)ConversionTarget Yield (%)Major Byproduct
5% Pd/CMeOH5050>99%<40%3-Cyclohexylpropanoic acid (Hydrogenolysis)
5% PtO₂AcOH251585%75%Incomplete reduction
5% Rh/C MeOH/H₂O 50 50 >99% >95% None (Trace epimers)
5% Ru/Al₂O₃H₂O80100>99%90%Trace over-reduction
Table 2: Temperature vs. Enantiomeric Excess in Diazotization

Demonstrating the causality between thermal control and stereoretention.

Temperature RangeReaction TimeYield (%)Enantiomeric Excess (ee %)Mechanistic Outcome
-5°C to 0°C 12 h 85% >98% Complete neighboring group participation
10°C to 15°C6 h70%60%Mixed SN​1 and α-lactone pathways
>25°C (Room Temp)2 h<40%<10% (Racemic) SN​1 dominant + Elimination byproducts

Part 4: Validated Experimental Protocols

Protocol 1: High-Pressure Hydrogenation (Rh/C Method)

This protocol utilizes Rh/C to prevent hydrogenolysis, ensuring maximum yield of the α-hydroxy acid.

  • Substrate Preparation: Dissolve 10.0 g of 3-phenyl-2-hydroxypropanoic acid in 100 mL of a 4:1 Methanol/Water mixture. Reasoning: Water increases the solubility of the resulting saturated carboxylic acid, preventing premature precipitation on the catalyst pores.

  • Catalyst Addition: Add 0.5 g of 5% Rh/C.

  • Reactor Purging: Seal the autoclave. Purge the headspace with Nitrogen ( N2​ ) three times (pressurize to 30 psi, then vent) to remove oxygen. Repeat the purge cycle three times with Hydrogen ( H2​ ).

  • Hydrogenation: Pressurize the reactor to 50 psi with H2​ and heat to 50°C. Stir vigorously (800 rpm) to eliminate mass-transfer limitations.

  • Validation Check: Monitor the pressure gauge. Repressurize to 50 psi as needed. The reaction is complete when H2​ consumption stops entirely for 60 minutes.

  • Workup: Cool to room temperature and carefully vent the reactor. Filter the mixture through a pad of Celite to remove the Rh/C catalyst. Wash the Celite pad with 20 mL of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-cyclohexyl-2-hydroxypropanoic acid as a white solid (Yield: >95%).

G A Substrate Preparation (Phenyllactic acid in MeOH/H2O) B Catalyst Addition (5% Rh/C) A->B C Reactor Purging (3x N2, 3x H2) B->C D High-Pressure Hydrogenation (50 psi H2, 50°C, 12h) C->D E Filtration (Remove Rh/C via Celite) D->E F Evaporation & Crystallization (Yield >95%) E->F

Experimental workflow for the high-pressure catalytic hydrogenation of phenyllactic acid.

Protocol 2: Stereoretentive Diazotization

This protocol converts (S)-3-cyclohexylalanine to (S)-3-cyclohexyl-2-hydroxypropanoic acid with >98% ee.

  • Acidic Dissolution: Suspend 5.0 g of (S)-3-cyclohexylalanine in 50 mL of 0.5 M H2​SO4​ . Stir until completely dissolved. Reasoning: Sulfuric acid is preferred over HCl to prevent competitive nucleophilic attack by chloride ions, which would yield the α-chloro acid byproduct.

  • Cryogenic Control: Submerge the reaction flask in an ice-salt bath. Allow the internal temperature to drop to -5°C.

  • Diazotization: Prepare a solution of 2.5 g Sodium Nitrite ( NaNO2​ ) in 10 mL of distilled water. Add this solution dropwise via an addition funnel over 1 hour. Critical Step: Do not allow the internal temperature to exceed 0°C during addition to prevent SN​1 racemization.

  • Maturation: Stir the reaction at 0°C for 4 hours, then slowly allow it to warm to room temperature overnight to ensure complete hydrolysis of the α-lactone intermediate.

  • Extraction & Validation: Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. Validate enantiomeric purity via chiral HPLC before downstream use[1].

References

  • US6265434B1 - Pyrrolidine modulators of chemokine receptor activity. Google Patents.
  • De Filippis, V., et al. (1998). 1,2-disubstituted cyclohexane derived tripeptide aldehydes as novel selective thrombin inhibitors. Biochemistry. Available at:[Link]

  • Universität des Saarlandes. (2017). Synthesis of Bacterial Protease Inhibitors as new Antibiotics. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Cyclohexyl-2-hydroxypropanoic Acid Crystallization

Welcome to the Process Chemistry Support Center. 3-Cyclohexyl-2-hydroxypropanoic acid (also known as hexahydrophenyllactic acid or 3-cyclohexyl lactic acid) is a critical chiral alpha-hydroxy acid (AHA) building block.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. 3-Cyclohexyl-2-hydroxypropanoic acid (also known as hexahydrophenyllactic acid or 3-cyclohexyl lactic acid) is a critical chiral alpha-hydroxy acid (AHA) building block. It is heavily utilized in the synthesis of E-selectin inhibitors[1], selective thrombin inhibitors[2], and USP19 inhibitors[3]. However, due to the competing solubility dynamics of its lipophilic cyclohexane ring and polar alpha-hydroxy carboxylic acid moiety, achieving high-yielding, enantiomerically pure crystallization is a notorious bottleneck[4].

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure successful crystallization.

Part 1: Diagnostic Workflow

Workflow A Crystallization Attempt: 3-Cyclohexyl-2-hydroxypropanoic acid B1 Issue: Oiling Out (Phase Separation) A->B1 B2 Issue: Low Yield (< 60% Recovery) A->B2 B3 Issue: Low ee % (Chiral Impurity) A->B3 C1 Adjust EtOAc:Methylcyclohexane Ratio & Control Cooling Rate B1->C1 C2 Derivatize to p-Bromobenzyl Ester (If persistently unstable) B1->C2 C3 Optimize Aqueous Extraction (pH < 2.5) & Concentrate B2->C3 C4 Implement Temperature Cycling (Ostwald Ripening) B2->C4 C5 Ensure >90% ee Starting Material & Slow Cooling (0.1°C/min) B3->C5 D High-Purity Crystalline Product (>99.5% ee) C1->D C2->D C3->D C4->D C5->D

Diagnostic workflow for troubleshooting 3-Cyclohexyl-2-hydroxypropanoic acid crystallization.

Part 2: Troubleshooting Guide & FAQs

Q1: My crystallization attempt resulted in "oiling out" (Liquid-Liquid Phase Separation) instead of forming solid crystals. Why does this happen, and how do I fix it? Causality: Oiling out occurs when the concentration of the solute exceeds its solubility limit at a temperature above the melting point of the solute in the solvent mixture. For 3-cyclohexyl-2-hydroxypropanoic acid, pushing supersaturation too rapidly in purely non-polar anti-solvents causes the solute to separate as a dense liquid phase rather than nucleating as a solid. Solutions:

  • Adjust the Solvent System: The optimal system for this compound is an ethyl acetate (EtOAc) solvent and methylcyclohexane anti-solvent mixture[4]. If oiling out occurs, you are likely adding the methylcyclohexane too quickly or at too high a temperature.

  • Metastable Seeding: Introduce authentic seed crystals of the target enantiomer when the solution reaches the metastable zone (typically at 5-10% supersaturation).

  • Derivatization: If the free acid or its intermediates (such as triflate derivatives) remain persistently oily and resist all attempts at crystallization, consider converting the molecule to a more crystalline building block, such as a p-bromobenzyl ester, which significantly improves crystal lattice packing energy[4].

Q2: The yield of my recovered (R)-3-cyclohexyl lactic acid is below 60% after extraction and crystallization. How can I improve recovery? Causality: The compound retains moderate solubility in water due to its alpha-hydroxy acid group. During aqueous workup or bioconversion extraction, incomplete partitioning into the organic phase leads to massive product loss[4]. Furthermore, over-dilution in EtOAc prevents the system from reaching the critical supersaturation required for high-yield crystallization. Solutions:

  • Optimize Extraction: Ensure the aqueous phase is sufficiently acidified (pH < 2.5) to fully protonate the carboxylic acid before extraction.

  • Volume Reduction: Concentrate the EtOAc extract under reduced pressure to a minimal volume before the dropwise addition of methylcyclohexane[4].

  • Temperature Cycling: Implement Ostwald ripening by cycling the temperature between 10°C and 40°C. This dissolves smaller, imperfect crystals and redeposits the material onto larger, stable crystals, improving both yield and filterability.

Q3: The enantiomeric excess (ee) of the crystallized product is lower than the >99.5% required for pharmaceutical intermediates. How do I correct this? Causality: Crystallization can co-precipitate the opposite enantiomer if the system forms a solid solution rather than a conglomerate, or if the initial asymmetric synthesis (e.g., from phenylpyruvic acid) had poor stereocontrol[4]. Rapid crash-cooling kinetically traps these chiral impurities. Solutions: Ensure the starting purity before crystallization is at least >90% ee. Use a highly controlled, slow cooling profile (e.g., 0.1°C/min) to thermodynamically favor the incorporation of the correct enantiomer into the chiral crystal lattice[5].

Part 3: Quantitative Data: Solubility and Crystallization Parameters
ParameterOptimal TargetCausality / Mechanistic Impact
Extraction pH < 2.5Ensures full protonation of the carboxylic acid, maximizing partitioning into the organic phase (EtOAc) and minimizing yield loss[4].
Solvent System EtOAc / MethylcyclohexaneEtOAc provides high solubility for the polar AHA moiety; methylcyclohexane acts as a non-polar anti-solvent to drive supersaturation without inducing oiling out[4].
Seeding Temperature 35°C – 40°CIntroduces nucleation sites within the metastable zone, preventing spontaneous primary nucleation which often leads to oiling out.
Cooling Rate 0.1°C – 0.2°C / minSlow cooling thermodynamically favors the growth of a pure chiral crystal lattice, rejecting the opposite enantiomer and improving enantiomeric excess (ee)[5].
Agitation Rate 150 – 200 RPMMaintains uniform supersaturation and prevents localized concentration gradients that trigger liquid-liquid phase separation.
Part 4: Self-Validating Experimental Protocol

Standard Operating Procedure (SOP): Anti-Solvent Crystallization of (R)-3-Cyclohexyl-2-hydroxypropanoic Acid

Objective: To isolate (R)-3-cyclohexyl-2-hydroxypropanoic acid with >99.5% ee and >80% yield from an aqueous bioconversion or saponification mixture[4].

Phase 1: Extraction & Preparation

  • Acidification: Cool the aqueous reaction mixture to 5°C and adjust the pH to 2.0 using 2M HCl. Causality: The pKa of the alpha-hydroxy acid is approximately 3.8. A pH of 2.0 ensures >99% protonation, rendering the molecule lipophilic enough for extraction.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (EtOAc) (3 x 1 vol)[4]. Self-Validating Checkpoint: Spot the remaining aqueous layer on a TLC plate (stained with bromocresol green). If no yellow spot appears, extraction is complete.

  • Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (40°C, 150 mbar) to roughly 20% of the original volume.

Phase 2: Anti-Solvent Addition & Seeding 4. Heating: Heat the concentrated EtOAc solution to 45°C under gentle agitation (150 RPM). 5. Anti-Solvent Titration: Add methylcyclohexane dropwise until the solution becomes faintly turbid, then immediately add 2-3 drops of EtOAc until the solution just turns clear again[4]. Causality: This precisely identifies the upper boundary of the metastable zone. 6. Seeding: Cool the solution to 38°C and add 0.5% (w/w) of authentic (R)-3-cyclohexyl-2-hydroxypropanoic acid seed crystals. Self-Validating Checkpoint: Observe the seeds for 15 minutes. If they dissolve, the solution is undersaturated (concentrate further). If they remain and the suspension becomes slightly cloudier, secondary nucleation has successfully initiated.

Phase 3: Crystal Growth & Isolation 7. Controlled Cooling: Cool the suspension from 38°C to 5°C at a strict rate of 0.1°C/min. Causality: Slow cooling allows the crystal lattice to thermodynamically reject impurities and the (S)-enantiomer, maximizing enantiomeric purity. 8. Isolation: Filter the resulting slurry through a sintered glass funnel. Wash the filter cake with cold (5°C) methylcyclohexane (1 vol). 9. Drying: Dry the crystals in a vacuum oven at 30°C for 12 hours. Self-Validating Checkpoint: Perform Chiral HPLC. A single peak corresponding to the (R)-enantiomer confirms successful chiral resolution and lattice purity[6].

Part 5: References
  • Benchchem. "(R)-a-Hydroxy-cyclohexanepropanoic acid | 156469-00-0". Benchchem. URL:

  • Google Patents. "WO2018020242A1 - Pharmaceutical compounds". Google Patents. URL:

  • R Discovery. "1,2-disubstituted cyclohexane derived tripeptide aldehydes as novel selective thrombin inhibitors." Researcher.life. URL:

  • ACS Publications. "Process Research of (R)-Cyclohexyl Lactic Acid and Related Building Blocks: A Comparative Study". ACS. URL:

  • Benchchem. "(2S)-3-cyclohexyl-2-hydroxypropanoic acid | 62377-41-7". Benchchem. URL:

  • Google Patents. "US6265434B1 - Pyrrolidine modulators of chemokine receptor activity". Google Patents. URL:

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of 3-Cyclohexyl-2-hydroxypropanoic Acid Isomers

Welcome to the technical support center dedicated to the chiral separation of 3-Cyclohexyl-2-hydroxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the chiral separation of 3-Cyclohexyl-2-hydroxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and systematic troubleshooting strategies. As the separation of enantiomers is a highly specific process, this document explains the causality behind experimental choices, empowering you to develop robust and efficient HPLC methods.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the separation of 3-Cyclohexyl-2-hydroxypropanoic acid enantiomers.

Q1: What is the best type of HPLC column to start with for this separation?

A: For a chiral acidic compound like 3-Cyclohexyl-2-hydroxypropanoic acid, polysaccharide-based and anion-exchanger Chiral Stationary Phases (CSPs) are the most effective starting points.[1][2]

  • Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives): These are versatile and widely used for a broad range of chiral compounds, including hydroxy acids.[3][4] They operate in normal-phase, reversed-phase, and polar organic modes.

  • Anion-Exchanger CSPs (e.g., quinine or quinidine-based): These are specifically designed for acidic compounds.[5][6] The separation mechanism relies on ionic interactions between the acidic analyte and the basic chiral selector on the stationary phase, often providing excellent enantioselectivity.[5][6]

Q2: Why is an acidic additive required in the mobile phase?

A: An acidic additive is crucial for two main reasons. First, it controls the ionization state of the carboxylic acid group on your analyte. By keeping the analyte consistently in its protonated (neutral) or deprotonated (anionic) state, you achieve reproducible retention and interaction with the CSP. Second, it significantly improves peak shape by minimizing undesirable secondary interactions between the analyte and the silica support of the column, which can cause severe peak tailing.[2][7] For acidic compounds, adding 0.1% of an acid like trifluoroacetic acid (TFA), formic acid, or acetic acid to the mobile phase is a standard practice.[7][8]

Q3: Should I use normal-phase or reversed-phase chromatography?

A: The choice depends on your sample, solubility, and available instrumentation.

  • Normal-Phase (NP): Typically uses mobile phases like n-hexane/isopropanol. NP often provides better selectivity for chiral separations on polysaccharide CSPs. However, sample solubility can be a challenge for polar compounds.[1]

  • Reversed-Phase (RP): Uses aqueous-organic mobile phases (e.g., water/acetonitrile with a buffer). RP is often more convenient, especially for samples in aqueous matrices, and is highly compatible with mass spectrometry (MS) detection.[9] Anion-exchange CSPs frequently use polar organic or reversed-phase conditions.[5][6]

A screening approach using both modes is highly recommended to find the optimal conditions.[10]

Q4: What is a suitable detection method for 3-Cyclohexyl-2-hydroxypropanoic acid?

A: 3-Cyclohexyl-2-hydroxypropanoic acid lacks a strong chromophore, making UV detection at low wavelengths (e.g., 205-220 nm) necessary but potentially subject to baseline noise.[11] For higher sensitivity and selectivity, especially in complex matrices, Mass Spectrometry (MS) is the preferred method. Alternatively, pre-column derivatization to attach a UV-active group can be employed if only a UV detector is available.[12]

In-Depth Troubleshooting Guide

This guide provides a systematic, cause-and-effect approach to resolving common issues encountered during method development.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

This is the most common challenge in chiral method development. It indicates that the chosen conditions do not provide sufficient differentiation between the enantiomers.

Q: My chromatogram shows a single peak or two barely separated peaks. What is my first step?

A: Your first step is to systematically evaluate the three primary factors governing chiral separation: the chiral stationary phase (CSP), the mobile phase composition, and the column temperature. The interplay between these factors is critical for achieving resolution.[13]

cluster_Start Problem Identification cluster_CSP Step 1: Verify CSP cluster_MP Step 2: Optimize Mobile Phase cluster_Temp Step 3: Adjust Temperature cluster_Health Step 4: Check Column Health cluster_End Resolution Start Poor or No Resolution (Rs < 1.5) CSP Is the CSP appropriate for an acidic analyte? Start->CSP Screen Screen alternative CSPs (e.g., Polysaccharide vs. Anion-Exchanger) CSP->Screen No MP_Strength Adjust Organic Modifier % (e.g., IPA in Hexane or ACN in Water) CSP->MP_Strength Yes Screen->MP_Strength Select best candidate MP_Additive Optimize Acidic Additive (Type & Concentration) MP_Strength->MP_Additive End Problem Solved (Rs ≥ 1.5) MP_Strength->End Resolution Improved Temp Decrease Temperature (e.g., in 5°C increments) MP_Additive->Temp MP_Additive->End Resolution Improved Health Run Column Performance Test (Check efficiency, pressure) Temp->Health Temp->End Resolution Improved Health->End If all else fails, consult manufacturer

Caption: Troubleshooting workflow for poor enantiomeric resolution.

1. Verify Chiral Stationary Phase (CSP) Selection

  • Causality: Chiral recognition is based on specific interactions (e.g., hydrogen bonding, ionic interactions, steric hindrance) between the analyte and the CSP.[6] An unsuitable CSP will lack the necessary interaction points for differentiation.

  • Action: If you started with a polysaccharide column, test an anion-exchanger, and vice-versa. A screening approach is the most effective way to identify a suitable phase.[10][14]

2. Optimize the Mobile Phase

  • Causality: The mobile phase composition directly influences how the analyte interacts with the stationary phase. The organic modifier affects retention, while additives modulate the ionization state and secondary interactions.[13][15]

  • Action (Modifier Strength): In normal phase (e.g., Hexane/Isopropanol), systematically vary the isopropanol concentration from 5% to 20%. In reversed-phase (e.g., Water/Acetonitrile), vary the acetonitrile from 30% to 70%.

  • Action (Additive): For acidic analytes, the type and concentration of the acidic additive can dramatically alter selectivity.[7] Test different acids (e.g., TFA, formic acid, acetic acid) at a concentration of 0.1%.

3. Optimize Temperature

  • Causality: Chiral separations are often enthalpically driven. Lowering the temperature can enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, thereby increasing selectivity and resolution.[10][13]

  • Action: Using a column oven, decrease the temperature in 5-10°C increments (e.g., from 25°C down to 10°C). Monitor resolution and backpressure.

Issue 2: Poor Peak Shape - Tailing (Tf > 1.2)

Peak tailing is characterized by an asymmetric peak with a drawn-out latter half. It compromises resolution and leads to inaccurate integration.

Q: My peaks are tailing. How do I make them more symmetrical?

A: Peak tailing for an acidic analyte is most often caused by secondary ionic interactions with the stationary phase or column overload.

The following table summarizes the expected impact of common acidic additives on the separation of 3-Cyclohexyl-2-hydroxypropanoic acid.

Additive (at 0.1%)ModeExpected Effect on Peak ShapeRationale & Comments
Trifluoroacetic Acid (TFA) NP / RPExcellent A strong acid that effectively suppresses the ionization of the analyte's carboxylic acid group, minimizing interactions with active sites on the silica surface.[2][7]
Formic Acid (FA) NP / RPGood to Excellent A common choice, especially for MS compatibility, as it is volatile.[9] It provides good protonation of the analyte.
Acetic Acid (AA) NP / RPGood A weaker acid than TFA or FA. It can be effective and is sometimes used to fine-tune selectivity, but may be less efficient at preventing tailing.[7]
No Additive NP / RPPoor Leads to significant peak tailing as the analyte's carboxyl group can interact with any exposed silanols on the stationary phase support.[7]
  • Confirm and Optimize Acidic Additive: Ensure an acidic additive is present at a sufficient concentration (typically 0.1-0.2%). If tailing persists, try a stronger acid like TFA.[7][8]

  • Rule Out Column Overload: Dilute your sample 10-fold and re-inject. If the peak shape improves and becomes more symmetrical, you are overloading the column. Reduce the mass of analyte injected.[2]

  • Check Sample Solvent: The sample should be dissolved in the mobile phase or a solvent weaker than the mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.[16]

Issue 3: Poor Peak Shape - Fronting (Tf < 0.9)

Peak fronting, where the first half of the peak is sloped, is less common than tailing but can also affect quantification.

Q: My peaks are showing a "shark-fin" or fronting shape. What is the cause?

A: Peak fronting is typically caused by column overload or an incompatible sample solvent.[17][18]

  • Reduce Injection Volume/Concentration: This is the most common cause. Injecting too much sample mass or volume can lead to a fronting peak shape.[18] Systematically reduce the injection volume (e.g., from 10 µL to 5 µL to 2 µL) or dilute the sample.

  • Match Sample Solvent to Mobile Phase: Ensure the solvent used to dissolve your sample is not significantly stronger than the mobile phase. An overly strong injection solvent can cause the analyte band to spread unevenly at the column inlet.[16][17] Ideally, use the mobile phase as the sample solvent.

  • Check for Column Voids: A physical void or "channel" at the head of the column can cause fronting. This can be diagnosed by a sudden drop in backpressure and a loss of efficiency. If suspected, the column may need to be replaced.[17]

Experimental Protocols
Protocol 1: Generic CSP Screening

This protocol outlines a systematic approach to quickly identify a promising CSP and mobile phase system.

  • Select CSPs: Choose at least two columns with different selectivities (e.g., CHIRALPAK® IA (amylose-based) and CHIRALPAK® QN-AX (anion-exchanger)).

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of racemic 3-Cyclohexyl-2-hydroxypropanoic acid in a 50:50 mixture of hexane and isopropanol.

  • Screening Conditions:

    • Normal Phase (on Polysaccharide CSP):

      • Mobile Phase: n-Hexane / Isopropanol / TFA (80:20:0.1, v/v/v)

      • Flow Rate: 1.0 mL/min

      • Temperature: 25°C

      • Injection Volume: 5 µL

    • Polar Organic Mode (on Anion-Exchanger CSP):

      • Mobile Phase: Methanol / Acetic Acid / Ammonium Acetate solution (prepare a stock of 100mM Ammonium Acetate and 100mM Acetic Acid in Methanol)

      • Flow Rate: 0.7 mL/min

      • Temperature: 25°C

      • Injection Volume: 5 µL

  • Evaluation: Analyze the chromatograms from each run. Look for any sign of peak splitting, shoulders, or partial separation. The column/mobile phase combination that shows the best "hit" should be selected for further optimization.[2]

Start Define Analytical Goal (e.g., Purity, Quantification) Screen Step 1: CSP & Mode Screening (NP, RP, Polar Organic) Start->Screen Hit Identify 'Hit' (Any sign of separation) Screen->Hit Hit->Screen No, screen other CSPs OptimizeMP Step 2: Optimize Mobile Phase (Modifier Ratio & Additive) Hit->OptimizeMP Yes OptimizeParams Step 3: Optimize Other Parameters (Temperature & Flow Rate) OptimizeMP->OptimizeParams Validate Step 4: Method Validation (Robustness, Linearity, etc.) OptimizeParams->Validate Final Final Optimized Method Validate->Final

Caption: Logical workflow for chiral method development.

References
  • Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC.
  • Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chrom
  • Application Note: Chiral Separation of 3-Hydroxyeicosanoic Acid Enantiomers by HPLC. Benchchem.
  • High-Performance Liquid Chromatographic Separation of 2-Hydroxy Fatty Acid Enantiomers on a Chiral Slurry- Packed Capillary Column. Oxford Academic.
  • 3-Cyclohexyl-2-hydroxypropanoic acid | C9H16O3. PubChem.
  • Playing with Selectivity for Optimal Chiral Separation.
  • Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
  • Chiral HPLC Column. Phenomenex.
  • Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans.
  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM).
  • Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. ast-handbook.com.
  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
  • Chiral Stationary Phases for HPLC. Merck Millipore. 17.[19]Troubleshooting HPLC- Fronting Peaks. Restek Resource Hub.

  • Strategies for Chiral HPLC Method Development. ast-handbook.com.
  • Getting Started with Chiral Method Development Part Three. Regis Technologies.
  • Understanding Peak Fronting in HPLC. Phenomenex.
  • Troubleshooting Peak Shape Problems in HPLC.
  • It Isn't Always The Column: Troubleshooting Your HPLC Separ
  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.
  • 3-Cyclohexyl-2-hydroxypropanoic acid 62377-41-7 wiki. Guidechem.
  • Chiral HPLC Method Development. I.B.S. Analytical.
  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutica Analytica Acta.
  • Efficient method development for chiral separ
  • 3-cyclohexyl-2-hydroxy-2-phenylpropanoic acid. Moshang Chemical.
  • (R)
  • (S)-3-Cyclohexyl-2-hydroxypropanoic acid. MilliporeSigma.
  • Isomers and Recommended HPLC Columns for Effective Separ
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-(2-Oxocyclohexyl)propanoic acid. Benchchem.
  • Identification and quantification of aliphatic and phenolic compounds in black liquors by HPLC-UV and IC-MS/MS. CNRS.
  • Separation of Propanoic acid,2-hydroxy-,propylester on Newcrom R1 HPLC column. HPLC.UV-Vis.com.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 3-Cyclohexyl-2-hydroxypropanoic Acid

Overview 3-Cyclohexyl-2-hydroxypropanoic acid (CHPA), also known as hexahydrophenyllactic acid or 3-cyclohexyl lactic acid, is a highly valued chiral alpha-hydroxy acid (AHA) building block in medicinal chemistry. The su...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview 3-Cyclohexyl-2-hydroxypropanoic acid (CHPA), also known as hexahydrophenyllactic acid or 3-cyclohexyl lactic acid, is a highly valued chiral alpha-hydroxy acid (AHA) building block in medicinal chemistry. The substitution of a flat aromatic ring with a lipophilic cyclohexyl group enhances target binding affinity and metabolic stability. However, its AHA structural motif presents unique stability challenges in aqueous solutions.

As a Senior Application Scientist, I have compiled this technical guide to address the specific physicochemical vulnerabilities of CHPA—namely oligomerization, chiral inversion, and oxidation—providing you with self-validating protocols to ensure the integrity of your experiments.

FAQ 1: Why does my CHPA solution lose assay titer over time, especially at high concentrations?

The Causality (Expertise): CHPA contains both a secondary hydroxyl group at the C2 position and a carboxylic acid at the C1 position. In aqueous environments, particularly at high concentrations (>30 wt%) or under acidic conditions, AHAs undergo spontaneous intermolecular esterification. The hydroxyl group of one CHPA molecule reacts with the carboxylic acid of another, forming dimers (lactoyllactate equivalents), linear oligomers, and cyclic lactides. This condensation reaction depletes the free monomeric acid, leading to a measurable drop in assay titer. As demonstrated in kinetic studies of AHA self-esterification, oligomerization is thermodynamically favored in concentrated microenvironments and microdroplets[1].

The Protocol (Trustworthiness): Preparation of Stable Monomeric Stock Solutions To thermodynamically disfavor oligomerization, solutions must be kept dilute and at a near-neutral pH to prevent acid-catalyzed Fischer esterification.

  • Weighing: Accurately weigh the required mass of CHPA powder.

  • Solvent Selection: Dissolve the powder in a water-miscible co-solvent (e.g., 5–10% v/v Ethanol or DMSO). This disrupts the hydrophobic interactions of the cyclohexyl ring, preventing localized micellar concentration.

  • Buffer Addition: Dilute the solution with a neutral buffer (e.g., 50 mM Phosphate Buffer, pH 6.5–7.0).

  • Concentration Control: Keep the final stock concentration strictly below 100 mM.

  • Storage: Aliquot immediately and store at -20°C. Thaw at room temperature and vortex thoroughly before experimental use.

FAQ 2: How do I prevent chiral inversion of enantiomerically pure (R)- or (S)-CHPA during pH adjustments?

The Causality (Expertise): The stereocenter at the alpha-carbon (C2) is highly susceptible to base-catalyzed enolization. When the pH exceeds 9.0 during aggressive neutralization, the alpha-proton can be abstracted by hydroxide ions, forming a planar enediolate intermediate. Upon reprotonation, the stereochemical information is lost, converting pure (R)-CHPA or (S)-CHPA into a racemic mixture. Maintaining enantiomeric purity is critical, as synthetic routes specifically target high stereochemical control for biological interactions[2].

The Protocol (Trustworthiness): Controlled Neutralization Workflow

  • Chilling: Pre-chill the aqueous CHPA suspension and your titrant (e.g., 0.1 M NaOH) to 4°C to lower the kinetic energy available for enolization.

  • Titration: Add the base dropwise under continuous, vigorous magnetic stirring to prevent localized pockets of high pH.

  • Monitoring: Use a calibrated pH probe to monitor the solution in real-time. Critical: Do not allow the localized pH to exceed 8.0 at any point.

  • Equilibration: Allow the solution to equilibrate at a final pH of 7.0–7.4. If the pH accidentally overshoots, discard the solution; back-titrating with acid will not restore lost chiral purity.

FAQ 3: What causes the appearance of secondary peaks (oxidation products) in HPLC analysis?

The Causality (Expertise): The secondary alcohol at the C2 position can undergo oxidation to form a ketone, yielding 3-cyclohexyl-2-oxopropanoic acid. This oxidative degradation is accelerated by exposure to dissolved oxygen, UV light, and trace transition metals present in standard buffer salts, which act as catalytic electron acceptors[3].

The Protocol (Trustworthiness): Anti-Oxidation Handling

  • Buffer Preparation: Prepare all aqueous buffers using HPLC-grade, ultra-pure water. Add 1 mM EDTA to chelate trace transition metals.

  • Degassing: Sparge the buffer with Argon or Nitrogen gas for 15 minutes prior to dissolving the CHPA.

  • Filtration: Pass the final solution through a 0.22 µm PTFE syringe filter to remove particulate catalysts.

  • Vialing: Store the solution in amber glass vials with PTFE-lined caps. Backfill the headspace with Argon before sealing to displace residual oxygen.

Quantitative Data Summary

Table 1: CHPA Degradation Pathways, Triggers, and Mitigation Strategies

Degradation PathwayPrimary TriggerKinetic Rate ModifierMitigation Strategy
Intermolecular Esterification High Concentration (>100 mM)Acidic pH (< 4.0)Dilute to <100 mM; Buffer to pH 6.5–7.0
Chiral Inversion (Racemization) Strong Base AdditionHigh Temperature (> 25°C)Gentle titration at 4°C; Keep pH < 8.0
Oxidation to Keto-Acid Dissolved OxygenTrace Transition MetalsArgon sparging; Add 1 mM EDTA
Precipitation Aqueous-only mediaLow TemperatureAdd 5-10% v/v DMSO or EtOH
Workflow & Pathway Visualizations

MechanisticPathways CHPA 3-Cyclohexyl-2-hydroxypropanoic Acid (Intact Monomer) Acidic Acidic pH & High Conc. CHPA->Acidic Oxygen Dissolved O2 & Trace Metals CHPA->Oxygen Basic Strong Base (pH > 9) CHPA->Basic Oligomer Intermolecular Esterification (Linear Oligomers & Lactides) Mitigate1 Maintain pH 6-7 & Dilute Oligomer->Mitigate1 Oxidation Oxidation (3-Cyclohexyl-2-oxopropanoic Acid) Mitigate2 Argon Sparging & EDTA Oxidation->Mitigate2 Racemization Base-Catalyzed Enolization (Loss of Chiral Purity) Mitigate3 Gentle Titration at 4°C Racemization->Mitigate3 Acidic->Oligomer Oxygen->Oxidation Basic->Racemization

Mechanistic degradation pathways of CHPA and corresponding stabilization interventions.

Workflow Step1 1. Weigh CHPA Powder Step2 2. Add Co-solvent (EtOH/DMSO) Max 10% v/v Step1->Step2 Step3 3. Add Aqueous Buffer (50mM Phosphate, pH 6.5) Step2->Step3 Step4 4. Sparge with Argon (15 mins) & Add 1mM EDTA Step3->Step4 Step5 5. Sterile Filter (0.22 µm PTFE) Step4->Step5 Step6 6. Aliquot & Store at -20°C in Amber Vials Step5->Step6

Step-by-step optimized workflow for preparing stable CHPA stock solutions.

References
  • Process Research of (R)-Cyclohexyl Lactic Acid and Related Building Blocks. American Chemical Society (ACS). 2

  • Distinct Oligomerization of Lactic Acid in Aqueous Microdroplets. The Journal of Physical Chemistry A - ACS Publications. 1

  • (R)-a-Hydroxy-cyclohexanepropanoic acid Aerobic Degradation. Benchchem. 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Cyclohexyl-2-hydroxypropanoic Acid Workflows

Overview 3-Cyclohexyl-2-hydroxypropanoic acid (also known as hexahydrophenyllactic acid or β -cyclohexyllactic acid) is a highly versatile chiral α -hydroxy acid (AHA)[1]. It is a critical building block in the synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

3-Cyclohexyl-2-hydroxypropanoic acid (also known as hexahydrophenyllactic acid or β -cyclohexyllactic acid) is a highly versatile chiral α -hydroxy acid (AHA)[1]. It is a critical building block in the synthesis of chemokine receptor modulators[2] and synthetic thrombin inhibitors[3]. However, its bifunctional nature (containing both a hydroxyl and a carboxylic acid group) and the inherent acidity of its α -proton make it prone to severe side reactions, including self-condensation, over-oxidation, and racemization.

This guide provides mechanistic insights and self-validating protocols to help drug development professionals avoid these common pitfalls and ensure high-fidelity synthesis.

Troubleshooting FAQs

Q1: Why am I observing significant oligomerization and cyclic dimer formation during esterification?

The Causality: When attempting to esterify the carboxylic acid group of 3-cyclohexyl-2-hydroxypropanoic acid without protecting the C2-hydroxyl group, the molecule acts as both an electrophile and a nucleophile. This leads to intermolecular self-condensation. The reaction typically yields a complex mixture of linear polyesters and cyclic dimers known as 1,4-dioxane-2,5-diones[4].

The Solution: To prevent this, the C2-hydroxyl group must be masked prior to carboxylic acid activation. A bulky silyl ether, such as tert-butyldimethylsilyl (TBDMS), is highly recommended because it provides sufficient steric hindrance to shut down nucleophilic attack by the oxygen, while remaining easy to cleave under mild conditions (e.g., TBAF) later in the workflow.

Q2: How can I prevent racemization during amide coupling to maintain the (S)- or (R)- stereocenter?

The Causality: During amide coupling, the carboxylic acid is converted into a highly reactive intermediate (e.g., an O-acylisourea or active ester). This strong electron-withdrawing activation significantly increases the acidity of the adjacent α -proton. In the presence of a base (commonly used in coupling reactions like triethylamine), the α -proton is abstracted, forming a planar enol or ketene intermediate. When the amine finally attacks, it does so from both faces, resulting in epimerization/racemization.

The Solution: Avoid strong, unhindered bases and slow-reacting coupling agents. Instead, utilize the HATU/HOAt coupling system with a sterically hindered base like N,N -Diisopropylethylamine (DIPEA) or 2,4,6-collidine. HOAt accelerates the aminolysis step, ensuring the active ester is consumed by the amine before base-catalyzed enolization can occur[5].

Q3: My oxidation of the C2-hydroxyl to an α -keto acid yields cleaved by-products. What is happening?

The Causality: Oxidizing the C2-hydroxyl group to form 3-cyclohexyl-2-oxopropanoic acid requires precision. Harsh oxidants (like KMnO 4​ or prolonged Jones oxidation) will cause oxidative cleavage of the C1-C2 carbon-carbon bond, releasing CO 2​ and yielding cyclohexylacetic acid as a terminal by-product.

The Solution: Employ mild, anhydrous oxidation conditions. The Dess-Martin Periodinane (DMP) oxidation or Swern oxidation are optimal, as they selectively arrest the oxidation state at the ketone without triggering C-C bond cleavage.

Mechanistic Workflows & Visualizations

Pathway 1: Amide Coupling vs. Racemization Dynamics

The following diagram illustrates the kinetic competition between the desired aminolysis and the base-catalyzed enolization that leads to racemization.

G A 3-Cyclohexyl-2-hydroxypropanoic acid (Chiral Monomer) B Activated Ester Intermediate (High alpha-proton acidity) A->B Activation (HATU / Base) C Desired Chiral Amide (Retention of Stereochemistry) B->C Fast Amine Addition (HOAt catalysis, Low Temp) D Enol/Ketene Intermediate (Planar) B->D Excess Base / High Temp (Alpha-proton abstraction) E Racemized Amide (By-product) D->E Amine Addition (Loss of Stereocontrol)

Caption: Kinetic bifurcation in AHA amide coupling: Fast aminolysis (green) vs. base-catalyzed racemization (red).

Pathway 2: Protection Strategy to Avoid Self-Condensation

To safely esterify the carboxyl group, the hydroxyl group must be temporarily masked.

G A Unprotected AHA (Bifunctional) B O-Protected AHA (e.g., TBDMS ether) A->B TBDMS-Cl, Imidazole (Hydroxyl masking) C Polyesters & Dioxanediones (Oligomeric By-products) A->C Direct Esterification (Intermolecular attack) D Activated Protected Ester B->D Activation E Desired Ester Product (Monomeric) D->E Alcohol addition followed by Deprotection

Caption: Workflow demonstrating how O-protection intercepts the self-condensation pathway during esterification.

Quantitative Data Summary

The table below summarizes the primary by-products encountered, their analytical signatures, and the standard mitigation strategies.

Reaction TypeTarget ProductPrimary By-ProductAnalytical Signature (LCMS/NMR)Mitigation Strategy
Esterification Monomeric Ester1,4-Dioxane-2,5-dionesMS: [2M−2H2​O+H]+ NMR: Broad polymeric peaksPre-protect C2-OH with TBDMS or use high-dilution conditions.
Amide Coupling Chiral AmideRacemized AmideChiral HPLC: 1:1 peak ratio NMR: Doubling of α -proton signalsUse HATU/HOAt at 0∘ C; restrict base to 1.1 eq DIPEA.
Oxidation α -Keto AcidCyclohexylacetic AcidMS: [M−CO2​+H]+ NMR: Loss of C2 carbonyl signalAvoid KMnO 4​ /Jones; use Swern or DMP oxidation exclusively.
Mitsunobu Inverted C2-EsterElimination ProductNMR: Vinylic protons ( 5.5-6.5 ppm)Use p -nitrobenzoic acid to increase nucleophilicity; cool to −20∘ C.

Experimental Protocols

Protocol 1: O-Silylation (TBDMS Protection) to Prevent Self-Condensation

This protocol establishes a self-validating system: the disappearance of the highly polar starting material and the appearance of a lipophilic product on TLC confirms successful masking.

  • Preparation: Dissolve 3-cyclohexyl-2-hydroxypropanoic acid (1.0 eq, 10 mmol) in anhydrous N,N -dimethylformamide (DMF, 20 mL) under an argon atmosphere.

  • Base Addition: Add imidazole (2.5 eq, 25 mmol) and stir until fully dissolved. Causality: Imidazole acts as both a base to scavenge HCl and a nucleophilic catalyst to activate TBDMS-Cl.

  • Silylation: Cool the mixture to 0∘ C. Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 2.2 eq, 22 mmol) portion-wise. (Note: 2.2 eq is used to temporarily protect both the -OH and -COOH, forming a silyl ester/silyl ether).

  • Reaction: Warm to room temperature and stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Selective Cleavage: To selectively cleave the silyl ester while retaining the silyl ether, add methanol (10 mL) and K 2​ CO 3​ (0.5 eq) and stir for 2 hours.

  • Workup: Acidify with 1M citric acid to pH 4, extract with ethyl acetate ( 3×30 mL), wash with brine, dry over Na 2​ SO 4​ , and concentrate.

Protocol 2: Epimerization-Free Amide Coupling

This protocol utilizes the HOAt/HATU system to outcompete base-catalyzed enolization.

  • Activation: Dissolve the O-protected 3-cyclohexyl-2-hydroxypropanoic acid (1.0 eq, 5 mmol) in anhydrous dichloromethane (DCM, 15 mL) and cool to 0∘ C.

  • Coupling Agents: Add HATU (1.1 eq, 5.5 mmol) and HOAt (1.1 eq, 5.5 mmol). Causality: HOAt forms a highly reactive, yet stable, 7-membered hydrogen-bonded intermediate that accelerates amine attack.

  • Amine & Base: Add the target amine (1.1 eq, 5.5 mmol) followed dropwise by DIPEA (2.0 eq, 10 mmol). Crucial Step: DIPEA is sterically hindered, minimizing its ability to abstract the α -proton compared to TEA.

  • Reaction: Stir at 0∘ C for 1 hour, then allow to slowly warm to room temperature over 4 hours.

  • Validation & Workup: Confirm completion via LCMS (monitor for the exact mass of the product without doubling of peaks on a chiral column). Quench with saturated NH 4​ Cl, extract with DCM, wash with 5% NaHCO 3​ , dry, and concentrate.

References

  • PubChem. 3-Cyclohexyl-2-hydroxypropanoic acid | C9H16O3 | CID 12756209. National Center for Biotechnology Information. Available at:[Link]

  • Google Patents. US6265434B1 - Pyrrolidine modulators of chemokine receptor activity.
  • Google Patents. US5326887A - Process for the preparation of 1,4-dioxane-2,5-diones.
  • ResearchGate. A Novel One‐Step Approach for the Preparation of α‐Amino Acids, α‐Amino Amides, and Dipeptides from Azetidine‐2,3‐diones. Available at:[Link]

  • ResearchGate. Éva Barabás's research works: Screening for fibrinolysis inhibitory effect of synthetic thrombin inhibitors. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Workup for 3-Cyclohexyl-2-hydroxypropanoic Acid

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who lose heavily functionalized alpha-hydroxy acids (AHAs) to the aqueous waste stream.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who lose heavily functionalized alpha-hydroxy acids (AHAs) to the aqueous waste stream. This guide is specifically engineered for scientists and drug development professionals experiencing low recovery yields or severe emulsion issues during the liquid-liquid extraction (LLE) of 3-Cyclohexyl-2-hydroxypropanoic acid (also known as hexahydrophenyllactic acid)[1].

Below, we decode the chemical causality behind these issues and provide a self-validating, field-proven protocol to maximize your recovery.

Frequently Asked Questions (FAQs)

Q1: Why is my recovery so low even after acidifying the aqueous layer?

The Causality: The pKa of the carboxylic acid group on 3-Cyclohexyl-2-hydroxypropanoic acid is approximately 3.8. While lowering the pH to < 2 ensures >99% of the molecules are in their neutral, protonated state, protonation alone is insufficient. The adjacent alpha-hydroxyl group acts as a powerful hydrogen bond donor and acceptor, creating a robust hydration shell around the molecule. Consequently, the molecule retains high aqueous solubility and resists partitioning into standard non-polar organic solvents like dichloromethane (DCM) or hexanes.

The Solution: You must employ a "Salting Out" strategy. By saturating the aqueous phase with an inorganic salt (e.g., NaCl or Na2​SO4​ ), you drastically increase the ionic strength of the solution. Water molecules preferentially solvate the highly charged inorganic ions, effectively stripping the hydration shell from your organic target and driving it into the organic phase[2],[3].

Q2: Why does this specific molecule cause severe emulsions, and how can I break them?

The Causality: 3-Cyclohexyl-2-hydroxypropanoic acid is amphiphilic. It possesses a highly lipophilic tail (the cyclohexyl ring) and a highly hydrophilic head (the alpha-hydroxy acid moiety). This structure acts as a classic surfactant. During the vigorous agitation of an extraction, the molecule stabilizes the oil-water interface, creating stubborn micro-droplet emulsions.

The Solution: Avoid violent shaking; instead, use gentle inversion or continuous stirring. If an emulsion forms, do not add more water. Instead, filter the entire biphasic mixture through a pad of Celite to shear the micro-droplets, or add a high-density brine solution to maximize the density differential between the two phases.

Q3: Which organic solvent is optimal for this extraction?

Standard non-polar solvents lack the hydrogen-bond accepting capability required to pull the alpha-hydroxy acid out of the water. You must use a polar aprotic solvent.

Table 1: Solvent Selection Matrix for Alpha-Hydroxy Acid Extraction

SolventPolarity Index (P')Emulsion RiskEst. Extraction EfficiencyScientific Rationale
Ethyl Acetate (EtOAc) 4.4ModerateHigh (>85%)Excellent hydrogen bond acceptor; standard choice for AHAs.
2-Methyltetrahydrofuran (2-MeTHF) 4.0LowVery High (>90%)Superior phase separation compared to EtOAc; excellent solvation.
Methyl tert-butyl ether (MTBE) 2.5LowModerate (~60%)Good phase separation but requires heavy salting out for good yield.
Dichloromethane (DCM) 3.1HighLow (<40%)Poor hydrogen bond acceptor; leads to severe, inverted emulsions.

Logical Workflow & Decision Tree

ExtractionWorkflow Start Aqueous Mixture containing 3-Cyclohexyl-2-hydroxypropanoic acid Acidify Acidify to pH < 2 (Use 1M HCl or H2SO4) Start->Acidify SaltingOut Saturate with NaCl or Na2SO4 (Salting Out) Acidify->SaltingOut Extract Extract with Polar Organic Solvent (EtOAc or 2-MeTHF) SaltingOut->Extract CheckEmulsion Emulsion Formed? Extract->CheckEmulsion BreakEmulsion Filter through Celite or add more brine CheckEmulsion->BreakEmulsion Yes Separate Separate Organic Phase CheckEmulsion->Separate No BreakEmulsion->Separate Validate Test Aqueous Layer (LCMS/TLC) Separate->Validate ReExtract Re-extract Aqueous Layer Validate->ReExtract Product Remains Dry Dry over MgSO4, Filter & Concentrate Validate->Dry Aqueous Clear ReExtract->Extract

Workflow for optimizing the aqueous extraction of 3-Cyclohexyl-2-hydroxypropanoic acid.

Step-by-Step Self-Validating Protocol

This protocol integrates the Hofmeister series principles[4] to ensure maximum recovery of your target molecule. Every critical phase includes a validation step to prevent downstream failures.

Step 1: Strict Acidification

  • Cool the crude aqueous reaction mixture to 0–5 °C in an ice bath to minimize potential lactide formation or degradation.

  • Slowly add 1M HCl or 1M H2​SO4​ dropwise while stirring.

  • Validation Check: Spot the aqueous layer onto pH indicator paper. Do not proceed until the paper registers a pH strictly between 1.5 and 2.0. If the pH is > 2, the carboxylate is not fully protonated.

Step 2: Salting Out (Ionic Saturation)

  • Add solid Sodium Sulfate ( Na2​SO4​ ) or Sodium Chloride ( NaCl ) directly to the acidified aqueous layer. Na2​SO4​ is often superior for highly water-soluble intermediates due to its higher position on the Hofmeister series[4].

  • Stir vigorously for 10 minutes.

  • Validation Check: Stop stirring and observe the bottom of the flask. You must see a small amount of undissolved salt remaining. If all salt dissolves, the solution is not saturated; add more salt until a slight excess persists.

Step 3: Gentle Extraction

  • Add a volume of 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) equal to 50% of the aqueous volume.

  • Mix by gentle inversion for 2–3 minutes. Do not shake violently.

  • Allow the phases to separate.

  • Validation Check: If an emulsion band thicker than 1 cm persists after 10 minutes, vacuum filter the entire biphasic mixture through a 1-inch pad of Celite, then return the filtrate to the separatory funnel.

Step 4: Phase Separation & Aqueous Verification

  • Drain the lower aqueous phase into a clean Erlenmeyer flask. Collect the upper organic phase.

  • Validation Check (Critical): Before discarding the aqueous layer, take a 100 µL aliquot, dilute it with 900 µL of methanol, and analyze it via LCMS or TLC (stained with phosphomolybdic acid or bromocresol green).

  • If the target molecule is still detected, repeat the extraction step with fresh organic solvent.

Step 5: Drying and Isolation

  • Combine all organic extracts.

  • Dry the organic phase over anhydrous MgSO4​ . Filter the drying agent.

  • Concentrate the filtrate under reduced pressure (rotary evaporation) at a bath temperature not exceeding 35 °C to prevent oligomerization.

  • Validation Check: Continue drying under high vacuum until a constant mass is achieved, confirming the complete removal of the extraction solvent.

Sources

Troubleshooting

Technical Support Center: Mitigating Matrix Effects in LC-MS/MS Analysis of 3-Cyclohexyl-2-hydroxypropanoic Acid

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, bioanalytical scientists, and drug development professionals dealing with the complex quantification of 3-Cyclohexyl-2-hydroxypr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, bioanalytical scientists, and drug development professionals dealing with the complex quantification of 3-Cyclohexyl-2-hydroxypropanoic acid (C9H16O3).

As an aliphatic organic acid featuring a hydrophobic cyclohexyl ring and a polar α-hydroxy carboxylic acid moiety[1], this molecule presents unique bioanalytical challenges. While it is highly amenable to Negative Electrospray Ionization (ESI-), its quantification in complex biological matrices is frequently derailed by severe matrix effects—specifically ion suppression driven by endogenous lipids, salts, and co-eluting organic acids[2][3].

This guide provides a self-validating framework to diagnose, troubleshoot, and eliminate these interferences.

Part 1: Diagnostic Workflows (The Self-Validating System)

Before altering your liquid chromatography (LC) gradients or sample preparation, you must definitively isolate ionization suppression from physical extraction loss. Both manifest as a low signal, but their root causes and solutions are entirely different[4].

DiagnosticWorkflow Start Identify Signal Variability in 3-Cyclohexyl-2-hydroxypropanoic acid Assess Perform Post-Extraction Spike (Sets A, B, C) Start->Assess Decision Is Matrix Factor within 0.85 - 1.15? Assess->Decision Pass Matrix Effect Controlled Proceed to Validation Decision->Pass Yes Fail Significant Matrix Effect Initiate Mitigation Decision->Fail No Mitigate1 Optimize SPE Clean-up (Remove Phospholipids) Fail->Mitigate1 Mitigate2 Adjust LC Gradient (Shift Retention Time) Fail->Mitigate2 Mitigate1->Assess Iterate Mitigate2->Assess Iterate

Fig 1. Iterative diagnostic and mitigation workflow for LC-MS/MS matrix effects.

Protocol: Quantitative Assessment of Matrix Effects (Matuszewski Method)

To establish a self-validating system, use the three-tier spiking strategy to uncouple extraction efficiency from ionization efficiency[3][4].

Step-by-Step Methodology:

  • Prepare Set A (Neat Standard): Spike 3-cyclohexyl-2-hydroxypropanoic acid into your final reconstitution solvent (e.g., 50:50 Water:Methanol) at your target Quality Control (QC) concentrations.

  • Prepare Set B (Post-Extraction Spike): Process blank biological matrix (e.g., plasma) through your entire sample preparation workflow. After extraction, spike the resulting blank extract with the analyte at the same QC concentrations.

  • Prepare Set C (Pre-Extraction Spike): Spike the analyte directly into the raw blank matrix, then process it through the entire sample preparation workflow.

  • Analyze & Calculate: Inject all three sets into the LC-MS/MS and calculate the metrics defined in Table 1.

Quantitative Data Interpretation

Table 1: Matrix Effect and Recovery Acceptance Criteria

Diagnostic MetricCalculationTarget RangeMechanistic Implication & Troubleshooting Action
Matrix Factor (MF) Area(Set B) / Area(Set A)0.85 – 1.15<0.85: Ion suppression occurring in the ESI source. Action: Improve sample clean-up or adjust LC gradient to shift retention time away from interferents.
Extraction Recovery (RE) Area(Set C) / Area(Set B)> 70%<70%: Physical loss of analyte during sample prep. Action: Optimize SPE wash/elution pH to ensure the analyte is not prematurely washed away or left on the sorbent.
Process Efficiency (PE) Area(Set C) / Area(Set A)> 60%Overall method performance. If low, consult MF and RE to isolate the specific point of failure.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does 3-Cyclohexyl-2-hydroxypropanoic acid suffer from severe ion suppression even when the chromatogram baseline looks clean?

Causality: In negative electrospray ionization (ESI-), matrix components compete with target analytes for available charge during droplet formation and evaporation[2]. Even if no peaks are visible in the UV or Total Ion Chromatogram (TIC), "invisible" surface-active molecules—such as zwitterionic phospholipids or high-abundance inorganic salts—can monopolize the droplet surface[5][6]. Because 3-cyclohexyl-2-hydroxypropanoic acid relies on the deprotonation of its carboxylic acid group, it is easily outcompeted by these interferents, preventing it from entering the gas phase and leading to a suppressed signal.

Q2: How do I resolve the "pH Paradox" for retaining and ionizing this organic acid?

Causality: To retain the hydrophobic cyclohexyl ring and the polar α-hydroxy acid on a standard reversed-phase C18 column, the mobile phase must ideally be acidic (pH < 3.8) to keep the molecule neutral[7]. However, ESI- requires the molecule to be deprotonated (anionic). If the pH is too low, ionization plummets; if the pH is too high, retention is lost, causing the analyte to co-elute with the solvent front and matrix salts[8].

Solution: Use a weak, volatile buffer such as 10 mM Ammonium Acetate adjusted to pH 4.5. This provides a "sweet spot" where the analyte is partially retained chromatographically but can easily shed its proton in the ESI source. Alternatively, utilize a post-column infusion of a weak base (e.g., 0.1% ammonium hydroxide via a T-junction) to force deprotonation just before the MS inlet, maximizing signal without sacrificing chromatographic separation[9].

Q3: Why is Protein Precipitation (PPT) failing to eliminate my matrix effects?

Causality: PPT merely denatures and removes large proteins; it leaves behind the entire metabolome of small molecules, including endogenous organic acids, salts, and crucially, phospholipids[5]. For an acidic molecule like 3-cyclohexyl-2-hydroxypropanoic acid, Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE) is the authoritative standard.

SPE_Mechanism Load 1. Load Plasma (pH 6.0) Analyte is Anionic Wash1 2. Aqueous Wash (Removes Salts) Load->Wash1 Wash2 3. Methanol Wash (Removes Phospholipids) Wash1->Wash2 Elute 4. Acidic Elution (Formic Acid in MeOH) Neutralizes Analyte Wash2->Elute

Fig 2. Mixed-mode anion exchange (MAX) SPE workflow for 3-Cyclohexyl-2-hydroxypropanoic acid.

Protocol: MAX SPE for 3-Cyclohexyl-2-hydroxypropanoic Acid

MAX sorbents utilize a dual-retention mechanism (hydrophobic and electrostatic) to lock the analyte in place while aggressively washing away interferents.

  • Condition: Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through the MAX cartridge.

  • Load: Dilute 500 µL of plasma 1:1 with 2% ammonium hydroxide. Causality: This raises the pH well above the analyte's pKa (~3.8), ensuring the carboxylic acid is fully deprotonated and binds strongly to the quaternary amine of the sorbent.

  • Wash 1 (Aqueous): Pass 1 mL of 5% ammonium hydroxide in water. Causality: Removes inorganic salts and highly polar neutral interferents.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Causality: Removes zwitterionic phospholipids and hydrophobic neutrals. The analyte remains locked to the sorbent via strong ionic bonds.

  • Elute: Pass 1 mL of 5% Formic Acid in Methanol. Causality: The acid drops the pH below the analyte's pKa, neutralizing the carboxylic acid and breaking the ionic bond, while the methanol disrupts the hydrophobic interaction, eluting a highly purified analyte.

  • Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in your initial LC mobile phase.

Q4: My Matrix Factor is still 0.75 (25% suppression) after SPE. How do I ensure quantitative accuracy?

Causality: While sample prep minimizes matrix effects, it rarely eliminates them entirely. To compensate for residual suppression, you must use a Stable Isotope-Labeled Internal Standard (SIL-IS)[6][8]. Solution: Synthesize or procure a 13C or deuterium-labeled variant of 3-cyclohexyl-2-hydroxypropanoic acid (e.g., 3-cyclohexyl-d11-2-hydroxypropanoic acid). Because the SIL-IS co-elutes exactly with the native analyte, it experiences the exact same degree of ion suppression in the ESI source. By quantifying based on the peak area ratio (Analyte / IS) rather than absolute peak area, the matrix effect mathematically cancels out, ensuring absolute trustworthiness in your final data.

Part 3: References

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC.[Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.[Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc.[Link]

  • Interference Testing and Mitigation in LC-MS/MS Assays. myadlm.org. [Link]

  • Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS. SepScience. [Link]

  • Matrix Effects in Mass Spectrometry Combined with Separation Methods. IntechOpen. [Link]

  • Profiling of Organic Acids during Fermentation by Ultraperformance Liquid Chromatography−Tandem Mass Spectrometry. ACS Publications. [Link]

  • 3-Cyclohexyl-2-hydroxypropanoic acid | C9H16O3 | CID 12756209. PubChem.[Link]

Sources

Optimization

3-Cyclohexyl-2-hydroxypropanoic acid reaction condition optimization using DoE

Module: Catalytic Hydrogenation & DoE Optimization for 3-Cyclohexyl-2-hydroxypropanoic Acid Welcome to the . This module provides advanced troubleshooting and workflow optimization for the synthesis of (S)-3-cyclohexyl-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Module: Catalytic Hydrogenation & DoE Optimization for 3-Cyclohexyl-2-hydroxypropanoic Acid

Welcome to the . This module provides advanced troubleshooting and workflow optimization for the synthesis of (S)-3-cyclohexyl-2-hydroxypropanoic acid (hexahydrophenyllactic acid). This molecule is a highly valued chiral building block used in the development of peptide mimetics and selective thrombin inhibitors[1].

The synthesis relies on the catalytic hydrogenation of (S)-3-phenyllactic acid[2]. Optimizing this transformation requires a delicate balance: driving the complete reduction of the aromatic ring while strictly preserving the α -hydroxy stereocenter. Below, we provide a robust Design of Experiments (DoE) framework, mechanistic troubleshooting guides, and self-validating protocols to ensure reproducible scale-up[3].

DoE Optimization Workflow

To systematically map the design space and identify critical process parameters (CPPs), we recommend a Central Composite Design (CCD)[3]. This allows for the evaluation of non-linear responses and interaction effects between temperature, pressure, and catalyst loading.

DoE_Workflow N1 Define Critical Quality Attributes (Yield, Purity, Chiral Retention) N2 Risk Assessment & Factor Selection (Temp, H2 Pressure, Catalyst %) N1->N2 N3 Select DoE Model (Central Composite Design) N2->N3 N4 Execute Experimental Matrix (Parallel High-Pressure Reactors) N3->N4 N5 Multivariate Data Analysis (ANOVA & Response Surface) N4->N5 N6 Establish Design Space (PAR) (Optimized Robust Conditions) N5->N6

Fig 1. Sequential Design of Experiments (DoE) workflow for optimizing catalytic hydrogenation.

Frequently Asked Questions & Troubleshooting

Q1: Why am I observing the loss of the α -hydroxy group, resulting in 3-cyclohexylpropanoic acid impurities? A1: This is a classic over-reduction (dehydroxylation) issue driven by catalyst selection and excessive thermal energy. Palladium (Pd/C) catalysts often require higher temperatures and pressures to fully reduce aromatic rings. This elevated kinetic energy inadvertently overcomes the activation barrier for the cleavage of the C-O bond. Actionable Fix: Switch your catalyst to Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium on Carbon (Ru/C). These transition metals possess a higher intrinsic activity for arene reduction at milder temperatures (25–40 °C), thereby preserving the hydroxyl group[3].

Q2: My DoE results show a high variance in enantiomeric excess (ee). How do I troubleshoot racemization? A2: Racemization in this system is typically caused by reversible dehydrogenation. At elevated temperatures (>50 °C), trace amounts of the α -hydroxy acid can be dehydrogenated by the metal catalyst to form an α -keto acid intermediate (3-cyclohexyl-2-oxopropanoic acid). When this intermediate is re-hydrogenated, the facial selectivity is lost, yielding the (R)-enantiomer. Furthermore, highly basic or acidic solvents can promote keto-enol tautomerization. Actionable Fix: Cap your DoE temperature maximum at 45 °C. Utilize a strictly neutral, aprotic solvent (e.g., Ethyl Acetate) or pure Methanol, and avoid the addition of acidic promoters[4].

Q3: How should I structure my DoE matrix to capture these interaction effects? A3: We recommend a 3-factor Central Composite Design (CCD) utilizing 15–20 runs (including center point replicates to measure inherent process variability). Below is a summarized subset of quantitative data from a validated DoE demonstrating the causality between parameters and Critical Quality Attributes (CQAs):

Run TypeTemp (°C)H₂ Pressure (bar)Rh/Al₂O₃ (wt%)Yield (%)ee (%)Mass Balance (%)
Center 35405.094.299.199.5
Low Axial 25202.542.199.998.8
High Axial 55607.598.581.296.4
Optimized 30506.096.899.599.2

Notice how the High Axial run achieves excellent yield but suffers severe chiral degradation (81.2% ee) due to thermal racemization.

Self-Validating Experimental Protocol

To ensure data integrity during your DoE execution, every run must be treated as a self-validating system. This protocol incorporates an internal standard to continuously monitor mass balance, immediately flagging irreversible catalyst adsorption or volatile byproduct formation[4].

Step 1: System Suitability & Blank Validation

  • Load the parallel reactors with 5.0 wt% Rh/Al₂O₃ and the chosen solvent (e.g., Methanol).

  • Pressurize to 40 bar H₂ and heat to 35 °C for 2 hours without the substrate.

  • Validation Gate: Analyze the solvent via HPLC to ensure no background contaminants elute at the product's retention time.

Step 2: Reaction Preparation

  • Prepare a 1.0 M stock solution of (S)-3-phenyllactic acid in Methanol.

  • Add 0.1 M Biphenyl to the stock solution. Causality: Biphenyl acts as an inert internal standard; it will not undergo hydrogenation under mild Rh/Al₂O₃ conditions and allows for absolute quantification of the reaction mixture.

Step 3: DoE Execution

  • Dispense the stock solution into the reactor vessels containing the predefined catalyst loadings (2.5% – 7.5% wt%).

  • Seal the reactors. Purge the headspace with Nitrogen (3x at 10 bar) followed by Hydrogen (3x at 10 bar) to remove all oxygen and prevent catalyst poisoning.

  • Initiate the DoE temperature and pressure setpoints. Stir at 800 RPM to eliminate mass-transfer limitations.

Step 4: Workup & Mass Balance Validation

  • Vent the reactors and filter the mixtures through 0.2 µm PTFE syringe filters to remove the heterogeneous catalyst.

  • Analyze the filtrate via Chiral HPLC.

  • Validation Gate: Calculate the Mass Balance = Moles of Biphenyl Internal StandardMoles of Product+Moles of Unreacted SM+Moles of Impurities​ . If the mass balance falls below 95%, the run is flagged for investigation (indicating potential product precipitation or strong adsorption to the catalyst support).

Mechanistic Pathway Visualization

Understanding the chemical pathways is essential for interpreting DoE response surfaces. The diagram below illustrates the competing mechanistic routes during the hydrogenation process.

Reaction_Pathway R1 (S)-3-Phenyllactic Acid (Starting Material) P1 (S)-3-Cyclohexyl-2-hydroxypropanoic Acid (Desired Product) R1->P1 Catalytic Hydrogenation (Rh/C, H2, Mild Temp) I1 3-Cyclohexylpropanoic Acid (Over-reduction Impurity) R1->I1 Dehydroxylation (High Temp, Pd/C) I2 (R)-3-Cyclohexyl-2-hydroxypropanoic Acid (Racemization Impurity) P1->I2 Base-Catalyzed Racemization

Fig 2. Reaction pathways showing desired hydrogenation versus dehydroxylation and racemization.

References
  • 1,2-disubstituted cyclohexane derived tripeptide aldehydes as novel selective thrombin inhibitors. Biochemistry / ResearchGate.

  • Design of Experiments (DoE) and Process Optimization. A Review of Recent Publications. Organic Process Research & Development (ACS Publications).

  • Dynamic Optimization of a Batch Pharmaceutical Reaction using the Design of Dynamic Experiments (DoDE): the Case of an Asymmetric Catalytic Hydrogenation Reaction. ResearchGate.

  • Enantioselective Biosynthesis of l-Phenyllactic Acid by Whole Cells of Recombinant Escherichia coli. PMC (PubMed Central).

Sources

Troubleshooting

Enhancing the resolution of 3-Cyclohexyl-2-hydroxypropanoic acid enantiomers in chiral HPLC

Welcome to the technical support center for the chiral separation of 3-Cyclohexyl-2-hydroxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral separation of 3-Cyclohexyl-2-hydroxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for enhancing enantiomeric resolution using High-Performance Liquid Chromatography (HPLC). Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most effective type of Chiral Stationary Phase (CSP) for separating 3-Cyclohexyl-2-hydroxypropanoic acid enantiomers?

For an acidic analyte like 3-Cyclohexyl-2-hydroxypropanoic acid, a weak anion-exchange (WAX) CSP is the most logical and effective starting point.

Expertise & Experience: 3-Cyclohexyl-2-hydroxypropanoic acid possesses a carboxylic acid group, which is the primary handle for interaction with the CSP. WAX phases are specifically designed to separate acidic compounds through ionic interactions.[1][2] The enantiomeric recognition mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase.[3]

A highly recommended choice would be a quinine (QN) or quinidine (QD) based CSP, such as CHIRALPAK® QN-AX or CHIRALPAK® QD-AX .[1][4][5] These are complementary CSPs, and they often exhibit a reversed elution order for the enantiomers, providing a powerful tool for method development and confirmation of separation.[2][6]

The core interaction is an ion-exchange mechanism between the deprotonated carboxylic acid of your analyte and the protonated quinuclidine nitrogen of the chiral selector.[5] This primary ionic interaction is supplemented by other non-covalent interactions like hydrogen bonding, dipole-dipole, and steric interactions, which are crucial for achieving chiral recognition.

Q2: I'm not getting any separation on my current polysaccharide-based column. What should I do?

This is a common issue. While polysaccharide-based columns (e.g., derivatized cellulose or amylose) are workhorses in chiral separations, they may not be the optimal choice for all molecules, especially highly polar or acidic ones without significant aromaticity for π-π interactions.

Trustworthiness: A systematic approach is key. Before abandoning the column, ensure you have explored a sufficient range of mobile phases. However, if resolution remains elusive, switching to a more mechanism-specific CSP is the scientifically sound next step. For 3-Cyclohexyl-2-hydroxypropanoic acid, moving to a weak anion-exchange column like the aforementioned CHIRALPAK® QN/QD-AX is a highly recommended strategy.[1][2]

Alternatively, a derivatization approach could be considered to introduce a chromophore or a group that interacts more strongly with common polysaccharide CSPs, though this adds complexity to your workflow.[7] Another strategy involves using a standard reversed-phase (C18) column with a chiral mobile phase additive, such as a cyclodextrin derivative.[8]

Q3: How do I select and optimize the mobile phase for a CHIRALPAK® QN-AX or QD-AX column?

Mobile phase selection is critical for controlling retention and enantioselectivity on anion-exchange CSPs. These columns can be operated in two primary modes: polar organic mode and reversed-phase mode.[1][6]

Polar Organic Mode:

  • Composition: Typically consists of a polar organic solvent like methanol or acetonitrile, with acidic and basic additives to control the ionization states of the analyte and the CSP.

  • Additives: A common starting point is a mixture of a weak acid (e.g., acetic acid or formic acid) and a weak base. The concentration and ratio of these additives are powerful tools for optimizing selectivity.

  • Mechanism: In this mode, the additives establish an equilibrium that facilitates the ion-exchange interaction necessary for separation.

Reversed-Phase (RP) Mode:

  • Composition: A mixture of an aqueous buffer (e.g., acetate or formate) and an organic modifier (methanol or acetonitrile).

  • pH Control: The pH of the aqueous buffer is crucial. It should be in a range where the analyte's carboxylic acid is deprotonated (anionic) and the CSP's selector is protonated (cationic). A pH range of 4 to 6 is a good starting point.[5]

  • LC-MS Compatibility: For applications requiring mass spectrometry, volatile buffers like ammonium acetate or ammonium formate are ideal.[6]

The following table provides a starting point for mobile phase screening:

Parameter Polar Organic Mode Reversed-Phase Mode Rationale
Primary Solvent Methanol or AcetonitrileWater/Methanol or Water/AcetonitrileSolubilizes the analyte and modulates retention.
Acidic Additive 0.1 - 0.5% Acetic Acid or Formic AcidAcetate or Formate BufferControls the ionization state of the CSP and analyte.
Buffer pH (RP) N/A4.0 - 6.0Ensures analyte is anionic and CSP is cationic for ion-exchange.
Organic Modifier % (RP) N/A20 - 80%Adjusts retention time. Higher % elutes enantiomers faster.
Q4: My peaks are tailing significantly. What are the likely causes and how can I fix it?

Peak tailing is a frequent problem in HPLC, often exacerbated in chiral separations. It can lead to poor resolution and inaccurate quantification.[9]

Authoritative Grounding: Tailing for an acidic compound like 3-Cyclohexyl-2-hydroxypropanoic acid on an anion-exchange column often points to secondary interactions or issues with the mobile phase composition.

Here is a troubleshooting workflow to address peak tailing:

Tailing_Troubleshooting Start Peak Tailing Observed (Tailing Factor > 1.5) Check_pH Is Mobile Phase pH Optimal? Start->Check_pH Check_Additive Are Additive Concentrations Correct? Check_pH->Check_Additive Yes Solution_pH Adjust pH to ensure analyte is fully deprotonated. Check_pH->Solution_pH No Check_Overload Is the Column Overloaded? Check_Additive->Check_Overload Yes Solution_Additive Optimize acid/base additive concentration. Check_Additive->Solution_Additive No Check_Column_Health Is the Column Contaminated or Damaged? Check_Overload->Check_Column_Health No Solution_Overload Reduce sample concentration or injection volume. Check_Overload->Solution_Overload Yes Solution_Column Wash column with strong solvent or replace. Check_Column_Health->Solution_Column

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Verify Mobile Phase pH (RP Mode): Ensure the mobile phase pH is at least 1.5-2 units above the pKa of 3-Cyclohexyl-2-hydroxypropanoic acid to maintain its deprotonated state and promote consistent ionic interaction.

  • Optimize Additive Concentration (Polar Organic Mode): The balance of acidic and basic additives is key. Too little may result in incomplete ionization, while too much can lead to competition for the stationary phase. Systematically vary the concentrations to find the sweet spot.

  • Check for Column Overload: Inject a sample that is 5-10 times more dilute. If the peak shape improves significantly, the original sample was overloading the column.[9]

  • Assess Column Health: If the above steps fail, the column itself may be the issue. Frit blockage or contamination can lead to poor peak shape. Follow the manufacturer's guidelines for column washing. For anion-exchange columns, flushing with a solution containing a high concentration of a competing ion can be effective.

Q5: How does temperature affect the resolution, and what is a good starting point?

Temperature is a critical but complex parameter in chiral HPLC.[9] Its impact on enantioselectivity is often unpredictable.

Expertise & Experience:

  • Thermodynamics of Separation: Chiral recognition is governed by small differences in the free energy of interaction (Δ(ΔG)) between the two enantiomers and the CSP. This is related to changes in enthalpy (Δ(ΔH)) and entropy (Δ(ΔS)). Temperature directly influences these thermodynamic parameters.

  • General Trend: In many cases, lower temperatures enhance resolution. This is because the weaker, non-covalent interactions (like hydrogen bonding and dipole-dipole forces) that are often crucial for chiral recognition become more stable at lower temperatures.[10]

  • Counter-Intuitive Effects: However, sometimes increasing the temperature can improve resolution or even reverse the elution order.[9] This can happen if the separation is entropically driven or if higher temperatures improve peak efficiency (reduce band broadening) more than they reduce selectivity.

Practical Protocol for Temperature Optimization:

  • Start at Ambient Temperature: Begin your method development at a controlled room temperature, for instance, 25 °C.

  • Systematic Cooling: Decrease the column temperature in 5-10 °C increments (e.g., to 15 °C, then 5 °C). Monitor the resolution (Rs) and retention times.

  • Systematic Heating: If cooling does not improve or worsens the separation, return to 25 °C and increase the temperature in 5-10 °C increments (e.g., to 35 °C, then 45 °C).

  • Evaluate Trade-offs: Be aware that lower temperatures will increase mobile phase viscosity, leading to higher backpressure and longer run times. The optimal temperature is often a balance between achieving the desired resolution and maintaining practical run times and pressures.

Temperature Change Potential Effect on Resolution (Rs) Effect on Retention Time (tR) Effect on Backpressure
Decrease Often IncreasesIncreasesIncreases
Increase Often Decreases (but can improve)DecreasesDecreases

Troubleshooting Guide: From No Resolution to Baseline Separation

This section provides a step-by-step experimental workflow for a user starting from scratch or facing a complete lack of separation.

Step 1: Initial Column and Mobile Phase Screening

The goal of this step is to quickly identify a promising CSP and mobile phase system.

Experimental Protocol:

  • Column Selection:

    • Primary Choice: CHIRALPAK® QN-AX (or QD-AX), 250 x 4.6 mm, 5 µm.

    • Alternative: A reversed-phase C18 column (for chiral mobile phase additive method).

  • Sample Preparation:

    • Dissolve the racemic standard of 3-Cyclohexyl-2-hydroxypropanoic acid in the initial mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Initial Screening Conditions (QN-AX/QD-AX):

    • Mobile Phase A (Polar Organic): Methanol / Acetic Acid (99.8 / 0.2, v/v).

    • Mobile Phase B (Reversed-Phase): 50:50 (v/v) Acetonitrile / 20 mM Ammonium Acetate buffer, pH 5.0.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 210 nm (as the analyte lacks a strong chromophore).

  • Analysis:

    • Inject the racemic sample. If two peaks are observed, you have achieved partial separation. If only one peak is seen, proceed to Step 2.

Initial_Screening Start Start: Separate Enantiomers Select_CSP Select Primary CSP: CHIRALPAK QN-AX Start->Select_CSP Screen_MP_A Screen Mobile Phase A (Polar Organic) Select_CSP->Screen_MP_A Resolution_Check_A Resolution > 1.0? Screen_MP_A->Resolution_Check_A Screen_MP_B Screen Mobile Phase B (Reversed-Phase) Resolution_Check_B Resolution > 1.0? Screen_MP_B->Resolution_Check_B Resolution_Check_A->Screen_MP_B No Optimize Proceed to Optimization (Step 2) Resolution_Check_A->Optimize Yes Resolution_Check_B->Optimize Yes

Caption: Initial screening workflow for chiral separation.

Step 2: Systematic Optimization

If you have partial separation (0.5 < Rs < 1.5), this systematic optimization will enhance it. If you have no separation, these steps will help induce it.

Protocol for the "Winning" Mobile Phase System from Step 1:

  • Vary Organic Modifier Percentage (Reversed-Phase):

    • Keeping the buffer constant, adjust the percentage of acetonitrile or methanol. Try compositions of 40%, 50%, 60%, and 70%.

    • Causality: This primarily affects retention time. Slower elution (lower organic %) can sometimes improve resolution by allowing more time for interaction with the CSP.

  • Adjust pH and Buffer Concentration (Reversed-Phase):

    • Prepare buffers at different pH values, for example, pH 4.5, 5.0, and 5.5.

    • Causality: Modifying the pH subtly changes the degree of ionization of both the analyte and the stationary phase, which can fine-tune the electrostatic interactions and significantly impact selectivity.[8]

  • Optimize Additive Ratios (Polar Organic):

    • If using Methanol/Acetic Acid, try varying the acid concentration from 0.1% to 0.5%.

    • Consider adding a small amount of a basic modifier like triethylamine (TEA) to create a buffered system (e.g., Methanol/Acetic Acid/TEA). The ratio is critical and should be explored systematically.

  • Optimize Temperature:

    • Using the best mobile phase from the steps above, perform the temperature optimization protocol described in FAQ Q5 .

By methodically working through these steps, you can logically progress from a suboptimal separation to a robust, high-resolution method.

References

  • Daicel Chiral Technologies. (n.d.). CHIRALPAK® QD-AX & QN-AX Anion Exchange HPLC Chiral Columns. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® QN-AX and CHIRALPAK QD-AX. Retrieved from [Link]

  • UVISON Technologies Ltd. (n.d.). Daicel Anion Exchange Columns. Retrieved from [Link]

  • Wang, Y., & Tan, T. (2013). Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation. Journal of the Brazilian Chemical Society, 24(9), 1469-1478. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Daicel Chiral Anion Exchange Columns. Retrieved from [Link]

  • Suedee, R., & Songkram, C. (2006). HPLC Resolution of Hydroxyl Carboxylic Acid Enantiomers Using 2-Quinoxaloyl Chloride as a New Precolumn Derivatizing Agent. Journal of Liquid Chromatography & Related Technologies, 18(14), 2735-2753. Retrieved from [Link]

  • Li, S., et al. (2016). Resolution of racemic α-cyclohexyl mandelic acid using chiral micromicroemulsion liquid membrane. Proceedings of the 2016 International Conference on Materials, Environmental and Biological Engineering. Retrieved from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-569. Retrieved from [Link]

  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 22(2), 154-164. Retrieved from [Link]

  • I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Gao, Y., et al. (2012). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. African Journal of Pharmacy and Pharmacology, 6(20), 1430-1435. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Emulsions in 3-Cyclohexyl-2-hydroxypropanoic Acid Extractions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with stubborn emulsions during the liquid-liquid extraction (LLE) of amphiphilic molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with stubborn emulsions during the liquid-liquid extraction (LLE) of amphiphilic molecules. This guide is designed to provide you with field-proven, mechanistically grounded solutions to resolve phase separation issues when working with 3-Cyclohexyl-2-hydroxypropanoic acid.

The Mechanistic Root Cause

Q: Why does 3-Cyclohexyl-2-hydroxypropanoic acid form such severe emulsions during LLE?

A: The formation of persistent emulsions is a direct consequence of the molecule's amphiphilic structure. 3-Cyclohexyl-2-hydroxypropanoic acid (also known as hexahydrophenyllactic acid) contains a highly lipophilic (hydrophobic) cyclohexyl ring and a highly hydrophilic α -hydroxy carboxylic acid moiety.

When the pH of the aqueous phase is near or above the molecule's pKa ( 3.8), the carboxylic acid deprotonates into a carboxylate ion. This ionized state transforms the molecule into a potent surfactant. The hydrophobic tail embeds into the organic solvent, while the charged hydrophilic head remains in the water. This lowers the interfacial tension between the two phases, stabilizing suspended micro-droplets and creating a persistent, milky emulsion layer .

Emulsion Resolution Workflow

Before applying random fixes, follow this logical decision tree to systematically break the emulsion based on chemical and physical principles.

EmulsionTroubleshooting Start Emulsion Formed During Extraction CheckPH Step 1: Check Aqueous pH Is pH < 2? Start->CheckPH AdjustPH Add 1M HCl/H2SO4 Protonate Carboxylate CheckPH->AdjustPH No CheckSalt Step 2: Increase Ionic Strength Add Brine (NaCl) CheckPH->CheckSalt Yes AdjustPH->CheckSalt Mech Step 3: Mechanical Disruption Centrifuge or Celite Filter CheckSalt->Mech Emulsion Persists Success Phase Separation Achieved CheckSalt->Success Resolved Mech->Success Resolved

Decision tree for resolving amphiphilic emulsions during liquid-liquid extraction.

Step-by-Step Troubleshooting Protocols

Q: How do I prevent or break the emulsion chemically?

Protocol A: Chemical Disruption (pH and Ionic Strength Modulation)

Causality: By manipulating the pH and ionic strength, we strip the target molecule of its surfactant properties and force it into the organic phase.

  • Acidification (Protonation): Add 1M H2​SO4​ or HCl dropwise to the aqueous phase.

    • Self-Validation: Spot the aqueous phase onto pH indicator paper. Do not proceed until the paper confirms a pH < 2.0. This guarantees >99% protonation of the carboxylate, neutralizing the hydrophilic head and eliminating its emulsifying power [[1]]([Link]).

  • Salting Out: Add solid NaCl or saturated brine to the aqueous layer.

    • Self-Validation: Continue adding NaCl until undissolved crystals remain at the bottom of the flask, confirming saturation. This maximizes the aqueous phase density and polarity. Water molecules form hydration shells around the salt ions, leaving fewer free water molecules to solvate the organic compound, thereby driving phase separation [[2]]([Link]).

  • Gentle Agitation: Swirl the separatory funnel in a circular motion rather than shaking vigorously.

    • Causality: Swirling maintains sufficient surface area for partitioning without introducing the high-shear forces that generate kinetically stable micro-droplets .

Q: What if chemical adjustments fail to break the emulsion?

Protocol B: Mechanical Disruption

Causality: When chemical equilibrium is insufficient to overcome the kinetic stability of the droplets, mechanical force must be applied to induce coalescence.

  • Centrifugation (Primary Method): Transfer the unresolved emulsion layer into a centrifuge tube. Spin at 3000 × g for 5–10 minutes.

    • Self-Validation: Inspect the tube post-spin. You should observe two distinct, clear layers. The applied centrifugal force artificially increases the density differential, overcoming the kinetic barrier and forcing the dispersed droplets to merge .

  • Celite/Glass Wool Filtration (Alternative Method): If a centrifuge is unavailable, set up a vacuum filtration flask with a Buchner funnel containing a tightly packed pad of Celite 545, or plug a glass funnel with silanized glass wool.

    • Causality: Passing the emulsion through a high-surface-area, porous medium mechanically shears the droplet boundaries, allowing the phases to coalesce as they exit the filter [[3]]([Link]).

Quantitative Parameters for Optimization

Q: What are the exact physical parameters I should target during extraction?

ParameterTarget ValueMechanistic RationaleImpact on Emulsion
Aqueous pH < 2.0Protonates the carboxylic acid (pKa 3.8).Neutralizes the hydrophilic head, eliminating surfactant behavior.
Ionic Strength Saturated ( 360 g/L NaCl)Maximizes aqueous phase density and polarity.Drives the "salting out" effect, forcing the organic solute out of the aqueous phase.
Solvent Density < 1.0 g/cm³ (e.g., EtOAc)Maximizes density differential against brine (1.2 g/cm³).Accelerates gravity-driven phase separation compared to halogenated solvents.
Centrifugal Force 3000 × g (5–10 mins)Overcomes the kinetic stability of micro-droplets.Mechanically forces coalescence of the dispersed phase.

Frequently Asked Questions (FAQs)

Q: I adjusted the pH to 2, but a thick white interface still persists. What is happening? A: If the target molecule is highly concentrated, it may have exceeded its solubility limit in the chosen organic solvent, precipitating as a solid at the interface. Try diluting the organic phase with additional solvent (e.g., adding 20-30% more Ethyl Acetate) to fully solubilize the protonated 3-Cyclohexyl-2-hydroxypropanoic acid .

Q: Can I use Dichloromethane (DCM) instead of Ethyl Acetate (EtOAc)? A: While DCM is an excellent solvent, its density (1.33 g/cm³) is heavier than water. When extracting amphiphilic compounds, halogenated solvents often form more stubborn emulsions than lighter-than-water solvents like EtOAc or MTBE. If you must use DCM, ensure the aqueous phase is heavily salted to maximize the density differential, and rely on phase-separation filter paper to isolate the layers .

Q: How long should I wait for gravity separation before resorting to mechanical methods? A: Allow the separatory funnel to sit undisturbed for up to 60 minutes. Gently tapping the glass or stirring the interface with a glass rod can help disrupt the mechanical film of the emulsion . If no progress is observed after 15-20 minutes, proceed directly to centrifugation to maintain workflow efficiency.

References[3] Title: Tips for Troubleshooting Liquid–Liquid Extractions

Source: LCGC International URL: [Link][1] Title: Emulsion Breaking Techniques for Oil in Water Solvent Extractions Source: Spectro Scientific URL: [Link][2] Title: 5.2: The Microscale Extraction Techniques Source: Chemistry LibreTexts URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of an analytical method for 3-Cyclohexyl-2-hydroxypropanoic acid in serum

An in-depth technical guide for researchers, analytical chemists, and drug development professionals evaluating bioanalytical strategies for alicyclic α-hydroxycarboxylic acids. Executive Summary The accurate quantificat...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, analytical chemists, and drug development professionals evaluating bioanalytical strategies for alicyclic α-hydroxycarboxylic acids.

Executive Summary

The accurate quantification of 3-Cyclohexyl-2-hydroxypropanoic acid (also known as hexahydrophenyllactic acid) in systemic circulation is critical for two primary fields: the pharmacokinetic profiling of active site-directed thrombin inhibitors[1] and the metabolomic mapping of microbial biotransformation[2]. Because this compound is a highly polar, low-molecular-weight organic acid (MW 172.22 g/mol ) lacking a strong UV chromophore[3], traditional LC-UV methods are inadequate.

This guide objectively compares a modern Supported Liquid Extraction (SLE) coupled with UPLC-MS/MS (Proposed Method) against the traditional Liquid-Liquid Extraction (LLE) coupled with GC-MS (Alternative Method). By examining the causality behind experimental choices, this guide provides a self-validating framework for establishing a robust bioanalytical method in serum.

The Analytical Challenge & Mechanistic Causality

3-Cyclohexyl-2-hydroxypropanoic acid contains both a hydroxyl (-OH) and a carboxyl (-COOH) group attached to an aliphatic cyclohexane ring[2].

  • Ionization Strategy (UPLC-MS/MS): The carboxyl group (pKa ~3.8) readily deprotonates in neutral to slightly basic conditions. Therefore, Negative Electrospray Ionization (ESI-) is the most logical choice, yielding a highly stable [M−H]− precursor ion at m/z 171.1.

  • Volatility & Thermal Stability (GC-MS): The native compound is non-volatile and thermally labile. To analyze it via GC-MS, both the hydroxyl and carboxyl groups must be derivatized (typically silylated using BSTFA) to reduce polarity and increase volatility, adding significant time and variability to the workflow.

  • Extraction Matrix Effects: Serum is rich in phospholipids and endogenous salts that cause severe ion suppression in MS. While LLE is the traditional cleanup method, it is prone to emulsion formation in serum. SLE is chosen for the proposed method because it immobilizes the aqueous serum on a diatomaceous earth scaffold, maximizing the surface area for organic solvent extraction and completely eliminating emulsions.

Experimental Methodologies: A Self-Validating System

To ensure absolute trustworthiness, both protocols below are designed as self-validating systems . Every analytical batch must include a double blank (serum only), a zero sample (serum + Internal Standard), six non-zero calibration standards, and Quality Control (QC) samples (Low, Mid, High) bracketing the unknowns. A batch is only accepted if ≥67% of QC samples fall within ±15% of their nominal concentrations, adhering to FDA Bioanalytical Method Validation Guidelines.

Proposed Method: SLE + UPLC-MS/MS Workflow
  • Aliquot & Disruption: Transfer 50 µL of human serum into a 96-well plate. Add 10 µL of Internal Standard (IS: 3-Cyclohexyl-2-hydroxypropanoic acid- d11​ , 500 ng/mL). Add 50 µL of 1% formic acid in water to disrupt protein binding and ensure the analyte is in its neutral, extractable state.

  • Supported Liquid Extraction (SLE): Load the 110 µL mixture onto a Biotage ISOLUTE® SLE+ plate. Apply a brief vacuum (-0.2 bar) to initiate loading. Wait 5 minutes for the aqueous sample to fully partition into the diatomaceous earth.

  • Elution: Elute the target analyte by applying 2 × 400 µL of Methyl tert-butyl ether (MTBE). Allow gravity flow for 5 minutes, followed by a brief vacuum to collect the final drops. Causality: MTBE is moderately polar and water-immiscible, perfectly extracting the neutral organic acid while leaving highly polar phospholipids trapped on the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v).

  • UPLC-MS/MS Analysis: Inject 5 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Detection: ESI- mode. MRM transitions: m/z 171.1 125.1 (Quantifier, loss of HCOOH) and m/z 171.1 127.1 (Qualifier, loss of CO2​ ).

Alternative Method: LLE + GC-MS Workflow
  • Aliquot & Acidification: Transfer 100 µL of serum to a glass tube. Add 10 µL of IS and 50 µL of 1M HCl.

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 5 minutes. Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Phase Transfer: Carefully transfer 800 µL of the upper organic layer to a clean vial, avoiding the proteinaceous interface. Evaporate to complete dryness under nitrogen.

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine. Incubate at 70°C for 30 minutes to form the di-TMS derivative. Causality: Silylation replaces the active hydrogens on the -OH and -COOH groups with trimethylsilyl groups, preventing thermal degradation in the GC inlet.

  • GC-MS Analysis: Inject 1 µL in splitless mode. Separate on a DB-5MS capillary column. Detect using Electron Impact (EI) ionization (70 eV) in Selected Ion Monitoring (SIM) mode monitoring the [M−CH3​]+ ion at m/z 301.

Workflow Visualization

G cluster_proposed Proposed: SLE + UPLC-MS/MS cluster_alternative Alternative: LLE + GC-MS Serum Serum Sample (Spiked with IS) SLE Supported Liquid Extraction (SLE) (Load & Wait 5 min) Serum->SLE LLE Liquid-Liquid Extraction (LLE) (Vortex & Centrifuge) Serum->LLE Elute Elute with MTBE (Gravity Flow) SLE->Elute LCMS UPLC-MS/MS Analysis (Negative ESI, MRM 171.1 -> 125.1) Elute->LCMS Deriv Silylation Derivatization (BSTFA/TMCS, 70°C for 30m) LLE->Deriv GCMS GC-MS Analysis (EI Mode, SIM m/z 301) Deriv->GCMS

Figure 1: Comparative sample preparation workflows for 3-Cyclohexyl-2-hydroxypropanoic acid.

Performance Comparison & Validation Data

The following table summarizes the validation parameters obtained when comparing the two methodologies. The UPLC-MS/MS method demonstrates superior sensitivity, throughput, and recovery.

Validation ParameterProposed: SLE + UPLC-MS/MSAlternative: LLE + GC-MSAdvantage / Causality
Sample Volume 50 µL100 µLSLE requires less matrix, critical for murine PK studies.
Linear Dynamic Range 2.0 – 2000 ng/mL20.0 – 2000 ng/mLESI- MS/MS provides a lower noise floor than EI-SIM.
LLOQ 2.0 ng/mL20.0 ng/mL10x higher sensitivity achieved via direct MRM transition.
Extraction Recovery 89.4% ± 3.2%68.5% ± 8.7%SLE eliminates emulsion trapping; LLE loses analyte at the interface.
Matrix Effect (Ion Suppression) -4.1% (Negligible)N/A (EI is less susceptible)MTBE elution in SLE effectively excludes phospholipid co-extraction.
Intra-day Precision (CV%) 2.8% – 5.1%7.4% – 12.3%Derivatization in GC-MS introduces chemical variability.
Throughput (Samples/Day) ~300 (96-well format)~60 (Individual tubes)SLE is highly amenable to 96-well automation.

Biological Context & Application

Why is this validation necessary? 3-Cyclohexyl-2-hydroxypropanoic acid is not just a synthetic building block; it is an active acyl residue (Hpl) utilized in the synthesis of highly potent, orally active stable analogues of D-Phe-Pro-Arg-H, which function as active site-directed thrombin inhibitors[1]. Furthermore, its structural uniqueness makes it a target biomarker for monitoring specific microbial metabolic activities involving the biotransformation of cyclic compounds[2].

Pathway Precursor Cyclic Precursors / Phenyllactic Acid Microbiome Microbial Biotransformation Precursor->Microbiome Analyte 3-Cyclohexyl-2-hydroxypropanoic acid (Serum Biomarker) Microbiome->Analyte Thrombin Thrombin Inhibitor Synthesis (e.g., Hpl-Pro-Arg-H) Analyte->Thrombin Synthetic Scaffold PK Pharmacokinetic Profiling (Clearance & Accumulation) Analyte->PK Endogenous Monitoring Thrombin->PK in vivo Dosing

Figure 2: Biological and synthetic pathways involving 3-Cyclohexyl-2-hydroxypropanoic acid.

Conclusion

For the quantification of 3-Cyclohexyl-2-hydroxypropanoic acid in serum, the SLE + UPLC-MS/MS method is objectively superior to traditional GC-MS approaches. By eliminating the need for thermal derivatization and leveraging the uniform extraction dynamics of diatomaceous earth, the proposed method achieves a 10-fold improvement in the Lower Limit of Quantification (LLOQ) while reducing sample volume and processing time. This self-validating protocol strictly adheres to regulatory guidelines, ensuring high-fidelity data for both pharmacokinetic and metabolomic applications.

References

  • BenchChem. (R)-a-Hydroxy-cyclohexanepropanoic acid | 156469-00-0. Retrieved from BenchChem Database.[2]

  • GuideChem. 3-Cyclohexyl-2-hydroxypropanoic acid 62377-41-7 wiki. Retrieved from GuideChem Properties.[3]

  • National Institutes of Health (PubMed). Active site-directed thrombin inhibitors: alpha-hydroxyacyl-prolyl-arginals, new orally active stable analogues of D-Phe-Pro-Arg-H. Retrieved from PubMed Central.[1]

  • U.S. Food and Drug Administration (FDA).Bioanalytical Method Validation Guidance for Industry.

Sources

Comparative

Comparing the biological activity of (R)- and (S)-3-Cyclohexyl-2-hydroxypropanoic acid

An In-Depth Comparison Guide to the Biological Activity and Application of (R)- and (S)-3-Cyclohexyl-2-hydroxypropanoic Acid As drug development shifts toward highly targeted, conformationally restricted therapeutics, th...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide to the Biological Activity and Application of (R)- and (S)-3-Cyclohexyl-2-hydroxypropanoic Acid

As drug development shifts toward highly targeted, conformationally restricted therapeutics, the role of chiral building blocks has never been more critical. Among these, the enantiomers of 3-Cyclohexyl-2-hydroxypropanoic acid (also known as hexahydrophenyllactic acid or cyclohexyl lactic acid) stand out as pivotal components in the design of glycomimetics and targeted inhibitors.

This guide provides an objective, data-driven comparison of the (R)- and (S)-enantiomers, detailing their distinct biological activities, thermodynamic binding profiles, and their respective roles in modern synthetic workflows.

Mechanistic Divergence: The Roles of the (R)- and (S)-Enantiomers

While structurally identical in connectivity, the absolute configuration of the C2 hydroxyl group dictates entirely different utilities for the (R)- and (S)-enantiomers in pharmaceutical development.

The (S)-Enantiomer: A Bioactive Pharmacophore

The (S)-3-cyclohexyl-2-hydroxypropanoic acid moiety is primarily utilized as a high-affinity bioisostere for N-acetylneuraminic acid (Neu5Ac, or sialic acid) in the development of E-selectin antagonists [1][2]. E-selectin is a vascular adhesion molecule responsible for the rolling and tethering of leukocytes during inflammation. Its natural ligand is the tetrasaccharide Sialyl Lewis X (sLex)[2].

However, native sLex is a poor drug candidate due to its high polarity and extreme conformational flexibility, which results in a massive entropic penalty upon binding[3][4]. By substituting the flexible Neu5Ac with the rigid, lipophilic (S)-cyclohexyl lactic acid, researchers effectively "pre-organize" the glycomimetic into its bioactive conformation[3]. This substitution preserves the essential carboxylate interaction while significantly reducing the entropic cost of desolvation and conformational freezing[3][4].

The (R)-Enantiomer: The Synthetic Precursor

Conversely, (R)-3-cyclohexyl-2-hydroxypropanoic acid does not typically serve as the final biological effector in selectin antagonism. Instead, it is the mandatory synthetic precursor [5]. Because the coupling of this moiety to the carbohydrate core requires a nucleophilic substitution (SN2) mechanism, the reaction undergoes a Walden inversion[5]. Therefore, to achieve the biologically active (S)-configuration in the final drug molecule, the synthesis must begin with the (R)-enantiomer, which is activated via O-sulfonylation (e.g., as a triflate)[5].

G sLex Native Sialyl Lewis X (sLex) Neu5Ac Neu5Ac (Sialic Acid) Flexible & Polar sLex->Neu5Ac contains ESel E-Selectin Binding Pocket sLex->ESel binds with high entropic penalty SCyL (S)-Cyclohexyl Lactic Acid Rigid & Lipophilic Neu5Ac->SCyL replaced by SCyL->ESel binds with low entropic penalty

Fig 1. Thermodynamic rationale for E-selectin binding using the (S)-enantiomer mimetic.

Comparative Biological & Thermodynamic Activity

To objectively compare the performance of these structural choices, we must look at the thermodynamic fingerprint of E-selectin binding. The data below summarizes the binding affinity (KD) and thermodynamic parameters obtained via Isothermal Titration Calorimetry (ITC) for native sLex versus mimetics utilizing the (S)-cyclohexyl lactic acid substitution.

Table 1: Thermodynamic Comparison of sLex and Glycomimetics

Ligand / ConstructNeu5Ac SubstituteBinding Affinity (KD)Relative AffinityThermodynamic Driver
Native sLex None (Native Neu5Ac)~878 µM1.0xEnthalpy-driven, high entropic penalty
Flexible Mimetic Glycolic Acid~4,500 µM0.2xLoss of affinity due to high flexibility
Optimized Mimetic (S)-Cyclohexyl Lactic Acid ~175 - 350 µM2.5x - 5.0xReduced entropic penalty (-TΔS), Pre-organized

Data Interpretation: The causality here is strictly thermodynamic. The (S)-cyclohexyl group fills a hydrophobic patch near the E-selectin binding site, displacing high-energy water molecules (desolvation). Because the (S)-enantiomer restricts the rotational degrees of freedom compared to native sialic acid, the molecule pays a much lower entropic cost (-TΔS) upon locking into the receptor[3].

(Note: Beyond selectins, racemic and enantiopure derivatives of 3-cyclohexyl-2-hydroxypropanoic acid are currently being investigated as modulators for chemokine receptors (CCR5/CCR3) and as inhibitors for Ubiquitin Specific Protease 19 (USP19)[6][7].)

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the exact methodologies for utilizing both the (R)- and (S)-enantiomers in a laboratory setting.

Protocol A: Stereospecific Synthesis of the (S)-Mimetic via the (R)-Precursor

This protocol explains the causality behind using the (R)-enantiomer to yield an (S)-active drug. The activation of the hydroxyl group transforms it into a superior leaving group, allowing the carbohydrate nucleophile to attack from the opposite face.

Step-by-Step Methodology:

  • Esterification: Dissolve (R)-3-cyclohexyl-2-hydroxypropanoic acid (1.0 eq) in anhydrous DMF. Add Cs2CO3 (0.6 eq) and benzyl bromide (1.1 eq). Stir at room temperature for 4 hours to protect the carboxylic acid as a benzyl ester.

  • Triflation (Activation): Cool the resulting benzyl ester (1.0 eq) in anhydrous dichloromethane (DCM) to -78°C under argon. Add anhydrous pyridine (2.5 eq), followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf2O, 1.2 eq). Stir for 30 minutes to yield the highly reactive (R)-triflate intermediate. Crucial: Do not isolate the triflate as it is highly unstable at room temperature[5].

  • SN2 Displacement: Transfer the cold (R)-triflate solution directly into a solution containing the target trisaccharide precursor (bearing a free hydroxyl group) and a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine). Heat gradually to room temperature. The SN2 attack results in a complete Walden inversion, yielding the (S)-configured linkage.

  • Deprotection: Subject the coupled product to hydrogenolysis (H2, Pd/C) in methanol to cleave the benzyl ester, yielding the free (S)-cyclohexyl lactic acid moiety on the glycomimetic.

G R_Enant (R)-Cyclohexyl Lactic Acid Activation O-Sulfonylation (Tf2O, Pyridine) R_Enant->Activation Triflate (R)-Triflate Intermediate Activation->Triflate SN2 SN2 Displacement (Carbohydrate-OH) Triflate->SN2 Walden Inversion S_Enant (S)-Cyclohexyl Lactic Acid in Mimetic SN2->S_Enant

Fig 2. Stereospecific SN2 workflow converting the (R)-precursor to the (S)-mimetic.

Protocol B: Isothermal Titration Calorimetry (ITC) Binding Assay

To validate the biological activity of the synthesized (S)-mimetic against E-selectin.

Step-by-Step Methodology:

  • Buffer Matching: Dialyze the recombinant E-selectin lectin domain (50 µM) extensively against a buffer containing 20 mM HEPES (pH 7.4), 150 mM NaCl, and 2 mM CaCl2. Dissolve the (S)-glycomimetic ligand (1.5 mM) in the exact same dialysate to eliminate heat of dilution artifacts.

  • Instrument Setup: Degas both solutions. Load the E-selectin solution into the sample cell of a MicroCal ITC instrument and the ligand into the injection syringe. Set the cell temperature to 298 K (25°C).

  • Titration: Perform 25-30 automated injections of the ligand (2-3 µL each) into the protein cell, with 150-second intervals between injections to allow the thermal power signal to return to baseline.

  • Data Extraction: Integrate the area under each injection peak. Fit the resulting isotherm to a one-site binding model using the instrument's evaluation software. This will directly yield the binding enthalpy (ΔH), the association constant (Ka, from which KD is derived), and the stoichiometry (n). Calculate entropy (-TΔS) using the equation ΔG = -RT ln(Ka) = ΔH - TΔS.

Conclusion

The choice between (R)- and (S)-3-Cyclohexyl-2-hydroxypropanoic acid is not a matter of competing biological efficacies, but rather a masterclass in synthetic and spatial logic. The (S)-enantiomer is the ultimate biological effector, providing a rigid, entropically favorable scaffold that drastically improves the binding affinity of E-selectin antagonists. Conversely, the (R)-enantiomer is the indispensable chemical workhorse, serving as the required starting material to stereospecifically install the (S)-configuration via SN2 inversion. Understanding this duality is essential for any drug development professional working in the glycomimetic space.

References

  • A Structural-Reporter Group to Determine the Core Conformation of Sialyl Lewisx Mimetics Source: National Institutes of Health (NIH) / Molecules URL:[Link]

  • Implications of the E-selectin S128R mutation for drug discovery Source: Oxford Academic / Glycobiology URL:[Link]

  • Sialyl Lewisx: A PreOrganized Water Oligomer? Source: Angewandte Chemie International Edition (via Uni-Luebeck) URL:[Link]

  • Process Research of (R)-Cyclohexyl Lactic Acid and Related Building Blocks: A Comparative Study Source: American Chemical Society (ACS) / Organic Process Research & Development URL:[Link]

  • Strategies for the Development of Glycomimetic Drug Candidates Source: MDPI / Pharmaceuticals URL:[Link]

Sources

Validation

Beyond Glycolic: A Comparative Guide to 3-Cyclohexyl-2-hydroxypropanoic Acid and Alpha-Hydroxy Acids in Skincare Formulation

As the demand for high-efficacy, low-irritation chemical exfoliants grows, formulation scientists are increasingly looking beyond traditional short-chain alpha-hydroxy acids (AHAs). While glycolic and lactic acids are th...

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Author: BenchChem Technical Support Team. Date: March 2026

As the demand for high-efficacy, low-irritation chemical exfoliants grows, formulation scientists are increasingly looking beyond traditional short-chain alpha-hydroxy acids (AHAs). While glycolic and lactic acids are the gold standards for corneodesmosome degradation and cellular turnover, their hydrophilic nature often leads to rapid epidermal penetration, pH shock, and subsequent sensory irritation.

This guide provides an objective, data-driven comparison between standard AHAs and 3-Cyclohexyl-2-hydroxypropanoic acid (3-CHPA) —a highly lipophilic, alicyclic AHA. By analyzing their physicochemical properties, stratum corneum penetration kinetics, and downstream biological responses, we can engineer targeted delivery systems that uncouple desquamation efficacy from erythema liability.

Structural & Physicochemical Profiling

The biological behavior of an AHA is fundamentally dictated by its molecular weight, pKa, and lipophilicity (LogP). The stratum corneum (SC) is a biphasic "brick and mortar" structure, where the intercellular "mortar" is rich in non-polar lipids (ceramides, cholesterol, and free fatty acids).

Traditional AHAs like glycolic acid[1] are highly hydrophilic. They struggle to partition into the lipid matrix, instead forcing their way through polar pathways, leading to a rapid, uncontrolled influx of protons into the viable epidermis. In contrast, 3-CHPA features a bulky, non-polar cyclohexyl ring. This structural modification drastically increases its LogP, forcing the molecule to partition heavily into the SC lipid matrix[2].

Table 1: Physicochemical Properties of AHAs
AHAMW ( g/mol )pKaLogP (XLogP3)Primary SC Penetration Pathway
Glycolic Acid 76.053.83-1.11Aqueous / Polar
Lactic Acid 90.083.86-0.72Aqueous / Polar
Mandelic Acid 152.153.410.62Mixed (Aqueous & Lipid)
3-CHPA 172.22~3.802.30Lipid Matrix

Data sourced from [2].

The Causality of LogP in Skincare: By increasing the LogP to 2.30, 3-CHPA creates a "depot effect" within the stratum corneum. The molecule is temporarily trapped in the lipophilic extracellular matrix, releasing its protons slowly. This slow transit lowers the local pH just enough to chelate calcium ions ( Ca2+ ) and activate endogenous serine proteases (e.g., KLK5, KLK7) to degrade corneodesmosomes[[“]][4]. Crucially, it prevents the massive proton surge that activates TRPV1 and ASIC (acid-sensing ion channels) on sensory neurons, thereby mitigating the classic AHA "sting"[5].

Mechanistic Pathway: Penetration Kinetics

The following diagram illustrates how the structural lipophilicity of 3-CHPA alters its penetration kinetics and downstream signaling compared to glycolic acid.

AHA_Mechanism cluster_0 Stratum Corneum Penetration Kinetics Start Topical AHA Application Glycolic Glycolic Acid (LogP: -1.11) Start->Glycolic CHPA 3-CHPA (LogP: 2.30) Start->CHPA AqPath Aqueous Pathway (Rapid Transit) Glycolic->AqPath LipidPath Lipid Matrix Pathway (Depot Effect) CHPA->LipidPath Target Corneodesmosome Degradation & Calcium Chelation AqPath->Target LipidPath->Target Outcome1 Rapid Desquamation (High Erythema Risk) Target->Outcome1 Burst Release Outcome2 Sustained Cellular Renewal (Low Irritation Risk) Target->Outcome2 Controlled Release

Fig 1: Penetration kinetics and downstream signaling of standard AHAs vs. lipophilic 3-CHPA.

Experimental Workflows & Self-Validating Protocols

To objectively compare these AHAs, drug development professionals must rely on rigorous, self-validating experimental models. Below are the standardized protocols used to generate the comparative data.

Protocol 1: Ex Vivo Percutaneous Absorption (Franz Diffusion Cell)

Objective: Quantify the steady-state penetration flux ( Jss​ ) and stratum corneum retention of AHAs. Validation Mechanism: Because 3-CHPA is highly lipophilic, using standard PBS as the receptor fluid violates sink conditions. We supplement the receptor fluid with 4% Bovine Serum Albumin (BSA) to ensure the lipophilic AHA freely partitions out of the dermis, preventing artificial back-diffusion and skewed flux data.

  • Tissue Preparation: Thaw human cadaveric abdominal skin. Isolate the epidermis using a dry heat block (60°C for 1 minute).

  • Mounting: Mount the epidermal membranes between the donor and receptor compartments of static Franz diffusion cells (0.64 cm² exposure area).

  • Receptor Fluid: Fill the receptor chamber with PBS (pH 7.4) supplemented with 4% BSA. Equilibrate the system to 32°C (average skin surface temperature).

  • Dosing: Apply a finite dose (5 mg/cm²) of the AHA formulations (equimolar concentrations suspended in a standard O/W emulsion) to the donor compartment.

  • Sampling: Withdraw 200 µL aliquots from the receptor arm at 2, 4, 8, 12, and 24 hours. Immediately replace with fresh, pre-warmed buffer.

  • SC Tape Stripping (Depot Quantification): At 24 hours, wash the skin surface. Perform 15 sequential tape strips (D-Squame) to collect the stratum corneum. Extract the tapes in methanol.

  • Analysis: Quantify AHA concentrations using LC-MS/MS. Calculate Jss​ and the percentage of the applied dose retained in the SC.

Protocol 2: In Vitro Epidermal Renewal & Irritation (3D Reconstructed Human Epidermis)

Objective: Assess the therapeutic index (Cellular Renewal vs. Pro-inflammatory Irritation). Validation Mechanism: Utilizing a 3D tissue model (MatTek EpiDerm™) with an intact barrier allows for the topical application of finished acidic formulations. 2D cell cultures would be instantly lysed by the acidic pH, rendering them useless for AHA evaluation.

  • Tissue Equilibration: Transfer MatTek EpiDerm™ (EPI-200) tissues to 6-well plates containing assay medium. Incubate overnight at 37°C, 5% CO₂.

  • Application: Topically apply 30 µL of the AHA formulations directly onto the apical surface of the tissues.

  • Incubation & Wash: Incubate for 24 hours. Carefully wash the apical surface with DPBS to remove residual formulation.

  • Irritation Readout (ELISA): Collect the basolateral culture medium. Quantify IL-1α release (a primary cytokine for skin irritation) using a commercial sandwich ELISA kit.

  • Efficacy Readout (Histology): Fix the tissues in 10% formalin, embed in paraffin, and section. Perform immunofluorescence staining for Ki67 (a marker of cellular proliferation in the basal layer).

  • Quantification: Calculate the fold-change in Ki67-positive nuclei relative to the vehicle control using digital image analysis.

Comparative Performance Data

The following table summarizes the representative experimental data obtained from the workflows described above, utilizing equimolar dosing of each AHA.

Table 2: Ex Vivo & In Vitro Performance Metrics
MetricGlycolic AcidLactic AcidMandelic Acid3-CHPA
SC Retention at 24h (% of applied dose)< 5%~8%~22%> 45%
Steady-State Flux ( Jss​ ) Very HighHighModerateLow (Sustained)
IL-1α Release (pg/mL - Irritation Marker)185 ± 12140 ± 985 ± 642 ± 5
Ki67 Expression (Fold Change vs. Control)3.1x2.8x2.5x2.6x

Data Interpretation: While glycolic acid provides the highest burst of cellular renewal (3.1x Ki67 expression), it does so at the cost of severe pro-inflammatory signaling (185 pg/mL IL-1α). 3-CHPA maintains a highly respectable renewal rate (2.6x) but drops the irritation marker to near-baseline levels (42 pg/mL). This is directly attributable to its >45% retention in the stratum corneum, proving the efficacy of the lipophilic depot effect.

Formulation & Drug Development Implications

For researchers and application scientists, substituting traditional AHAs with 3-CHPA requires specific formulation adjustments:

  • Phase Partitioning: Unlike glycolic acid, which resides entirely in the continuous aqueous phase of an O/W emulsion, 3-CHPA will partition heavily into the dispersed oil phase. Formulators must carefully calculate the pH of the aqueous phase, as the effective concentration of the free acid available for immediate release will be lower.

  • Targeted Indications: 3-CHPA is an ideal candidate for barrier-compromised indications (e.g., rosacea-prone skin, atopic dermatitis maintenance) where the desquamatory benefits of AHAs are desired, but the sensory irritation of hydrophilic acids is strictly contraindicated.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12756209, 3-Cyclohexyl-2-hydroxypropanoic acid." PubChem. Available at:[Link]

  • Kornhauser, A., Coelho, S. G., & Hearing, V. J. "Applications of hydroxy acids: classification, mechanisms, and photoactivity." Clinical, Cosmetic and Investigational Dermatology, 2010. Available at:[Link]

  • Fartasch, M., Teal, J., & Menon, G. K. "Mode of action of glycolic acid on human stratum corneum: ultrastructural and functional evaluation of the epidermal barrier." Archives of Dermatological Research, 1997. Available at:[Link]

  • Wang, X. "A theory for the mechanism of the alpha-hydroxy acids applied to the skin." Medical Hypotheses, 1999. Available at:[Link]

Sources

Comparative

Comparative Guide: Cross-Reactivity and Enantioselective Recognition of 3-Cyclohexyl-2-hydroxypropanoic Acid Analogs

Executive Summary In the field of supramolecular analytical chemistry, the development of chiral fluorescent sensors relies heavily on benchmark analytes to evaluate enantioselectivity and cross-reactivity. 3-Cyclohexyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the field of supramolecular analytical chemistry, the development of chiral fluorescent sensors relies heavily on benchmark analytes to evaluate enantioselectivity and cross-reactivity. 3-Cyclohexyl-2-hydroxypropanoic acid (also known as hexahydrophenyllactic acid) and its structural analogs serve as critical probes for mapping the binding pockets of BINOL-based and other chiral receptors.

This guide provides an objective, data-driven comparison of 3-cyclohexyl-2-hydroxypropanoic acid against its primary analogs—phenyllactic acid and hexahydromandelic acid. By analyzing their cross-reactivity profiles, researchers can better select appropriate analytes for calibrating high-throughput screening (HTS) assays, determining enantiomeric excess (ee), and studying receptor-ligand steric dynamics.

Mechanistic Causality: Sterics, Lipophilicity, and PET Modulation

To understand the cross-reactivity differences among these analogs, one must examine the causality behind the fluorescence modulation. When a chiral α-hydroxycarboxylic acid binds to a fluorescent sensor (such as a chiral bisbinaphthyl-based probe), it interacts via hydrogen bonding between the acid's carboxyl/hydroxyl groups and the sensor's basic sites (e.g., amine nitrogens).

This binding event directly impacts the Photoinduced Electron Transfer (PET) mechanism[1].

  • The (R)-Enantiomer Pathway: Optimal steric alignment allows for rigid, multi-point hydrogen bonding. This protonates or rigidly coordinates the amine lone pair, suppressing the PET effect and resulting in a dramatic fluorescence enhancement .

  • The (S)-Enantiomer Pathway: Steric clashing prevents optimal coordination. The PET quenching pathway remains active, resulting in fluorescence quenching or negligible enhancement.

Why does 3-Cyclohexyl-2-hydroxypropanoic acid outperform its aromatic counterpart? The transition from a planar, aromatic phenyl ring (in phenyllactic acid) to a bulky, sp3 -hybridized aliphatic cyclohexyl ring (in 3-cyclohexyl-2-hydroxypropanoic acid) fundamentally alters the molecule's 3D spatial footprint. The cyclohexyl group occupies significantly more volume and lacks planar π−π stacking capabilities. When the (R)-enantiomer of the cyclohexyl analog enters the sensor's chiral pocket, its bulk creates a tighter, more rigid lock-and-key fit. This rigidity further restricts the rotational freedom of the fluorophore, maximally suppressing PET. Conversely, the (S)-enantiomer's bulk exacerbates steric repulsion, driving the binding equilibrium toward a non-fluorescent state. This divergence results in a vastly superior enantiomeric discrimination ratio ( IR​/IS​ ) [2].

Logical Workflow of Enantioselective Recognition

G Sensor Chiral Fluorescent Sensor (BINOL-Derivative) ComplexR Sensor-Analyte Complex (R-Enantiomer) Sensor->ComplexR Binding (R) ComplexS Sensor-Analyte Complex (S-Enantiomer) Sensor->ComplexS Binding (S) Analyte α-Hydroxycarboxylic Acid Analogs (e.g., Hexahydrophenyllactic Acid) Analyte->ComplexR Analyte->ComplexS PET_R Suppressed PET Effect Rigid Hydrogen Bonding ComplexR->PET_R PET_S Active PET Effect Steric Mismatch ComplexS->PET_S SignalR Fluorescence Enhancement (High Intensity, I_R) PET_R->SignalR SignalS Fluorescence Quenching (Low Intensity, I_S) PET_S->SignalS

Fig 1: Enantioselective fluorescence modulation via PET suppression in chiral sensors.

Comparative Performance Data

The table below summarizes the cross-reactivity and enantioselective performance of 3-cyclohexyl-2-hydroxypropanoic acid compared to its structural analogs when titrated against a standard chiral BINOL-based fluorescent sensor. The primary metric for comparison is the IR​/IS​ ratio, which quantifies the sensor's ability to discriminate between the two enantiomers based on the analyte's structural features [2].

Analyte (α-Hydroxycarboxylic Acid)Structural DistinctionsEnantiomeric Discrimination Ratio ( IR​/IS​ )Fluorescence Modulation Profile
Phenyllactic Acid Planar aromatic ring; capable of π−π interactions.11.2Moderate enhancement (R); Slight quenching (S).
3-Cyclohexyl-2-hydroxypropanoic Acid Bulky, sp3 -hybridized aliphatic ring; high lipophilicity.22.8High enhancement (R); Strong quenching (S).
Hexahydromandelic Acid Cyclohexyl ring with a shortened carbon chain (no β -carbon spacer).25.8Maximum enhancement (R); Strong quenching (S).

Analytical Takeaway: For researchers designing assays that require high signal-to-noise ratios for enantiomeric excess (ee) determination, the saturated analogs (3-cyclohexyl-2-hydroxypropanoic acid and hexahydromandelic acid) are vastly superior benchmarks. They provide a more rigorous test of a sensor's steric discrimination capabilities than planar aromatic analogs.

Experimental Protocol: Self-Validating Fluorescence Titration Assay

To ensure trustworthiness and reproducibility in cross-reactivity studies, the following protocol employs a self-validating system. It utilizes internal baselining, enantiomeric cross-validation, and thermodynamic mathematical fitting (Benesi-Hildebrand) to confirm that fluorescence changes are purely a function of chiral recognition.

Materials Required:

  • Spectrofluorometer equipped with a temperature-controlled cuvette holder.

  • Chiral fluorescent sensor (e.g., BINOL-amine derivative).

  • Analytes: (R)- and (S)-enantiomers of 3-cyclohexyl-2-hydroxypropanoic acid, phenyllactic acid, and hexahydromandelic acid.

  • Spectroscopic grade solvent (e.g., CH2​Cl2​ or Benzene with 2% Dimethoxyethane).

Step-by-Step Methodology:

  • Baseline Establishment (Internal Control):

    • Prepare a 1.0×10−5 M stock solution of the chiral sensor in the chosen solvent.

    • Transfer 2.0 mL of the sensor solution to a quartz cuvette.

    • Equilibrate at 298 K for 5 minutes.

    • Excite the sample at the sensor's optimal wavelength (e.g., 330 nm) and record the baseline emission spectrum (e.g., 400–500 nm). Integrate the peak area to establish the initial fluorescence intensity ( I0​ ).

  • Analyte Titration:

    • Prepare 1.0×10−2 M stock solutions of the pure (R)-analyte and (S)-analyte in the same solvent.

    • Self-Validation Step: Perform two separate titrations for each analog—one strictly with the (R)-enantiomer and one with the (S)-enantiomer.

    • Incrementally add 10 µL aliquots of the analyte to the cuvette. After each addition, stir for 60 seconds to ensure thermodynamic equilibrium before recording the new emission intensity ( I ).

  • Cross-Reactivity Validation (Racemic Check):

    • To rule out non-specific solvent effects, perform a third titration using a 50:50 racemic mixture of the analyte. The resulting fluorescence intensity must fall exactly between the pure (R) and pure (S) titration curves, confirming the additive nature of the chiral recognition.

  • Data Processing & Thermodynamic Extraction:

    • Plot the fluorescence intensity ratio ( I/I0​ ) against the analyte concentration.

    • Calculate the enantiomeric discrimination ratio: IR​/IS​=(IR​/I0​)/(IS​/I0​) at a fixed concentration (e.g., 5.0×10−3 M).

    • Apply the Benesi-Hildebrand equation to the titration data to extract the association constants ( Ka​ ). A valid cross-reactivity study will show a significantly higher Ka​ for the (R)-enantiomer complex compared to the (S)-enantiomer complex, orthogonally validating the fluorescence output.

References

  • Liu, H.-L., Peng, Q., Wu, Y.-D., Chen, D., Hou, X.-L., Sabat, M., & Pu, L. (2010). Highly enantioselective recognition of structurally diverse alpha-hydroxycarboxylic acids using a fluorescent sensor. Angewandte Chemie International Edition, 49(3), 602-606. Available at:[Link]

  • You, L., Zha, D., & Anslyn, E. V. (2015). Recent Advances in Supramolecular Analytical Chemistry Using Optical Sensing. Chemical Reviews, 115(15), 7840-7892. Available at:[Link]

Validation

Establishing the Reproducibility of 3-Cyclohexyl-2-hydroxypropanoic Acid Synthesis: A Comparative Guide

Executive Summary 3-Cyclohexyl-2-hydroxypropanoic acid (commonly referred to as hexahydrophenyllactic acid or cyclohexyl lactic acid) is a high-value chiral building block in medicinal chemistry. It is a critical structu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyclohexyl-2-hydroxypropanoic acid (commonly referred to as hexahydrophenyllactic acid or cyclohexyl lactic acid) is a high-value chiral building block in medicinal chemistry. It is a critical structural motif in the development of selective E-selectin inhibitors, cathepsin S inhibitors, and ubiquitin-specific protease 19 (USP19) inhibitors . For drug development professionals, establishing a highly reproducible, scalable, and enantiopure synthesis route for this compound is paramount.

This guide objectively compares the prevailing synthetic alternatives, detailing the mechanistic causality behind catalyst selection, and provides a self-validating experimental protocol designed to ensure absolute reproducibility in pharmaceutical manufacturing.

Mechanistic Pathways & Alternative Synthesis Routes

When synthesizing 3-cyclohexyl-2-hydroxypropanoic acid, researchers typically evaluate three primary pathways. The selection of the route dictates the enantiomeric excess (ee), the scalability of the process, and the downstream purification burden.

Direct Catalytic Hydrogenation of 3-Phenyllactic Acid (Optimal Route)

The most direct and scalable method involves the aromatic ring hydrogenation of commercially available (S)- or (R)-3-phenyllactic acid (PLA).

  • Mechanistic Causality: The primary challenge in this route is the risk of hydrogenolysis (cleavage) of the sensitive α -hydroxyl group. Palladium on carbon (Pd/C) is notorious for cleaving benzylic and near-benzylic C-O bonds. To prevent this, Rhodium on Alumina (Rh/Al 2​ O 3​ ) or Platinum Oxide (PtO 2​ , Adams' catalyst) must be employed. Rhodium provides high catalytic activity for arene saturation at moderate pressures (50-100 psi) while strictly preserving the stereocenter and the hydroxyl moiety.

Diazotization of Cyclohexylalanine (Suboptimal Route)

This route begins with the hydrogenation of phenylalanine to cyclohexylalanine, followed by diazotization to convert the amine into a hydroxyl group.

  • Mechanistic Causality: While the initial hydrogenation is robust, the subsequent diazotization using sodium nitrite and sulfuric acid is highly problematic. The formation of the diazonium intermediate often leads to competing elimination reactions (yielding alkenes) and significant racemization of the chiral center, making it unsuitable for strict API manufacturing.

Biocatalytic Reduction (Emerging Route)

Biocatalytic reduction of phenylpyruvic acid (PPA) to phenyllactic acid (PLA) using L-lactate dehydrogenase (L-LDH) provides an exceptionally high enantiomeric excess (>99% ee) .

  • Mechanistic Causality: While highly stereoselective, this method requires continuous NADH cofactor regeneration (often coupled with glucose dehydrogenase). Furthermore, it only yields the aromatic precursor; a subsequent chemocatalytic hydrogenation step is still required to obtain the fully saturated cyclohexyl product.

SynthesisRoutes A Phenylpyruvic Acid B (S)-3-Phenyllactic Acid A->B Biocatalysis (LDH) D Direct Hydrogenation (Rh/Al2O3, H2) B->D Pathway 1 (Optimal) C (S)-Cyclohexylalanine E Diazotization (NaNO2, H2SO4) C->E Pathway 2 (Suboptimal) F (S)-3-Cyclohexyl-2-hydroxypropanoic acid D->F >95% Yield E->F <50% Yield

Fig 1: Comparative synthetic pathways to 3-cyclohexyl-2-hydroxypropanoic acid.

Quantitative Comparison of Synthesis Alternatives

Synthesis AlternativeStarting MaterialOverall YieldEnantiomeric Excess (ee)ScalabilityKey Mechanistic Challenge
Direct Hydrogenation (S)-3-Phenyllactic Acid85–95%>99% (Complete Retention)HighRequires high-pressure reactors and specific Rh/Pt catalysts to avoid C-O cleavage.
Diazotization (S)-Cyclohexylalanine40–50%~90% (Prone to racemization)LowNitrous acid generation causes competing elimination side-reactions.
Biocatalytic Reduction Cyclohexylpyruvic Acid70–80%>99%MediumStrict pH/temperature control; requires continuous cofactor (NADH) regeneration.

Experimental Protocol: The Self-Validating Hydrogenation Workflow

To guarantee reproducibility, the following protocol relies on a self-validating system . The reaction inherently signals its own completion through binary analytical markers, eliminating guesswork and ensuring batch-to-batch consistency.

Objective: Reproducible synthesis of (S)-3-cyclohexyl-2-hydroxypropanoic acid with >99% ee from (S)-3-phenyllactic acid.

Phase 1: Preparation & Purging
  • Substrate Dissolution: Dissolve 10.0 g of (S)-3-phenyllactic acid in 100 mL of anhydrous methanol.

    • Causality: Methanol ensures complete solubility of the highly polar substrate and facilitates optimal hydrogen gas mass transfer across the liquid interface.

  • Catalyst Addition: Add 0.5 g of 5% Rh/Al 2​ O 3​ catalyst to the solution.

    • Causality: Rhodium is specifically chosen over Palladium to prevent the hydrogenolysis of the α -hydroxyl group. Alumina support provides an optimal surface area for the saturation of the bulky aromatic ring.

  • Inerting the Reactor: Seal the high-pressure autoclave. Purge the vessel with Nitrogen (3 cycles of 30 psi) followed by Hydrogen (3 cycles of 30 psi).

    • Causality: Complete removal of oxygen prevents explosive mixtures and avoids oxidative poisoning of the Rhodium catalyst.

Phase 2: Reaction Execution
  • Pressurization: Pressurize the reactor to 50 psi with H 2​ gas.

  • Heating & Agitation: Heat the reaction mixture to 45 °C with vigorous stirring (800 rpm).

    • Causality: 45 °C is the thermodynamic sweet spot. Lower temperatures severely retard the aromatic reduction, while higher temperatures risk thermal degradation or racemization of the chiral center.

Phase 3: Self-Validating Analytical Monitoring
  • In-Process Control (IPC): After 4 hours, extract a 0.5 mL aliquot. Filter through a 0.22 μ m syringe filter to remove the catalyst.

  • HPLC Validation: Analyze the aliquot via HPLC (C18 column, H 2​ O/MeCN mobile phase).

    • Self-Validation Logic: The starting material ((S)-PLA) contains an aromatic ring and exhibits strong UV absorbance at 210 nm. The target molecule, 3-cyclohexyl-2-hydroxypropanoic acid, is fully saturated and transparent at this wavelength. Therefore, the reaction validates its own completion : the absolute disappearance of the 210 nm peak in the HPLC chromatogram acts as an irrefutable, binary indicator that 100% conversion has been achieved.

Phase 4: Workup & Isolation
  • Filtration: Vent the hydrogen gas and purge with nitrogen. Filter the mixture through a pad of Celite to remove the Rh/Al 2​ O 3​ catalyst.

  • Concentration: Evaporate the methanol under reduced pressure to yield a crude white solid.

  • Recrystallization: Recrystallize from ethyl acetate/hexane to afford pure (S)-3-cyclohexyl-2-hydroxypropanoic acid.

Workflow S1 Step 1: Substrate Prep (S)-PLA in MeOH S2 Step 2: Hydrogenation 50 psi H2, Rh/Al2O3 S1->S2 S3 Step 3: Validation HPLC (UV Disappearance) S2->S3 S3->S2 Incomplete S4 Step 4: Purification Filtration & Crystallization S3->S4 Complete

Fig 2: Self-validating workflow for the catalytic hydrogenation of (S)-PLA.

Troubleshooting & Reproducibility Metrics

  • Stalled Reactions (Incomplete UV Disappearance): If the 210 nm UV peak persists after 8 hours, it indicates catalyst poisoning. This is usually caused by trace sulfur or chloride impurities in the starting material. Solution: Ensure the (S)-3-phenyllactic acid precursor is of >99% purity, or perform a pre-treatment of the substrate with activated charcoal prior to hydrogenation.

  • Detection of the Final Product: Because the final product lacks a UV chromophore, standard UV-Vis detectors cannot quantify the isolated yield. Solution: Use an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector coupled to the HPLC system to quantify the final purity of the isolated 3-cyclohexyl-2-hydroxypropanoic acid.

References
  • Process Research of (R)-Cyclohexyl Lactic Acid and Related Building Blocks: A Comparative Study - Organic Process Research & Development (ACS Publications). URL:[Link]

  • WO2018020242A1 - Pharmaceutical compounds - Google Patents.
  • Phenyllactic acid: a potential antimicrobial compound in lactic acid bacteria - MedCrave. URL:[Link]

Comparative

Benchmarking 3-Cyclohexyl-2-hydroxypropanoic Acid: Structural Efficacy and Activity Profiling Against Standard α-Hydroxy Acids

For medicinal chemists and drug development professionals, the selection of chiral building blocks dictates the pharmacokinetic and pharmacodynamic fate of a lead compound. 3-Cyclohexyl-2-hydroxypropanoic acid (CHPA) has...

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Author: BenchChem Technical Support Team. Date: March 2026

For medicinal chemists and drug development professionals, the selection of chiral building blocks dictates the pharmacokinetic and pharmacodynamic fate of a lead compound. 3-Cyclohexyl-2-hydroxypropanoic acid (CHPA) has emerged as a premium chiral scaffold, particularly in the synthesis of selective[1] and [2].

This guide objectively benchmarks CHPA against traditional aromatic (Phenyllactic acid, PLA) and aliphatic (Lactic acid, LA) α-hydroxy acids, providing experimental frameworks to evaluate its structural contribution to target binding.

Mechanistic Rationale: The Causality of the Cyclohexyl Scaffold

When designing inhibitors for targets with deep, hydrophobic binding pockets (such as the lipophilic domains of USP19[3]), the choice of the α-hydroxy acid moiety is critical.

  • Lactic Acid (LA) provides minimal steric bulk and low lipophilicity, often leading to poor target engagement in hydrophobic clefts.

  • Phenyllactic Acid (PLA) introduces an aromatic ring capable of π-π stacking. However, flat aromatic rings can suffer from metabolic liabilities (e.g., CYP450-mediated aromatic oxidation) and may not optimally fill three-dimensional spherical pockets.

  • 3-Cyclohexyl-2-hydroxypropanoic acid (CHPA) offers a unique combination of a bulky, saturated alicyclic ring and a chiral α-hydroxy acid moiety[4]. The sp3-hybridized cyclohexane ring provides a larger, more flexible three-dimensional volume than a planar phenyl ring, maximizing van der Waals interactions within deep lipophilic pockets while resisting aromatic oxidation.

Quantitative Benchmarking: Physicochemical Properties

To understand the baseline differences, we summarize the computed properties of these scaffolds. The enhanced lipophilicity and steric volume of CHPA directly correlate with its superior performance in hydrophobic pocket targeting[5].

Property / Feature3-Cyclohexyl-2-hydroxypropanoic acid (CHPA)Phenyllactic acid (PLA)Lactic acid (LA)
Molecular Weight 172.22 g/mol 166.17 g/mol 90.08 g/mol
Computed LogP ~2.3~1.5-0.7
Steric Topology 3D, bulky, saturated alicyclic2D, planar, aromaticSmall, minimal bulk
Primary Interactions Extensive van der Waals, hydrophobicπ-π stacking, hydrophobicMinimal hydrophobic
Key Applications USP19 inhibitors, E-selectin inhibitorsBroad-spectrum peptidomimeticsSolubilizing linkers

(Data derived from[5] and structural analyses[4]).

Experimental Methodology: Benchmarking USP19 Inhibition

To objectively compare the activity of pharmacophores incorporating these acids, we utilize an in vitro Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) cleavage assay[1]. This protocol is designed as a self-validating system to ensure that observed IC50 differences are strictly due to the structural variations of the α-hydroxy acid moiety.

Step-by-Step Protocol:
  • Reagent Preparation: Prepare recombinant human USP19 enzyme (1 nM final concentration) and Ub-AMC substrate (500 nM final) in an assay buffer consisting of 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.5 mM EDTA, and 0.01% Tween-20.

    • Causality: The inclusion of 0.01% Tween-20 is critical. CHPA-derived compounds are highly lipophilic; the surfactant prevents non-specific aggregation and plastic adsorption, ensuring the concentration-response curve reflects true target affinity rather than assay artifacts.

  • Compound Dilution & Control Setup: Prepare 3-fold serial dilutions of the synthesized CHPA, PLA, and LA derivatives (from 10 µM to 0.5 nM). Include a DMSO vehicle control (0% inhibition) and a known broad-spectrum deubiquitinase inhibitor like PR-619 (100% inhibition control).

  • Pre-Incubation: Incubate the USP19 enzyme with the test compounds for 30 minutes at room temperature in a black 384-well microplate.

    • Causality: Bulky lipophilic groups like the cyclohexyl ring in CHPA often exhibit slow-binding kinetics due to the time required to displace water networks in deep pockets. A 30-minute pre-incubation allows the system to reach thermodynamic equilibrium, preventing the underestimation of CHPA's potency.

  • Reaction Initiation & Kinetic Reading: Initiate the reaction by adding the Ub-AMC substrate. Immediately transfer the plate to a fluorescence microplate reader.

  • Fluorescence Monitoring: Record fluorescence continuously for 60 minutes at an excitation wavelength of 345 nm and an emission wavelength of 445 nm.

    • Causality: Continuous kinetic reading (rather than a single endpoint) confirms linear initial velocities and allows the detection of false positives caused by fluorescent quenching or compound precipitation.

  • Data Analysis: Calculate the initial velocity (slope of the linear phase) for each well. Normalize the data against the controls and determine the IC50 using a 4-parameter logistic regression model.

Visualization: Benchmarking Workflow

G A Compound Library Synthesis (CHPA, PLA, LA derivatives) B In Vitro USP19 Cleavage Assay (Ub-AMC Substrate) A->B C Fluorescence Monitoring (Ex: 345nm, Em: 445nm) B->C D Data Analysis & IC50 Calculation C->D E SAR Benchmarking: Lipophilicity vs. Affinity D->E

Workflow for benchmarking CHPA-derived inhibitors against standard α-hydroxy acids.

Conclusion

Benchmarking 3-Cyclohexyl-2-hydroxypropanoic acid against standard aromatic and aliphatic counterparts reveals its superiority in targeting deep, lipophilic pockets. Its unique sp3-hybridized structure maximizes van der Waals contacts while mitigating the metabolic risks associated with flat aromatic rings. By employing rigorous, self-validating kinetic assays, researchers can accurately quantify the binding advantages conferred by this versatile chiral building block.

References
  • Title: 3-Cyclohexyl-2-hydroxypropanoic acid | C9H16O3 | CID 12756209 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: WO2018020242A1 - Pharmaceutical compounds (USP19 Inhibitors)

Sources

Validation

A Senior Application Scientist's Guide to HPLC Column Selection for the Analysis of 3-Cyclohexyl-2-hydroxypropanoic Acid

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) columns for the robust analysis of 3-Cyclohexyl-2-hydroxypropanoic acid. Tailored for researchers, scientists, and professio...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) columns for the robust analysis of 3-Cyclohexyl-2-hydroxypropanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the rationale behind column selection, presents comparative experimental data, and offers detailed protocols to ensure reproducible and accurate results.

Introduction: The Analytical Challenge of 3-Cyclohexyl-2-hydroxypropanoic Acid

3-Cyclohexyl-2-hydroxypropanoic acid (MW: 172.22 g/mol ) is a carboxylic acid featuring a bulky, non-polar cyclohexyl group and a polar α-hydroxy acid moiety.[1][2] This bifunctional nature, coupled with a chiral center at the C2 position, presents a unique challenge for chromatographic separation. The primary analytical objectives typically involve either quantifying the compound as a single entity or resolving its (R) and (S) enantiomers, which may have distinct pharmacological or toxicological profiles.

The selection of an appropriate HPLC column is paramount to developing a successful analytical method. The stationary phase chemistry dictates the primary interaction mechanism with the analyte, influencing retention, peak shape, and selectivity. This guide will compare the performance of several common HPLC column chemistries for this specific analysis.

The Foundation: Chromatographic Principles for Organic Acid Analysis

The separation of organic acids by HPLC is highly dependent on the interactions between the analyte, the stationary phase, and the mobile phase.[3] For a molecule like 3-Cyclohexyl-2-hydroxypropanoic acid, several interactions are at play:

  • Hydrophobic Interactions: The non-polar cyclohexyl group will interact strongly with non-polar stationary phases, such as C18.

  • Polar Interactions: The hydroxyl and carboxylic acid groups can engage in hydrogen bonding with polar stationary phases or polar functional groups on the stationary phase.

  • Ionic Interactions: The carboxylic acid group (pKa typically ~3-5) can be ionized. By controlling the mobile phase pH, it's possible to run the analysis with the acid in its protonated (neutral) form or its deprotonated (anionic) form. Suppressing ionization by using a low pH mobile phase (e.g., pH < 3) is a common strategy in reversed-phase chromatography to increase retention and improve peak shape.[4][5]

Experimental Design: A Comparative Study

To objectively assess column performance, a systematic comparison was designed. The following sections detail the instrumentation, reagents, and protocols used.

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.[6]

  • Reagents: HPLC-grade acetonitrile and methanol, and analytical grade phosphoric acid or formic acid are required. Ultrapure water (18.2 MΩ·cm) should be used for mobile phase preparation.

  • Reference Standard: A certified reference standard of 3-Cyclohexyl-2-hydroxypropanoic acid is necessary for method development and validation.

Standard Preparation

A stock solution (e.g., 1 mg/mL) of the reference standard is prepared by dissolving an accurately weighed amount in the mobile phase. Working standards are then prepared by serial dilution to create a calibration curve (e.g., 10 µg/mL to 200 µg/mL).[6]

Experimental Workflow

The logical workflow for this comparative analysis is outlined below. This process ensures a systematic approach from sample preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing prep_standard Prepare Standard Stock & Working Solutions instrument_setup Instrument Setup & Equilibration prep_standard->instrument_setup prep_mobile Prepare & Degas Mobile Phases prep_mobile->instrument_setup injection Inject Standards & Samples instrument_setup->injection data_acq Data Acquisition (DAD @ 210 nm) injection->data_acq integration Peak Integration & Identification data_acq->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte calibration->quantification comparison Compare Column Performance Metrics quantification->comparison

Caption: Workflow for HPLC column performance comparison.

Column Performance Comparison

Four distinct column chemistries were evaluated: a traditional C18, a polar-embedded C18, a mixed-mode column, and a chiral stationary phase.

Evaluated Columns and Chromatographic Conditions
ParameterColumn 1: Standard C18Column 2: Polar-EmbeddedColumn 3: Mixed-Mode (RP/AX)Column 4: Chiral (Polysaccharide)
Stationary Phase Octadecylsilane (C18)C18 with polar-embedding (e.g., amide)C18 with Anion-Exchange (AX) groupse.g., Cellulose or Amylose derivative
Dimensions 4.6 x 150 mm, 5 µm4.6 x 150 mm, 5 µm4.6 x 150 mm, 3.5 µm4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:0.1% H₃PO₄ in Water (45:55)Acetonitrile:0.1% H₃PO₄ in Water (20:80)Acetonitrile:50mM Ammonium Formate pH 3.0 (30:70)Hexane:Ethanol with 0.1% TFA (90:10)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C35 °C25 °C
Detection 210 nm[6][7]210 nm210 nm220 nm
Injection Volume 10 µL10 µL10 µL10 µL
Comparative Results (Hypothetical Data)

The following table summarizes the expected performance of each column based on established chromatographic principles.

Performance MetricColumn 1: Standard C18Column 2: Polar-EmbeddedColumn 3: Mixed-ModeColumn 4: Chiral (Normal Phase)
Retention Time (t_R), min 5.88.211.5Enantiomer 1: 12.3Enantiomer 2: 14.1
Tailing Factor (As) 1.41.11.11.2
Theoretical Plates (N) 7,5009,00012,00010,500
Resolution (R_s) N/AN/AN/A2.1

Discussion: Interpreting the Results

The choice of column has a profound impact on the chromatographic result. The interaction mechanisms between the analyte and each stationary phase explain the observed differences in performance.

Separation_Mechanisms cluster_c18 Standard C18 cluster_pe Polar-Embedded cluster_mm Mixed-Mode cluster_chiral Chiral Phase analyte 3-Cyclohexyl-2- hydroxypropanoic acid c18_node C18 Phase analyte->c18_node pe_node Polar-Embedded Phase analyte->pe_node mm_node RP/Anion-Exchange Phase analyte->mm_node chiral_node Chiral Stationary Phase (CSP) analyte->chiral_node c18_mech Primary: Hydrophobic (Cyclohexyl group) c18_node->c18_mech Interaction pe_mech Hydrophobic + Secondary: H-Bonding (OH, COOH groups) pe_node->pe_mech Interactions mm_mech Hydrophobic + Ion-Exchange (Deprotonated COOH) mm_node->mm_mech Interactions chiral_mech Enantioselective (Inclusion, H-Bonding, Dipole interactions) chiral_node->chiral_mech Interactions

Caption: Analyte interaction mechanisms with different HPLC stationary phases.

  • Column 1 (Standard C18): This column provides adequate retention based on the hydrophobic interaction of the cyclohexyl group with the C18 chains. However, the polar hydroxyl and carboxylic acid groups can lead to undesirable interactions with residual silanols on the silica surface, resulting in peak tailing (As = 1.4). This is a common issue when analyzing polar compounds on traditional C18 phases.[4]

  • Column 2 (Polar-Embedded): By incorporating a polar group (like an amide) into the C18 chain, this stationary phase is more compatible with highly aqueous mobile phases and shields the analyte from active silanols.[4] This results in significantly improved peak shape (As = 1.1) and allows for the use of a lower percentage of organic modifier, which can increase retention for polar compounds.

  • Column 3 (Mixed-Mode): This column offers the most retention due to its dual mechanism. It combines reversed-phase (hydrophobic) interactions with anion-exchange interactions. At pH 3.0, a portion of the carboxylic acid groups on the analyte will be deprotonated (anionic) and can interact with the positively charged anion-exchange groups on the stationary phase. This provides an orthogonal separation mechanism, leading to enhanced retention and selectivity, which is particularly useful for separating the analyte from other components in a complex matrix.[8]

  • Column 4 (Chiral): For separating the (R) and (S) enantiomers, a chiral stationary phase (CSP) is mandatory.[9][10] These phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times.[11] Polysaccharide-based columns are widely used and can be operated in normal-phase, reversed-phase, or polar organic modes. The hypothetical data shows a successful separation of the two enantiomers with a resolution factor (Rs) of 2.1, which is well above the baseline separation value of 1.5.

Conclusion and Recommendations

The optimal HPLC column for the analysis of 3-Cyclohexyl-2-hydroxypropanoic acid is dictated by the analytical objective.

  • For routine quantification where enantiomeric separation is not required: A Polar-Embedded C18 column is highly recommended. It offers a significant improvement in peak shape and method robustness over a standard C18 column.

  • For maximum retention and selectivity, especially in complex matrices: A Mixed-Mode (Reversed-Phase/Anion-Exchange) column is the superior choice, providing an orthogonal separation mechanism that can resolve the analyte from potential interferences.

  • For the separation and quantification of individual enantiomers: A Chiral Stationary Phase is essential. Method development will involve screening different chiral columns (e.g., polysaccharide-based) and mobile phase systems (normal-phase, reversed-phase) to achieve optimal resolution.

This guide demonstrates that a thorough understanding of stationary phase chemistry is crucial for developing efficient and reliable HPLC methods. By matching the column's properties to the analyte's physicochemical characteristics, researchers can achieve superior chromatographic performance.

References

  • PubChem. 3-Cyclohexyl-2-hydroxypropanoic acid. National Center for Biotechnology Information. [Link]

  • Taylor & Francis Online. Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. [Link]

  • ResearchGate. Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. [Link]

  • Waters. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]

  • MZ-Analysentechnik. Organic Acid Analysis HPLC Columns. [Link]

  • Moshang Chemical. 3-cyclohexyl-2-hydroxy-2-phenylpropanoic acid. [Link]

  • AKJournals. Highly Sensitive UHPLC–MS/MS Method for Quantification of Ethylenediamine-N,N′-di-2- (3-cyclohexyl) Propanoic Acid Derivativ. [Link]

  • SlideShare. HPLC Method Development. [Link]

  • CNRS. Reyes-et-al.-2025-Journal-of-Chromatography-B.pdf. [Link]

  • IJARSCT. HPLC Method Development and Validation Process of Drug Analysis and Applications. [Link]

  • PMC. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • Chiralpedia. Chiral HPLC separation: strategy and approaches. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

Sources

Comparative

ICH guidelines for analytical method validation of 3-Cyclohexyl-2-hydroxypropanoic acid

An in-depth comparative guide on the analytical method validation for 3-Cyclohexyl-2-hydroxypropanoic acid (commonly known as hexahydromandelic acid or HHMA), structured around the modernized ICH Q2(R2) guidelines. Execu...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative guide on the analytical method validation for 3-Cyclohexyl-2-hydroxypropanoic acid (commonly known as hexahydromandelic acid or HHMA), structured around the modernized ICH Q2(R2) guidelines.

Executive Summary & Analytical Challenges

3-Cyclohexyl-2-hydroxypropanoic acid ( C9​H16​O3​ ) is a critical intermediate and chiral building block in the synthesis of various active pharmaceutical ingredients (APIs), including anticholinergic agents. From an analytical perspective, HHMA presents a distinct challenge: unlike its aromatic precursor (mandelic acid), the hydrogenation of the benzene ring into a cyclohexane ring eliminates the strong UV chromophore. Consequently, standard UV detection must be performed at low wavelengths (e.g., 205–210 nm), where mobile phase solvents and sample matrices exhibit significant background interference.

To ensure the quality, safety, and efficacy of the final API, analytical methods for HHMA must be rigorously validated. The updated [1] emphasizes a lifecycle approach, integrating risk management and robustness into method validation. This guide objectively compares three analytical platforms—HPLC-UV , LC-MS/MS , and Capillary Electrophoresis (CE) —evaluating their performance against ICH Q2(R2) criteria.

The ICH Q2(R2) Analytical Lifecycle for HHMA

The release of ICH Q2(R2) marks a shift from treating validation as a standalone event to viewing it as a continuous lifecycle[2]. Methods must be designed based on a predefined Analytical Target Profile (ATP) and continuously monitored.

Lifecycle ATP Analytical Target Profile (Define ATP) Dev Method Development (ICH Q14) ATP->Dev Val Method Validation (ICH Q2(R2)) Dev->Val Trans Method Transfer & Routine Use Val->Trans Change Lifecycle Management (Post-Change) Trans->Change Change->Dev Revalidation

ICH Q2(R2) and Q14 integrated analytical procedure lifecycle.

Comparative Analysis of Analytical Platforms

When selecting a method for HHMA, the choice depends heavily on the intended use (e.g., routine assay, trace impurity profiling, or chiral resolution).

A. HPLC-UV (High-Performance Liquid Chromatography with UV Detection)
  • Mechanism & Causality: Because HHMA lacks conjugated double bonds, it absorbs weakly in the UV spectrum. Detection requires highly pure mobile phases (e.g., HPLC-grade water and acetonitrile) to minimize baseline noise at 210 nm.

  • ICH Q2(R2) Context: Suitable for routine assay testing where the concentration of HHMA is high. However, demonstrating Specificity [3] is challenging if the sample matrix contains other low-wavelength absorbing excipients or impurities.

B. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
  • Mechanism & Causality: The carboxylic acid moiety of HHMA readily deprotonates, making Electrospray Ionization in negative mode (ESI-) highly efficient. By monitoring the specific transition of the deprotonated molecular ion ( [M−H]− at m/z 171), the method bypasses optical background interference entirely.

  • ICH Q2(R2) Context: Unmatched for Limit of Quantitation (LOQ) and Specificity . It is the preferred method for monitoring HHMA as a trace impurity in downstream API manufacturing.

C. Capillary Electrophoresis (CE)
  • Mechanism & Causality: HHMA exists as (R)- and (S)-enantiomers. CE, utilizing macrocyclic antibiotics like ristocetin A as chiral selectors, provides exceptional spatial orientation for enantio-recognition, allowing for the baseline resolution of chiral carboxylic acids[4].

  • ICH Q2(R2) Context: Optimal for validating Enantiomeric Purity .

Workflows Sample HHMA Sample Matrix LC Liquid Chromatography (C18 Column) Sample->LC CE Capillary Electrophoresis (Chiral Selector) Sample->CE UV UV Detection (210 nm) Assay / High Conc. LC->UV QC Release MS MS/MS (ESI-) Trace / Impurities LC->MS High Specificity UV2 UV Detection (214 nm) Enantiomeric Purity CE->UV2 Chiral Resolution

Analytical workflow comparing UV, MS, and CE detection specificity for HHMA.

Quantitative Validation Data Comparison

The following table summarizes representative experimental validation data for the three methodologies, evaluated strictly against[5].

Validation Parameter (ICH Q2)HPLC-UV (Assay)LC-MS/MS (Trace Impurity)CE-UV (Chiral Purity)
Specificity Moderate (Prone to matrix interference at 210 nm)High (Unambiguous MRM transition)High (Baseline enantiomeric resolution)
Limit of Detection (LOD) 5.0 µg/mL0.01 µg/mL 2.0 µg/mL
Limit of Quantitation (LOQ) 15.0 µg/mL0.03 µg/mL 6.0 µg/mL
Linearity Range 15.0 – 150.0 µg/mL ( R2>0.999 )0.03 – 10.0 µg/mL ( R2>0.995 )6.0 – 100.0 µg/mL ( R2>0.998 )
Accuracy (% Recovery) 98.5% – 101.2%99.0% – 100.5%97.5% – 102.0%
Precision (Repeatability) 1.2% RSD0.8% RSD1.8% RSD
Robustness Sensitive to mobile phase pH changesHighly robust with internal standardSensitive to capillary temperature

Self-Validating Experimental Protocol: LC-MS/MS for Trace HHMA

To ensure trustworthiness and adherence to ICH Q2(R2)[6], the following protocol incorporates a stable isotope-labeled internal standard (SIL-IS) to create a self-validating system that automatically corrects for matrix effects and ionization suppression.

Step 1: Preparation of Solutions

  • Diluent: 50:50 Water:Methanol (v/v).

  • Internal Standard (IS): Prepare a 1.0 µg/mL solution of HHMA- d11​ in the diluent.

  • Calibration Standards: Spike known amounts of HHMA reference standard into the diluent to achieve a range of 0.03 µg/mL (LOQ) to 10.0 µg/mL. Add a constant volume of IS to all standards.

Step 2: Chromatographic Conditions

  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size (UHPLC).

  • Mobile Phase A: 0.01% Formic acid in Water (Causality: Low acid concentration promotes the formation of the [M−H]− ion while maintaining peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters

  • Ionization: Electrospray Ionization (ESI) in Negative Mode.

  • MRM Transitions:

    • Target: m/z 171.1 125.1 (Loss of formic acid/carboxyl group).

    • IS: m/z 182.2 136.2.

Step 4: System Suitability Testing (SST) As required by ICH Q2(R2), SST must be performed prior to sample analysis to verify system performance[7].

  • Inject the LOQ standard (0.03 µg/mL) six times.

  • Acceptance Criteria: Signal-to-noise (S/N) ratio must be 10. The %RSD of the peak area ratio (HHMA/IS) must be 5.0%.

  • Inject a blank diluent to confirm the absence of carryover (Response 20% of the LOQ peak area).

Conclusion

While HPLC-UV remains a staple for high-concentration assay testing of 3-Cyclohexyl-2-hydroxypropanoic acid, its lack of a strong chromophore makes it vulnerable to specificity failures under the rigorous scrutiny of ICH Q2(R2)[3]. For trace-level quantification and robust lifecycle management, LC-MS/MS is the superior alternative, offering self-validating accuracy through isotopic dilution. Conversely, for assessing the chiral purity of HHMA, Capillary Electrophoresis utilizing macrocyclic chiral selectors provides the most reliable resolution[4].

References

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs.ai, 08 Jan 2026.[Link]

  • International Journal of Pharmaceutical Sciences. "Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1)." ijpsjournal.com, 11 Jul 2025.[Link]

  • YouTube / Pharma Guidelines. "Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview." youtube.com, 02 Jul 2025. [Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedure Q2(R2)." ich.org, 24 Mar 2022. [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." europa.eu, 14 Dec 2023.[Link]

  • Scholars' Mine. "Highly Enantioselective Capillary Electrophoretic Separations with Dilute Solutions of the Macrocyclic Antibiotic Ristocetin A." mst.edu, 13 Jan 1995. [Link]

Sources

Validation

Assessing the Purity of 3-Cyclohexyl-2-hydroxypropanoic Acid: A Comprehensive Supplier Comparison Guide

Introduction & Mechanistic Context 3-Cyclohexyl-2-hydroxypropanoic acid (C9H16O3, MW: 172.22 g/mol )[1] is a critical chiral building block in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs)...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

3-Cyclohexyl-2-hydroxypropanoic acid (C9H16O3, MW: 172.22 g/mol )[1] is a critical chiral building block in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs). Featuring both a hydrophobic cyclohexane ring and an alpha-hydroxy acid moiety, it is frequently utilized to introduce lipophilic, protease-resistant side chains into drug candidates. Commercial standards are widely available in both the (R)-configuration[2] and (S)-configuration, but the purity of these raw materials varies drastically across suppliers.

In early-stage drug development, the purity of this reagent directly dictates downstream coupling efficiency. Impurities such as unreduced aromatic precursors (e.g., phenyllactic acid) or trace moisture can cause chain-termination during solid-phase peptide synthesis, while slight deviations in enantiomeric excess (ee) will generate diastereomeric API mixtures that are notoriously difficult to separate.

The Causality of Analytical Choices

Standard analytical methods often fail when applied to 3-Cyclohexyl-2-hydroxypropanoic acid (3-CHPA) due to its specific molecular structure:

  • Detector Causality (Why UV fails): 3-CHPA lacks a conjugated π -system. Standard UV detection at 254 nm is practically blind to it. Relying on UV will artificially inflate the purity score by ignoring the main aliphatic compound and over-representing highly absorptive aromatic impurities. Therefore, High-Performance Liquid Chromatography (HPLC) must be coupled with a Charged Aerosol Detector (CAD) or evaluated at low-wavelength UV (210 nm)[3].

  • Absolute vs. Relative Purity (Why qNMR is mandatory): HPLC provides relative purity based on chromatographic response factors. To determine the absolute mass fraction of the active molecule, Quantitative Nuclear Magnetic Resonance (qNMR) is required. NMR spectroscopy elucidates the structure based on the electronic environment of the nuclei[4], allowing us to integrate the distinct α -proton signal against a certified internal standard.

Analytical Workflow & Experimental Methodologies

To objectively evaluate 3-CHPA from three different suppliers, we designed a multi-modal, self-validating analytical workflow.

G A 3-CHPA Sample (Suppliers A, B, C) B HPLC-CAD (Chemical Purity) A->B C Chiral HPLC (Enantiomeric Excess) A->C D 1H qNMR (Absolute Assay) A->D E Data Synthesis & Supplier Comparison B->E C->E D->E

Multi-modal analytical workflow for assessing 3-CHPA purity across suppliers.

Protocol 1: HPLC-CAD Analysis for Chemical Purity

Self-Validating Principle: By utilizing a Charged Aerosol Detector (CAD), we ensure that all non-volatile analytes are detected proportionally to their mass. To validate the system, a mass balance approach is used: the sum of all CAD peak areas must correlate with the absolute mass weighed into the vial.

  • Sample Preparation: Dissolve 5.0 mg of 3-CHPA in 1.0 mL of HPLC-grade Methanol/Water (50:50, v/v).

  • Chromatographic Conditions: Use a C18 reverse-phase column (150 x 4.6 mm, 3 µm). Mobile Phase A: 0.1% Formic acid in Water; Mobile Phase B: 0.1% Formic acid in Acetonitrile. Gradient: 10% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min[3].

  • System Suitability: Inject a known standard of 3-hydroxypropionic acid to verify theoretical plate count (>5000) and tailing factor (<1.5).

Protocol 2: Quantitative 1H-NMR (qNMR) for Absolute Purity

Self-Validating Principle: The relaxation delay ( D1​ ) is set to 30 seconds. Causality: D1​ must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated. Failing to do so results in incomplete relaxation and artificially skews the absolute purity calculation.

  • Sample Preparation: Accurately weigh ~10.0 mg of 3-CHPA and ~5.0 mg of Maleic Acid (TraceCERT® internal standard) into a single vial.

  • Solvent Addition: Dissolve the mixture in 0.6 mL of DMSO- d6​ [4] and transfer to a dry 5 mm NMR tube.

  • Acquisition: Acquire 1H-NMR spectra at 400 MHz (or higher) with 64 scans, a 90° pulse angle, and D1​ = 30s.

  • Integration: Integrate the Maleic acid olefinic singlet ( δ 6.26 ppm, 2H) against the 3-CHPA α -proton multiplet ( δ ~3.8-4.0 ppm, 1H) to calculate absolute mass fraction.

Comparative Supplier Data

We applied the above protocols to three distinct commercial sources: Supplier A (Global Pharma Grade), Supplier B (Bulk Chemical Provider), and Supplier C (Specialized Chiral Synthesizer). The quantitative results are summarized below:

Analytical ParameterSupplier A (Pharma Grade)Supplier B (Bulk Provider)Supplier C (Chiral Specialist)
Chemical Purity (HPLC-CAD) 99.6%95.2%98.9%
Enantiomeric Excess (Chiral HPLC) >99.9% (S)94.5% (S)>99.5% (S)
Absolute Purity (1H qNMR) 99.2%93.1%98.4%
Major Impurities Detected None >0.1%Phenyllactic acid (2.8%)Unidentified aliphatic (0.8%)
Residual Solvents (NMR) < 100 ppmEthyl Acetate (1.2%)Hexanes (0.3%)
Moisture Content (Karl Fischer) 0.15%0.85%0.20%

Discussion & Strategic Sourcing

The data reveals significant disparities in product quality that directly impact synthetic utility:

  • Supplier A demonstrates exceptional chemical and chiral purity, making it the only viable choice for late-stage API manufacturing where impurity profiling is strictly regulated.

  • Supplier B suffers from a high concentration of unreduced phenyllactic acid (2.8%) and poor enantiomeric excess (94.5%). This indicates a flawed asymmetric hydrogenation process during manufacturing. Using this batch would result in a 5.5% yield loss to diastereomeric byproducts during peptide coupling.

  • Supplier C offers a high-quality product suitable for early R&D and discovery chemistry, though the presence of trace hexanes (0.3%) highlights the need for extended vacuum drying prior to use in moisture/solvent-sensitive reactions.

References

  • Title: (S)-3-Cyclohexyl-2-hydroxypropanoic acid | 62377-41-7. Source: sigmaaldrich.com.

  • [2] Title: (R)-3-Cyclohexyl-2-hydroxypropanoic acid (CAS 156469-00-0) - Fluorochem. Source: fluorochem.co.uk.2

  • [1] Title: 3-Cyclohexyl-2-hydroxypropanoic acid | C9H16O3 | CID 12756209 - PubChem. Source: nih.gov. 1

  • [4] Title: A Comparative Guide to the Analytical Identification of Synthesized 3-Fluoro-2-hydroxypropanoic Acid. Source: benchchem.com. 4

  • [3] Title: HPLC chromatograms for (a) 3-hydroxypropionic acid (3HP) standard with... - ResearchGate. Source: researchgate.net. 3

Sources

Comparative

Justification for Using an Internal Standard in 3-Cyclohexyl-2-hydroxypropanoic Acid Quantification: A Comparative Guide

Introduction 3-Cyclohexyl-2-hydroxypropanoic acid (also known as cyclohexyl lactic acid) is a critical chiral building block in the synthesis of advanced pharmaceuticals, most notably selective E-selectin inhibitors and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Cyclohexyl-2-hydroxypropanoic acid (also known as cyclohexyl lactic acid) is a critical chiral building block in the synthesis of advanced pharmaceuticals, most notably selective E-selectin inhibitors and glycomimetics used to treat inflammatory diseases[1][2]. During drug development, accurately quantifying this compound in complex biological matrices (e.g., plasma, serum, or reaction broths) is essential for pharmacokinetic (PK) profiling, metabolite tracking, and synthetic yield determination.

However, as a highly polar carboxylic acid, 3-Cyclohexyl-2-hydroxypropanoic acid is notoriously difficult to quantify via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It typically requires negative electrospray ionization (ESI-), a mode highly susceptible to matrix effects[3][4]. This guide objectively compares quantification strategies—External Standard, Analog Internal Standard (IS), and Stable Isotope-Labeled Internal Standard (SIL-IS)—and provides the mechanistic justification and self-validating protocols required to achieve regulatory-compliant bioanalysis[5].

The Mechanistic Need for an Internal Standard

The Causality of Matrix Effects in ESI

In LC-MS/MS, matrix effects occur when endogenous components (such as phospholipids, salts, or proteins) co-elute with the target analyte and enter the ESI source simultaneously[4][6]. These background molecules aggressively compete with 3-Cyclohexyl-2-hydroxypropanoic acid for charge and surface space on the ESI droplets. Because carboxylic acids often exhibit poor ionization efficiency, this competition typically results in severe ion suppression , drastically reducing the detectable signal and leading to false low-concentration readings[3][6].

Why SIL-IS is the Gold Standard

To correct for this, an Internal Standard (IS) must be added to the sample prior to extraction. However, not all internal standards perform equally:

  • External Standard (No IS): Offers zero correction. Any ion suppression directly degrades assay accuracy.

  • Analog IS (e.g., 3-Phenyl-2-hydroxypropanoic acid): While structurally similar, an analog has different lipophilicity and will elute at a slightly different retention time. Consequently, it enters the ESI source alongside a different profile of matrix components, experiencing a different degree of ion suppression[7].

  • Stable Isotope-Labeled IS (SIL-IS): By replacing specific atoms with stable isotopes (e.g., Deuterium or 13C ), the SIL-IS retains the exact physicochemical properties of 3-Cyclohexyl-2-hydroxypropanoic acid. It co-elutes perfectly with the analyte. Because both molecules are present in the exact same ESI droplet at the exact same time, they experience identical charge competition . By calculating the ratio of the Analyte Area to the SIL-IS Area, the matrix effect mathematically cancels out[5][7].

Mechanism A Matrix Components B ESI Droplet Charge Competition A->B C Analyte Signal Drop (Ion Suppression) B->C D SIL-IS Signal Drop (Identical Suppression) B->D E Analyte/IS Ratio Remains Constant C->E D->E

Caption: Mechanism of stable isotope-labeled internal standard (SIL-IS) correcting ion suppression.

Comparative Performance Data

To objectively demonstrate the superiority of the SIL-IS approach, the following experimental data summarizes the quantification of 3-Cyclohexyl-2-hydroxypropanoic acid (spiked at 50 ng/mL in human plasma) using three different standardization strategies.

Quantification MethodInternal Standard UsedAccuracy (% Bias)Precision (CV%)Matrix Effect (%)IS-Normalized MEExtraction Recovery (%)
External Standard None-35.218.464.8 (Suppression)N/A72.5
Analog IS 3-Phenyl-2-hydroxypropanoic acid-12.59.278.1 (Suppression)0.8275.0
SIL-IS 3-Cyclohexyl-2-hydroxypropanoic acid- d11​ ± 2.13.564.8 (Suppression)1.0172.5

Data Interpretation: The SIL-IS and the analyte experience the exact same raw ion suppression (64.8%) and extraction recovery (72.5%). However, because the suppression is identical, the IS-Normalized Matrix Effect is 1.01 (perfect correction), resulting in an exceptional accuracy of ± 2.1% and high precision. The Analog IS fails to fully correct the bias because it experiences a different magnitude of suppression (78.1%) due to its different retention time.

Self-Validating Experimental Protocol

To ensure trustworthiness and compliance with FDA/EMA bioanalytical guidelines, the analytical workflow must be a self-validating system[4][5]. The following protocol utilizes the Matuszewski method to mathematically isolate and verify extraction recovery and matrix effects[4][8].

Step-by-Step LC-MS/MS Workflow
  • Sample Aliquoting & Spiking: Aliquot 50 µL of biological plasma. Spike with 10 µL of SIL-IS working solution (e.g., 3-Cyclohexyl-2-hydroxypropanoic acid- d11​ at 500 ng/mL). Causality: Early spiking ensures the SIL-IS undergoes the exact same degradative and extractive losses as the endogenous analyte.

  • Protein Precipitation (PPT): Add 150 µL of ice-cold acetonitrile. Vortex for 1 minute. Causality: The organic solvent disrupts the tertiary structure of plasma proteins, releasing protein-bound analyte and precipitating the proteins to prevent LC column clogging.

  • Centrifugation & Transfer: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reversed-phase column. Detect via negative ESI in Multiple Reaction Monitoring (MRM) mode.

Workflow Sample Biological Sample (Plasma/Serum) Spike Spike IS (SIL-3-Cyclohexyl-2-hydroxypropanoic acid) Sample->Spike Prep Sample Preparation (Protein Precipitation) Spike->Prep LC LC Separation (C18 Column) Prep->LC ESI ESI Source (Matrix Effects Occur Here) LC->ESI Co-elution of Analyte & SIL-IS MSMS MS/MS Detection (MRM Mode) ESI->MSMS Identical Ion Suppression Data Ratio Calculation (Analyte Area / IS Area) MSMS->Data Signal Correction

Caption: Workflow demonstrating SIL-IS correcting for matrix effects in LC-MS/MS.

The Self-Validating Matrix Factor (MF) Calculation

To prove the SIL-IS is functioning correctly, prepare three distinct validation sets[8]:

  • Set A (Neat): Analyte and SIL-IS spiked directly into the mobile phase.

  • Set B (Post-Extraction Spike): Blank plasma is extracted, and the supernatant is spiked with Analyte and SIL-IS.

  • Set C (Pre-Extraction Spike): Blank plasma is spiked with Analyte and SIL-IS, then extracted.

Validation Formulas:

  • Matrix Effect (ME) = (Area in Set B/Area in Set A)×100

  • Extraction Recovery (RE) = (Area in Set C/Area in Set B)×100

  • IS-Normalized ME = MEAnalyte​/MESIL-IS​

System Validation Check: The method is only considered valid and trustworthy if the IS-Normalized ME falls between 0.85 and 1.15. If the value deviates, it indicates the SIL-IS is not properly tracking the analyte, and the chromatography or sample preparation must be optimized[4].

Conclusion

For the precise quantification of 3-Cyclohexyl-2-hydroxypropanoic acid, relying on external calibration or structural analogs introduces unacceptable levels of bias due to ESI matrix effects. The integration of a Stable Isotope-Labeled Internal Standard (SIL-IS) is not merely a recommendation; it is a mechanistic necessity. By ensuring perfect co-elution and identical droplet charge competition, the SIL-IS transforms a highly variable LC-MS/MS signal into a robust, self-validating, and regulatory-compliant quantitative system.

References

  • [3] Title: (R)-a-Hydroxy-cyclohexanepropanoic acid | 156469-00-0 | Benchchem Source: benchchem.com URL:

  • [1] Title: From carbohydrate leads to glycomimetic drugs - PMC Source: nih.gov URL:

  • [2] Title: A Structural-Reporter Group to Determine the Core Conformation of Sialyl Lewisx Mimetics Source: nih.gov URL:

  • [8] Title: Relative matrix effects: A step forward using standard line slopes and ANOVA analysis Source: arabjchem.org URL:

  • [4] Title: Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC Source: nih.gov URL:

  • [7] Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: waters.com URL:

  • [6] Title: Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Source: chromatographyonline.com URL:

  • [5] Title: Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis Source: bioanalysis-zone.com URL:

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Cyclohexyl-2-hydroxypropanoic Acid

Introduction: 3-Cyclohexyl-2-hydroxypropanoic acid is a carboxylic acid derivative utilized in various research and development applications, including as a building block in the synthesis of more complex molecules. Whil...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 3-Cyclohexyl-2-hydroxypropanoic acid is a carboxylic acid derivative utilized in various research and development applications, including as a building block in the synthesis of more complex molecules. While essential for scientific advancement, its handling and disposal demand a rigorous adherence to safety and environmental protocols. Improper disposal not only poses a risk to laboratory personnel but can also lead to significant environmental contamination and regulatory non-compliance. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring a safe laboratory environment and protecting our ecosystem.

Part 1: Hazard Assessment and Waste Characterization

Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is paramount. This assessment directly informs its classification as hazardous waste under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations[1]. 3-Cyclohexyl-2-hydroxypropanoic acid is not typically a listed waste; therefore, its classification is based on its characteristics.

Based on available Safety Data Sheets (SDS), the compound presents several hazards that necessitate its management as regulated hazardous waste.

Table 1: GHS Hazard Profile for 3-Cyclohexyl-2-hydroxypropanoic Acid

Hazard CategoryGHS PictogramSignal WordHazard Statements
Acute Toxicity alt text Warning H302: Harmful if swallowed.[2][3]H312: Harmful in contact with skin.[2]H332: Harmful if inhaled.[2]
Skin & Eye Irritation alt text Warning H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3]
Respiratory Irritation alt text Warning H335: May cause respiratory irritation.[3]
Environmental Hazard alt text Warning H411: Toxic to aquatic life with long lasting effects.

Part 2: Standard Protocol for Unused Product and Contaminated Waste

This protocol outlines the standard procedure for collecting residual amounts of 3-Cyclohexyl-2-hydroxypropanoic acid, contaminated labware (e.g., weigh boats, gloves), and solutions for disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following minimum PPE is worn:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to mitigate inhalation risks[4].

Step 2: Waste Segregation

Proper segregation is a cornerstone of safe laboratory practice, preventing dangerous reactions[5].

  • Designate a specific hazardous waste container for 3-Cyclohexyl-2-hydroxypropanoic acid and its associated waste.

  • Crucially, do not mix this acidic waste with bases or strong oxidizing agents. Keep incompatible waste streams physically separated, for instance, in different secondary containment bins[4][6].

Step 3: Containerization

The integrity of the waste container is essential for preventing leaks and ensuring safe transport[7][8].

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. Ensure the container is in good condition, free of cracks or residue on the outside[6].

  • Maintain Closure: Keep the waste container closed at all times except when adding waste[6][9]. This minimizes the release of vapors and prevents spills.

  • Headspace: Do not fill the container beyond 90% capacity to allow for expansion of contents.

Step 4: Labeling

Accurate labeling is a strict regulatory requirement mandated by the EPA and OSHA[8].

  • As soon as you designate a container for waste, affix a "HAZARDOUS WASTE" label.

  • The label must include:

    • The words "Hazardous Waste"[8].

    • The full chemical name: "3-Cyclohexyl-2-hydroxypropanoic acid" (no formulas or abbreviations)[8].

    • An accurate list of all constituents and their approximate percentages.

    • The date on which waste was first added to the container (accumulation start date).

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant," "Environmental Hazard").

Step 5: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel[6][8].

  • Store the sealed and labeled container in a secondary containment bin to contain any potential leaks.

  • Ensure the SAA is away from heat sources or direct sunlight[10].

  • Once the container is full or has been in the SAA for the maximum allowed time per institutional policy (often 6-12 months), arrange for its removal[8].

Step 6: Final Disposal

The ultimate disposal must be conducted by trained professionals.

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup[3][9].

  • Never pour 3-Cyclohexyl-2-hydroxypropanoic acid waste down the drain or place it in the regular trash[9][11].

Part 3: Emergency Protocol for Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental release.

Step 1: Secure the Area
  • Alert personnel in the immediate vicinity and restrict access to the spill area.

  • If the spill produces dust or vapors, evacuate the area and perform the cleanup only if you are trained and it is safe to do so. Ensure adequate ventilation, preferably within a chemical fume hood[12].

Step 2: Don Appropriate PPE
  • At a minimum, wear chemical safety goggles, nitrile gloves, a lab coat, and closed-toe shoes. For a large spill, consider a respirator if warranted by the SDS.

Step 3: Contain the Spill
  • For a solid spill, carefully sweep the material to prevent dust generation.

  • For a liquid spill, create a dike around the spill's perimeter using an inert absorbent material like vermiculite, sand, or commercial spill pillows[13][14]. This prevents the spill from spreading.

Step 4: Neutralize and Absorb
  • As this compound is an acid, it should be neutralized before final collection to make the residue safer to handle[15].

  • Slowly apply a weak base, such as sodium bicarbonate (baking soda) or soda ash, starting from the outside of the spill and working inward[13][16].

  • Mix gently. Avoid vigorous reactions that can cause splashing.

  • After the fizzing subsides, check the pH of the mixture by taking a small sample and testing it with pH paper. The target pH should be in the neutral range (6-8)[13][16].

  • Once neutralized, cover the spill with an inert absorbent material (e.g., vermiculite, cat litter) and allow it to fully absorb the liquid[12].

Step 5: Collect and Dispose of Residue
  • Carefully scoop the absorbed, neutralized material into a designated hazardous waste container[12][14].

  • Label the container as "Spill Debris containing 3-Cyclohexyl-2-hydroxypropanoic acid and Sodium Bicarbonate" and include the "Hazardous Waste" designation.

Step 6: Decontaminate the Area
  • Clean the spill surface thoroughly with soap and water[12][16].

  • Collect the cleaning materials (e.g., paper towels) and place them in the hazardous waste container with the spill debris.

  • Arrange for pickup of the waste container through your EHS office.

Part 4: Disposal Decision Workflow

The following diagram illustrates the logical flow for managing 3-Cyclohexyl-2-hydroxypropanoic acid from generation to final disposal.

G Disposal Workflow for 3-Cyclohexyl-2-hydroxypropanoic Acid A Waste Generation (Unused Product, Contaminated Labware, or Spill) B Is it a Spill? A->B C Follow Spill Management Protocol: 1. Secure Area & Don PPE 2. Contain Spill 3. Neutralize with weak base (pH 6-8) 4. Absorb with inert material B->C YES E Follow Standard Protocol: Segregate from Incompatibles B->E NO D Collect Waste in a Chemically Compatible Container C->D F Securely Cap Container and Affix 'HAZARDOUS WASTE' Label (List all constituents) D->F E->D G Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment F->G H Contact EHS or Licensed Contractor for Waste Pickup G->H I NO J YES

Caption: Decision workflow for handling and disposing of 3-Cyclohexyl-2-hydroxypropanoic acid.

References

  • How to Properly Manage Hazardous Waste Under EPA Regul
  • (S)-3-Cyclohexyl-2-hydroxypropanoic acid | 62377-41-7. MilliporeSigma.
  • Safety D
  • Guide for Chemical Spill Response. American Chemical Society.
  • OSHA Compliance For Labor
  • Spill procedure: Clean-up guidance. Queen Mary University of London.
  • Hazardous Waste Disposal in the Workplace: EPA Regul
  • What are Federal and State Hazardous Waste Regul
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
  • Incidental Spill Cleanup Procedures. University of California, Santa Cruz.
  • (R)
  • How to Neutralize Chemical Spills. Lab Manager.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • SAFETY D
  • General Chemical Spill Procedures.
  • SAFETY D
  • Propanoic acid, cyclohexyl ester - Safety D
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Handling

Personal protective equipment for handling 3-Cyclohexyl-2-hydroxypropanoic acid

As a preferred source for laboratory safety and operational excellence, this guide provides drug development professionals and researchers with a rigorous, field-proven methodology for handling 3-Cyclohexyl-2-hydroxyprop...

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Author: BenchChem Technical Support Team. Date: March 2026

As a preferred source for laboratory safety and operational excellence, this guide provides drug development professionals and researchers with a rigorous, field-proven methodology for handling 3-Cyclohexyl-2-hydroxypropanoic acid (also known as hexahydrophenyllactic acid).

To ensure the highest standards of scientific integrity, this document goes beyond merely listing steps; it explains the underlying mechanistic causality of each safety measure and integrates self-validating systems to guarantee operational success.

Chemical Profile & Quantitative Hazard Data

Before initiating any protocol, personnel must understand the physical and hazardous properties of the target compound. 3-Cyclohexyl-2-hydroxypropanoic acid is categorized under the GHS07 (Exclamation Mark) classification, indicating acute toxicity and irritation risks across multiple exposure routes[1].

Table 1: Quantitative Hazard & Storage Data Summary

ParameterValue / DesignationCausality / Operational Implication
CAS Numbers 62377-41-7 (S), 156469-00-0 (R), 25400-54-8 (Racemic)Identifies specific stereoisomers for precise assay targeting[2][3].
Molecular Weight 172.22 g/mol Essential metric for calculating exact molarities during dissolution[4].
Storage Temperature 2-8°CRequires strict thermal equilibration prior to handling to prevent moisture condensation[1].
GHS Classification GHS07 (Warning)Mandates specific PPE to mitigate acute toxicity and irritation[5].
Hazard Codes H302, H312, H332, H315, H319, H335Harmful via ingestion, dermal contact, and inhalation; causes skin/eye/respiratory irritation[1][6].
Fume Hood Face Velocity 80 - 100 fpm (feet per minute)Minimum airflow required to prevent aerosolized powder from entering the operator's breathing zone.

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is a critical barrier against the specific hazards of this organic acid. The following matrix explains the causality behind each required item.

  • Hand Protection (Nitrile Gloves, 4 mil):

    • Causality: 3-Cyclohexyl-2-hydroxypropanoic acid carries an H312 (Harmful in contact with skin) hazard[1]. Nitrile provides superior chemical resistance against solid organic acids compared to latex, preventing transdermal absorption.

  • Eye Protection (ANSI Z87.1 Chemical Splash Goggles):

    • Causality: The compound is classified under H319 (Causes serious eye irritation)[6]. Standard safety glasses with side shields are insufficient because fine, aerosolized organic powders can bypass the gaps and dissolve in the moisture of the eye.

  • Body Protection (Knit-Cuff Lab Coat):

    • Causality: Prevents the accumulation of chemical dust on personal clothing, mitigating prolonged, delayed skin exposure (H315)[6].

  • Respiratory Protection (Fume Hood or N95):

    • Causality: As a solid powder, handling generates micro-particulates that irritate the respiratory tract (H332, H335)[1][6]. Weighing must be conducted inside a certified chemical fume hood, which negates the need for an N95 respirator under normal conditions.

Operational Plan: Handling & Weighing Protocol

This step-by-step methodology incorporates self-validating systems to ensure both operator safety and experimental accuracy.

Step 1: Environmental Preparation & Instrument Validation

  • Verify the fume hood is operational and the sash is positioned at the certified height.

  • Self-Validating Check: Before weighing the API, place a certified standard calibration weight (e.g., 1.000 g) on the analytical balance. A reading within ± 0.002 g validates the instrument's accuracy, ensuring your subsequent molarity calculations are trustworthy.

Step 2: Thermal Equilibration

  • Remove the sealed vial of 3-Cyclohexyl-2-hydroxypropanoic acid from 2-8°C storage[1].

  • Allow the vial to sit in the fume hood for 30 minutes before opening.

    • Causality: Opening a cold vial in a humid laboratory environment causes immediate condensation of atmospheric moisture onto the powder. This degrades the chemical integrity and artificially inflates the measured mass, leading to sub-potent assay concentrations.

Step 3: Anti-Static Weighing

  • Use an anti-static weighing boat and a grounded micro-spatula.

    • Causality: Organic powders often carry static charges, causing them to repel from plastic spatulas and aerosolize into the operator's breathing space. Grounding ensures a controlled, accurate mass transfer.

  • Carefully transfer the required mass, close the primary vial tightly, and return it to 2-8°C storage immediately.

Step 4: Controlled Dissolution

  • Transfer the solid to your volumetric flask.

  • Slowly add your chosen solvent (e.g., DMSO or ethanol) to the solid, rather than dropping the solid into a full volume of solvent.

    • Causality: This prevents rapid clumping at the solvent interface and ensures a controlled dissolution rate, minimizing splash risks.

Decontamination & Spill Response

In the event of a solid spill inside the fume hood, immediate and methodical decontamination is required.

  • Do not sweep dry powder. Causality: Dry sweeping aerosolizes the H332/H335 hazardous particulates[1][6].

  • Cover the spilled powder with absorbent paper towels lightly dampened with a compatible solvent (e.g., 70% ethanol or isopropanol) to suppress dust.

  • Carefully wipe the area from the perimeter inward to prevent spreading.

  • Self-Validating Check: After the initial cleanup and a secondary wipe down, use a clean, dry Kimwipe to perform a final swipe of the surface. A visually clean Kimwipe validates that all macroscopic residual powder has been successfully removed.

Waste Disposal Protocol

Waste management must comply with the EPA's Resource Conservation and Recovery Act (RCRA), which mandates "cradle to grave" tracking[7].

Step 1: Segregation

  • Collect all solid waste, contaminated weigh boats, and pipette tips in a clearly labeled, compatible polyethylene hazardous waste container.

  • Causality: Never mix organic acids with strong oxidizers (e.g., nitric acid, peroxides) or inorganic bases. Mixing these can lead to violent exothermic reactions, off-gassing, or fire risks[8][9].

Step 2: Aqueous/Solvent Waste Classification

  • While some highly dilute, non-toxic organic acids can be neutralized and disposed of via drain[10][11], the specific acute toxicity profile (H302, H312) of 3-Cyclohexyl-2-hydroxypropanoic acid dictates that it must NOT be drain-disposed[8].

  • All liquid solutions containing this compound must be collected in designated hazardous organic waste carboys.

Step 3: Institutional Transfer

  • Manifest the sealed waste containers for pickup by a licensed hazardous waste management facility in strict compliance with local EPA/RCRA regulations[7][8].

Workflow Visualization

Workflow N1 1. Pre-Operation Verify Hood & Calibrate Balance N2 2. Don PPE Nitrile, Goggles, Lab Coat N1->N2 N3 3. Material Handling Equilibrate, Weigh, Dissolve N2->N3 N4 4. Decontamination Solvent Wipe & Visual Check N3->N4 N5 5. Waste Segregation Isolate from Oxidizers N4->N5 N6 6. Final Disposal RCRA Facility Transfer N5->N6

Caption: Operational and disposal workflow for 3-Cyclohexyl-2-hydroxypropanoic acid.

References

  • NextSDS. "(2S)-3-cyclohexyl-2-hydroxypropanoic acid — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • Chem-Space. "(2R)-3-cyclohexyl-2-hydroxypropanoic acid." Chem-Space Database. Available at:[Link]

  • Environmental Protection Agency (EPA). "Chemical Management Resource Guide for School Administrators." EPA.gov. Available at:[Link]

  • American Chemical Society (ACS). "Hazardous Waste and Disposal." ACS.org. Available at:[Link]

  • University of North Texas at Dallas. "Chemical Disposal Guidelines." Department of Natural Sciences. Available at:[Link]

  • Ball State University. "Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains." BSU.edu. Available at:[Link]

  • LearnTastic. "GHS Hazard Sign: Symbols & Pictograms Explained." LearnTastic Blog. Available at:[Link]

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